molecular formula C14H22 B089740 1,4-di(butan-2-yl)benzene CAS No. 1014-41-1

1,4-di(butan-2-yl)benzene

Cat. No.: B089740
CAS No.: 1014-41-1
M. Wt: 190.32 g/mol
InChI Key: BMVSGYZZGVEXTB-UHFFFAOYSA-N
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Description

1,4-Di(butan-2-yl)benzene ( 1014-41-1) is an organic compound with the molecular formula C14H22 and a molecular weight of 190.32 g/mol . It is a benzene derivative substituted at the 1 and 4 positions with sec-butyl groups, classifying it as a dialkylbenzene. This structure contributes to its physical properties, including a density of approximately 0.855 g/cm³ and a boiling point of 246.7°C at 760 mmHg . As a high-purity aromatic hydrocarbon, this compound serves as a valuable intermediate and building block in organic synthesis and materials science research . Its potential research applications include its use as a precursor or model compound in the development of advanced materials, such as liquid crystals or polymers, where the symmetric, bulky alkyl substituents can influence material properties. Furthermore, it may be investigated as a non-polar solvent for specialized reactions or as a starting material for synthesizing more complex functionalized aromatic systems. Researchers also value this compound for fundamental studies in hydrocarbon chemistry, including reaction mechanisms and structural analysis. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, noting that the compound has a flash point of 99.8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1014-41-1

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,4-di(butan-2-yl)benzene

InChI

InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3

InChI Key

BMVSGYZZGVEXTB-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)C(C)CC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)CC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-di(butan-2-yl)benzene, a dialkylated aromatic hydrocarbon. The primary synthetic route detailed is the Friedel-Crafts alkylation of benzene with a suitable butene precursor, typically 2-butanol or 1-butene, in the presence of a Lewis acid catalyst. This document outlines the underlying chemical principles, a detailed experimental protocol adapted from analogous syntheses, and relevant characterization data. The information is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound as a building block or investigate its properties.

Introduction

This compound, also known as p-di-sec-butylbenzene, is an organic compound characterized by a central benzene ring substituted with two sec-butyl groups at the para positions. The introduction of these alkyl groups significantly influences the molecule's physical and chemical properties, including its boiling point, solubility, and reactivity in subsequent chemical transformations.[1] This structural motif can be of interest in the development of novel organic materials and as an intermediate in the synthesis of more complex molecules.

The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation.[2][3][4] This class of electrophilic aromatic substitution reactions allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl group. The choice of alkylating agent and reaction conditions is crucial to control the degree of alkylation and the regioselectivity of the substitution.

Synthetic Pathway: Friedel-Crafts Alkylation

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. This reaction involves the generation of a sec-butyl carbocation electrophile from a precursor, which then attacks the electron-rich benzene ring.

Reaction Mechanism

The mechanism of the Friedel-Crafts alkylation proceeds in three main steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., 2-butanol or 2-chlorobutane) to form a sec-butyl carbocation.[3][5]

  • Electrophilic Attack: The nucleophilic π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][5]

The initial product is sec-butylbenzene. Since the sec-butyl group is an activating group, the mono-substituted product is more reactive than benzene itself, leading to a second alkylation to form di-sec-butylbenzene isomers. The para isomer is generally favored due to steric hindrance.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Second Alkylation 2-Butanol CH3CH(OH)CH2CH3 Carbocation CH3CH+(CH2CH3) 2-Butanol->Carbocation + AlCl3 AlCl3_1 AlCl3 AlCl3OH- [AlCl3OH]- Benzene Benzene Ring Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_Ion + sec-Butyl Carbocation Arenium_Ion_2 Arenium Ion sec-Butylbenzene sec-Butylbenzene HCl + HCl + AlCl3 sec-Butylbenzene_2 sec-Butylbenzene Arenium_Ion_2->sec-Butylbenzene + AlCl4- AlCl4- AlCl4- Di_Arenium_Ion Arenium Ion sec-Butylbenzene_2->Di_Arenium_Ion + sec-Butyl Carbocation Carbocation_2 sec-Butyl Carbocation This compound This compound Di_Arenium_Ion->this compound Deprotonation

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar Friedel-Crafts alkylations.[5]

Materials and Equipment
Material/EquipmentSpecifications
BenzeneAnhydrous
2-ButanolReagent grade
Aluminum Chloride (AlCl₃)Anhydrous, powdered
Diethyl etherAnhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask250 mL, three-necked
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reactant Charging: In the flask, place anhydrous benzene (e.g., 50 mL). Cool the flask in an ice bath with continuous stirring.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 0.1 mol) to the cooled benzene in portions.

  • Addition of Alkylating Agent: Slowly add 2-butanol (e.g., 0.25 mol) from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water (e.g., 100 mL) to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (unreacted benzene and diethyl ether, if used for extraction) using a rotary evaporator.

  • Purification: The crude product, a mixture of sec-butylbenzene and di-sec-butylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge Benzene and AlCl3 to Flask B Cool in Ice Bath A->B C Slowly Add 2-Butanol B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Extract with Diethyl Ether E->F G Wash Organic Layer F->G H Dry with Na2SO4 G->H I Solvent Removal (Rotary Evaporation) H->I J Fractional Distillation I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₄H₂₂[1]
Molecular Weight 190.32 g/mol [1]
Boiling Point 246.7 °C at 760 mmHg[1]
Density 0.855 g/cm³[1]
CAS Number 1014-41-1[1]
Expected Spectroscopic Data (Based on Analogous Compounds)
SpectroscopyExpected Chemical Shifts / Frequencies
¹H NMR δ ~7.1 (s, 4H, Ar-H), δ ~2.6 (sextet, 2H, Ar-CH), δ ~1.6 (quintet, 4H, CH₂), δ ~1.2 (d, 6H, CH-CH₃), δ ~0.8 (t, 6H, CH₂-CH₃)
¹³C NMR δ ~145 (Ar-C), δ ~127 (Ar-CH), δ ~41 (Ar-CH), δ ~31 (CH₂), δ ~22 (CH-CH₃), δ ~12 (CH₂-CH₃)
IR ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~830 cm⁻¹ (para-disubstituted C-H bend)

Conclusion

The synthesis of this compound can be reliably achieved through the Friedel-Crafts alkylation of benzene. Careful control of reaction conditions is necessary to favor the formation of the desired para-disubstituted product and to minimize the formation of other isomers and polyalkylated byproducts. The provided experimental protocol, adapted from similar syntheses, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve high yields and purity. The characterization data presented, while based on analogous structures, provides a useful guide for the identification and quality control of the synthesized this compound.

References

1,4-di(butan-2-yl)benzene chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-di(butan-2-yl)benzene

Introduction

This compound, also known as 1,4-di-sec-butylbenzene, is an aromatic hydrocarbon. This document provides a comprehensive overview of its chemical and physical properties, tailored for researchers, scientists, and professionals in drug development. The sec-butyl groups attached to the benzene ring influence its physical characteristics, such as boiling point and solubility, as well as its chemical reactivity in substitution and addition reactions.[1]

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

General Properties
PropertyValue
CAS Number 1014-41-1
Molecular Formula C14H22[2]
Molecular Weight 190.324 g/mol [2], 190.33 g/mol [3]
IUPAC Name This compound
Synonyms 1,4-Di-sec-butylbenzene, p-Di-sec-butylbenzene, Benzene,1,4-bis-(1-methylpropyl)[1]
InChIKey BMVSGYZZGVEXTB-UHFFFAOYSA-N[3]
SMILES CCC(C)c1ccc(cc1)C(C)CC[3]
Physical Properties
PropertyValue
Boiling Point 246.7°C at 760 mmHg[1][2], 237°C[3]
Melting Point -58°C[3]
Density 0.855 g/cm³[1][2]
Vapor Pressure 0.0419 mmHg at 25°C[1][2]
Refractive Index 1.485[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol, benzene, and carbon tetrachloride.[4]
Safety and Other Properties
PropertyValue
Flash Point 99.8°C[1][2]
LogP (Octanol-Water Partition Coefficient) 4.71360[2]

Experimental Protocols

Determination of Boiling Point

This protocol describes a general method for determining the boiling point of a liquid organic compound like this compound.

Materials:

  • Fusion tube

  • Capillary tube

  • Thermometer

  • Aluminium block

  • Tripod stand

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • Seal one end of the capillary tube by heating it in a flame.

  • Place a few drops of this compound into the fusion tube.

  • Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

  • Insert the fusion tube and a thermometer into the holes of the aluminium block.

  • Place the aluminium block on the tripod stand and begin heating gently with a Bunsen burner or heating mantle.[5][6]

  • Observe the capillary tube. As the temperature rises, air will escape from the capillary tube.

  • Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.[5]

  • Allow the apparatus to cool and note the temperature at which the liquid re-enters the capillary tube. The average of these two temperatures gives the corrected boiling point.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a butene isomer (such as 2-butene) in the presence of a Lewis acid catalyst like AlCl₃.[1]

Materials:

  • Benzene[2]

  • 2-Butene[2]

  • Anhydrous Aluminium Chloride (AlCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and stirring apparatus in a fume hood.

  • Charge the flask with anhydrous benzene and the catalyst, anhydrous AlCl₃.

  • Cool the mixture in an ice bath.

  • Slowly bubble 2-butene gas through the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Quench the reaction by carefully adding water and then dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and purify the product by distillation to isolate this compound.

Visualizations

chemical_classification Organic Compound Organic Compound Hydrocarbon Hydrocarbon Organic Compound->Hydrocarbon Aromatic Hydrocarbon Aromatic Hydrocarbon Hydrocarbon->Aromatic Hydrocarbon Alkylbenzene Alkylbenzene Aromatic Hydrocarbon->Alkylbenzene This compound This compound Alkylbenzene->this compound

Caption: Chemical classification of this compound.

boiling_point_determination A Prepare Apparatus (Fusion tube, capillary tube, thermometer) B Add Sample to Fusion Tube A->B C Insert Capillary Tube (open end down) B->C D Heat Apparatus Gently C->D E Observe for Continuous Bubbles D->E F Record Boiling Point Temperature E->F

Caption: Experimental workflow for boiling point determination.

synthesis_workflow Reactants Benzene + 2-Butene + AlCl3 Catalyst Reaction Friedel-Crafts Alkylation Reactants->Reaction Quenching Add Water and HCl Reaction->Quenching Extraction Separate Organic Layer Quenching->Extraction Washing Wash with Water and Bicarbonate Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Simplified workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 1,4-di(butan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 1,4-di(butan-2-yl)benzene, intended for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds. These tables provide a reliable estimation of the expected spectral characteristics for this molecule.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10Singlet4HAr-H
~ 2.60Sextet2HAr-CH (CH₃)CH₂CH₃
~ 1.60Quintet4HAr-CH(CH₃)CH₂ CH₃
~ 1.25Doublet6HAr-CH(CH₃ )CH₂CH₃
~ 0.85Triplet6HAr-CH(CH₃)CH₂CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 145.0C -Ar (quaternary)
~ 127.0C H-Ar
~ 41.0Ar-C H(CH₃)CH₂CH₃
~ 31.0Ar-CH(CH₃)C H₂CH₃
~ 22.0Ar-CH(C H₃)CH₂CH₃
~ 12.0Ar-CH(CH₃)CH₂C H₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityVibration
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
1610, 1510Medium-StrongC=C stretch (aromatic ring)
1460MediumC-H bend (aliphatic)
830-810StrongC-H out-of-plane bend (para-disubstituted)[1]
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
190High[M]⁺ (Molecular Ion)
161Medium[M - C₂H₅]⁺
133High[M - C₄H₉]⁺
105Medium[C₈H₉]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat this compound directly onto the ATR crystal.

  • Acquisition:

    • Spectrometer: Fourier-transform infrared (FTIR) spectrometer.

    • Mode: ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-500.

    • Scan Rate: 1-2 scans/second.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound highlighting unique proton and carbon environments.

General Workflow for Spectroscopic Characterization synthesis Synthesis and Purification of this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

References

Mass Spectrometry of 1,4-di(butan-2-yl)benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene. The document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for alkylbenzenes, offers a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents the data in a clear, tabular format.

Introduction

This compound (C14H22, molecular weight: 190.32 g/mol ) is an aromatic hydrocarbon with two secondary butyl groups attached to a benzene ring at the para positions.[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. While a publicly available, experimentally derived mass spectrum for this specific compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-documented behavior of similar alkylbenzenes, particularly sec-butylbenzene.[4][5]

Predicted Mass Spectrum and Fragmentation Pathway

The primary fragmentation mechanism for alkylbenzenes under electron ionization (EI) is benzylic cleavage, which leads to the formation of a stable benzylic carbocation.[6] In the case of this compound, the molecular ion ([M]•+) is expected to undergo cleavage at the benzylic position of one of the sec-butyl groups.

The most probable initial fragmentation is the loss of an ethyl radical (•CH2CH3), resulting in a highly stable secondary benzylic carbocation at m/z 161. This fragment is predicted to be the base peak in the mass spectrum. A subsequent fragmentation could involve the loss of a propene molecule (CH2=CHCH3) from the m/z 161 ion via a McLafferty-type rearrangement, leading to an ion at m/z 119. Further fragmentation of the m/z 161 ion could also involve the cleavage of the second sec-butyl group.

Another significant fragmentation pathway is the loss of a methyl radical (•CH3) from the molecular ion, leading to an ion at m/z 175. Cleavage of the C-C bond further from the ring can result in the loss of a propyl radical (•CH2CH2CH3) to form an ion at m/z 147.

Predicted Quantitative Mass Spectral Data

The following table summarizes the predicted major fragment ions, their proposed structures, and estimated relative abundances for the mass spectrum of this compound.

m/zProposed Fragment IonPredicted Relative Abundance (%)
190[C14H22]•+ (Molecular Ion)20
175[M - CH3]•+30
161[M - C2H5]+100 (Base Peak)
147[M - C3H7]+15
133[M - C4H9]+25
119[M - C2H5 - C3H6]+40
105[C8H9]+50
91[C7H7]+35
77[C6H5]+10

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8][9][10]

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC (or equivalent)[8]

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)[8]

  • GC Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]

Reagents and Standards
  • Carrier Gas: Helium (99.999% purity)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Standard: this compound (if available) or a suitable surrogate standard for calibration.

GC-MS Conditions
ParameterValue
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Solvent Delay 3 min
Sample Preparation
  • Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare calibration standards at appropriate concentrations.

  • Inject the standards and samples into the GC-MS system.

Data Analysis
  • Identify the peak corresponding to this compound based on its retention time.

  • Acquire the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern for confirmation.

  • Quantify the analyte using the calibration curve generated from the standards.

Visualizing the Fragmentation Pathway

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.

fragmentation_pathway M [C₁₄H₂₂]⁺˙ m/z = 190 Molecular Ion F161 [C₁₂H₁₇]⁺ m/z = 161 Base Peak M->F161 - C₂H₅˙ F175 [C₁₃H₁₉]⁺ m/z = 175 M->F175 - CH₃˙ F133 [C₁₀H₁₃]⁺ m/z = 133 F161->F133 - C₂H₄ F105 [C₈H₉]⁺ m/z = 105 F133->F105 - C₂H₄ experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Dichloromethane Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakID Peak Identification (Retention Time) DataAcquisition->PeakID SpectralAnalysis Mass Spectral Analysis PeakID->SpectralAnalysis Quantification Quantification SpectralAnalysis->Quantification

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes for the infrared (IR) spectroscopic analysis of 1,4-di(butan-2-yl)benzene. Given the absence of a dedicated, publicly available experimental spectrum for this specific molecule, this document synthesizes information from established group frequencies for para-disubstituted alkylbenzenes to present a detailed, predictive analysis. The methodologies and data presented herein are designed to serve as a robust reference for the characterization and quality control of this compound.

Introduction

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. For a compound such as this compound, IR spectroscopy is invaluable for confirming the presence of key structural features, namely the para-substituted benzene ring and the saturated alkyl (sec-butyl) side chains. The interaction of infrared radiation with the molecule induces vibrations in its chemical bonds, such as stretching and bending. The frequencies of these vibrations are characteristic of the bond type, its environment, and the masses of the atoms involved. This allows for the identification of functional groups and the confirmation of the overall molecular architecture.

The spectrum of this compound is expected to exhibit distinct absorption bands corresponding to:

  • Aromatic C-H stretching from the benzene ring.

  • Aliphatic C-H stretching from the butan-2-yl groups.

  • In-ring C=C stretching vibrations of the aromatic core.

  • Characteristic out-of-plane C-H bending vibrations that confirm the 1,4- (or para-) substitution pattern.

  • Aliphatic C-H bending vibrations from the methyl and methylene groups of the side chains.

This guide will detail the experimental protocol for obtaining a high-quality IR spectrum of this liquid compound and provide a tabulated summary of its predicted absorption bands.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol describes two common methods for the analysis of a neat liquid sample like this compound: Attenuated Total Reflectance (ATR) and the Transmission Cell method.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is often the preferred method due to its simplicity and minimal sample preparation.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select an appropriate spectral range, typically 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]

    • If necessary, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Collection:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[1][2] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This involves scanning with no sample on the crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of this compound directly onto the center of the ATR crystal.[2]

    • If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free tissue to remove all traces of the sample, preventing cross-contamination.[1][2]

Method 2: Transmission Spectroscopy (Neat Liquid Film)

This traditional method involves creating a thin film of the liquid between two IR-transparent salt plates.

  • Instrument Setup:

    • Follow the same instrument setup steps as for the ATR method.

  • Background Collection:

    • Place the empty, assembled transmission cell or two clean salt plates (e.g., NaCl or KBr) in the spectrometer's sample holder and collect a background spectrum.

  • Sample Preparation:

    • Place a drop of this compound onto the face of one polished salt plate.[3]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[3] The film should be free of air bubbles.

    • Mount the "sandwich" plates onto the sample holder.[3]

  • Sample Analysis:

    • Place the sample holder into the beam path of the spectrometer.

    • Acquire the sample spectrum, co-adding multiple scans to achieve a good signal-to-noise ratio.

  • Cleaning:

    • Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol or chloroform). Do not use water , as it will dissolve the salt plates.[3]

    • Store the cleaned plates in a desiccator to protect them from atmospheric moisture.

Predicted Infrared Spectral Data

The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on established group frequencies for para-disubstituted benzenes and alkyl chains.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3100 - 3000WeakC-H StretchAromatic C-H (sp² C-H) on the benzene ring.[4][5][6]
2965 - 2950StrongAsymmetric C-H StretchMethyl (CH₃) groups in the sec-butyl chains.
2940 - 2915StrongAsymmetric C-H StretchMethylene (CH₂) groups in the sec-butyl chains.
2880 - 2865StrongSymmetric C-H StretchMethyl (CH₃) groups in the sec-butyl chains.
2865 - 2845StrongSymmetric C-H StretchMethylene (CH₂) groups in the sec-butyl chains.
~1615 & ~1515MediumC=C Stretch (in-ring)Aromatic ring stretching vibrations.[4][7]
1470 - 1450MediumC-H Bend (Scissoring)Methylene (CH₂) and asymmetric methyl (CH₃) bend.[8]
1385 - 1375MediumC-H Bend (Symmetric)Symmetric methyl (CH₃) "umbrella" mode.[8]
860 - 790StrongC-H Out-of-Plane Bend (Wag)Characteristic of para-(1,4)-disubstitution.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the infrared spectrum of a liquid sample such as this compound using the ATR-FTIR method.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_setup Instrument Setup (Range, Resolution) start->instrument_setup clean_crystal Clean ATR Crystal instrument_setup->clean_crystal bg_collect Collect Background Spectrum clean_crystal->bg_collect apply_sample Apply Liquid Sample to Crystal bg_collect->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add Scans) apply_sample->acquire_spectrum process_data Data Processing (Baseline Correction, Normalization) acquire_spectrum->process_data interpret_spectrum Interpret Spectrum (Peak Assignment) process_data->interpret_spectrum clean_up Final Crystal Cleaning interpret_spectrum->clean_up finish End clean_up->finish

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Interpretation of Key Spectral Features

  • C-H Stretching Region (3100 - 2800 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[5][6] The strong, complex set of bands below 3000 cm⁻¹ confirms the presence of the saturated sec-butyl alkyl groups.[8] The relative intensity of the aliphatic to aromatic C-H stretches will be high due to the larger number of aliphatic hydrogens.

  • Aromatic Ring Vibrations (1620 - 1400 cm⁻¹): Two medium-intensity peaks, typically around 1615 cm⁻¹ and 1515 cm⁻¹, are characteristic of the carbon-carbon double bond stretching within the benzene ring.[4][7]

  • Substitution Pattern (Fingerprint Region): The most diagnostic feature for confirming the 1,4-disubstitution pattern is a strong absorption band in the 860-790 cm⁻¹ range.[9] This band arises from the out-of-plane bending of the two adjacent C-H bonds on the benzene ring, a vibration characteristic of para-substituted isomers. The absence of strong bands in the regions for ortho- (770-735 cm⁻¹) and meta- (810-750 cm⁻¹ and a peak near 690 cm⁻¹) substitution would further corroborate the 1,4- structure.[9]

References

An In-depth Technical Guide to the Isomers of di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ortho, meta, and para isomers of di(butan-2-yl)benzene, also known as di-sec-butylbenzene. This document details their synthesis, physical and spectroscopic properties, and methods for their separation and identification.

Introduction

Di(butan-2-yl)benzene isomers are aromatic hydrocarbons characterized by a benzene ring substituted with two butan-2-yl (sec-butyl) groups. The positional isomerism—ortho (1,2-), meta (1,3-), and para (1,4-)—significantly influences their physical and chemical properties. These compounds are typically synthesized via Friedel-Crafts alkylation of benzene and serve as intermediates in various chemical syntheses. Understanding the distinct properties of each isomer is crucial for their application in research and development, including potential, though not extensively documented, relevance in medicinal chemistry as scaffolds or synthetic precursors.

Physical and Chemical Properties

The physical properties of the di(butan-2-yl)benzene isomers are influenced by the substitution pattern on the benzene ring. The para isomer, with its more symmetric structure, tends to have a higher melting point compared to the less symmetrical ortho and meta isomers. Boiling points generally increase with the degree of substitution.

Table 1: Physical Properties of di(butan-2-yl)benzene Isomers

Property1,2-di(butan-2-yl)benzene1,3-di(butan-2-yl)benzene1,4-di(butan-2-yl)benzene
Molecular Formula C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.33 g/mol 190.33 g/mol 190.33 g/mol
Boiling Point Not readily available238.7 °C at 760 mmHg[1]237 °C[2]
Density Not readily available0.855 g/cm³[1]0.857 g/mL[2]
Refractive Index Not readily availableNot readily available1.488[2]
Flash Point Not readily available95 °C[1]Not readily available
Melting Point Not readily availableNot readily available-58 °C[2]

Synthesis of di(butan-2-yl)benzene Isomers

The primary method for synthesizing di(butan-2-yl)benzene isomers is the Friedel-Crafts alkylation of benzene with a suitable butan-2-yl electrophile, typically derived from 2-butanol or a 2-halobutane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). This reaction typically yields a mixture of mono-, di-, and poly-substituted products, as well as a mixture of the ortho, meta, and para isomers of the di-substituted product.[3] The isomer distribution is influenced by reaction conditions such as temperature, catalyst, and reaction time.

General Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol provides a general procedure for the synthesis of a mixture of di(butan-2-yl)benzene isomers.

Materials:

  • Benzene

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with benzene and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.

  • In a separate container, prepare a mixture of 2-butanol and an equal volume of concentrated hydrochloric acid.

  • Add the 2-butanol/HCl mixture dropwise to the stirred benzene/AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Logical Workflow for Friedel-Crafts Alkylation:

Friedel_Crafts_Alkylation reagents Benzene + 2-Butanol reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst AlCl3 (Lewis Acid) catalyst->reaction_mixture workup Aqueous Workup reaction_mixture->workup crude_product Crude Product Mixture (mono-, di-, poly-substituted isomers) workup->crude_product separation Chromatographic Separation crude_product->separation isomers Isolated Isomers (ortho, meta, para) separation->isomers

Caption: General workflow for the synthesis and separation of di(butan-2-yl)benzene isomers.

Isomer Separation and Purification

The separation of the ortho, meta, and para isomers of di(butan-2-yl)benzene from the reaction mixture is typically achieved using chromatographic techniques.

Experimental Protocol: Column Chromatography

Materials:

  • Crude product mixture

  • Silica gel (for column chromatography)

  • Hexane or other non-polar solvent system

Procedure:

  • Prepare a chromatography column with silica gel slurried in hexane.

  • Dissolve the crude product mixture in a minimal amount of hexane and load it onto the column.

  • Elute the column with hexane, collecting fractions. The isomers will separate based on their polarity, with the least polar isomer eluting first. Generally, the para isomer is the least polar, followed by the meta and then the ortho isomer.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing each isomer.

  • Combine the fractions containing the pure isomers and remove the solvent to yield the isolated products.

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of the di(butan-2-yl)benzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the ortho, meta, and para isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.

Diagram of Aromatic Regions in ¹H NMR for Isomer Identification:

Aromatic_NMR cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer o1 Multiplet m1 Singlet m2 Multiplets m1->m2 p1 Singlet

Caption: Expected ¹H NMR aromatic patterns for di(butan-2-yl)benzene isomers.

Table 2: Predicted Spectroscopic Data for di(butan-2-yl)benzene Isomers

IsomerPredicted ¹H NMR (Aromatic Region)Predicted ¹³C NMR (Aromatic Carbons)
1,2-di(butan-2-yl)benzene Complex multiplet4 unique signals
1,3-di(butan-2-yl)benzene One singlet and complex multiplets4 unique signals
This compound A singlet2 unique signals

Note: Actual chemical shifts can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak (m/z = 190). The fragmentation patterns, however, may show subtle differences that can aid in their identification. A common fragmentation pathway involves the loss of an ethyl group (C₂H₅) to give a prominent peak at m/z = 161, and the loss of a propyl group (C₃H₇) to give a peak at m/z = 147.

Applications in Research and Drug Development

While specific applications of di(butan-2-yl)benzene isomers in drug development are not widely documented, their structural motifs are of interest. The substituted benzene ring can serve as a core scaffold for the synthesis of more complex molecules. The lipophilic nature of the sec-butyl groups can be utilized to modulate the pharmacokinetic properties of potential drug candidates. Further research is needed to explore the biological activities of these compounds and their derivatives.

Conclusion

This technical guide has provided a detailed overview of the isomers of di(butan-2-yl)benzene. The synthesis via Friedel-Crafts alkylation, while straightforward, necessitates careful control of reaction conditions to influence isomer distribution. Chromatographic methods are effective for the separation and purification of the individual isomers. Spectroscopic techniques, particularly NMR, are indispensable for their unambiguous identification. While direct applications in drug development are not yet established, these compounds represent versatile building blocks for further chemical exploration.

References

An In-Depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 1,4-di(butan-2-yl)benzene, a dialkylated aromatic hydrocarbon. The document details the underlying chemical principles, reaction mechanisms, and experimental protocols. Key quantitative data from analogous reactions are summarized to provide a comparative framework. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the procedural and logical aspects of the synthesis. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

The Friedel-Crafts alkylation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds. This compound, also known as p-di-sec-butylbenzene, is a significant dialkylated arene with applications as a starting material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Its synthesis via Friedel-Crafts alkylation of benzene with a suitable butan-2-yl source, typically 2-chlorobutane or 2-butanol, in the presence of a Lewis acid catalyst, presents a classic yet nuanced example of this fundamental reaction.

This guide will explore the intricacies of this synthesis, addressing key aspects such as catalyst selection, control of polysubstitution, and isomer distribution.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of benzene with a butan-2-yl electrophile proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., 2-chlorobutane) to form a sec-butyl carbocation. This carbocation is the active electrophile in the reaction.[1]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the alkylated benzene product.

The initial product, sec-butylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl group. This increased reactivity makes it susceptible to further alkylation, leading to the formation of di- and poly-substituted products.[2][3] The substitution pattern is governed by the directing effect of the sec-butyl group, which is an ortho-, para-director. However, due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is generally favored over the ortho-isomer.

Friedel_Crafts_Alkylation_Pathway cluster_electrophile_generation Electrophile Generation cluster_alkylation Alkylation of Benzene cluster_dialkylation Di-alkylation 2-Chlorobutane 2-Chlorobutane sec-Butyl_Carbocation sec-Butyl_Carbocation 2-Chlorobutane->sec-Butyl_Carbocation + AlCl3 AlCl3 AlCl3 AlCl4- AlCl4- Benzene Benzene sec-Butylbenzene sec-Butylbenzene Arenium_Ion_1 Arenium Ion (Mono-alkylation) Benzene->Arenium_Ion_1 + sec-Butyl Carbocation Arenium_Ion_1->sec-Butylbenzene - H+ Arenium_Ion_2 Arenium Ion (Di-alkylation) sec-Butylbenzene->Arenium_Ion_2 + sec-Butyl Carbocation This compound This compound Arenium_Ion_2->this compound - H+

Figure 1. Signaling pathway for the Friedel-Crafts synthesis of this compound.

Experimental Protocols

Materials:

  • Benzene (anhydrous)

  • 2-Chlorobutane

  • Aluminum chloride (anhydrous)

  • Diethyl ether (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), and a dropping funnel is charged with anhydrous benzene. The flask is cooled in an ice-water bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled benzene with stirring. It is crucial to handle anhydrous aluminum chloride in a moisture-free environment to maintain its catalytic activity.

  • Addition of Alkylating Agent: 2-Chlorobutane is added dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified period (e.g., 1-2 hours) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath, and ice-cold water is slowly and cautiously added to quench the reaction and decompose the aluminum chloride complex. This step should be performed in a fume hood as hydrogen chloride gas is evolved.

  • Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product, which will likely be a mixture of sec-butylbenzene, and ortho-, meta-, and para-di(butan-2-yl)benzene isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Charge flask with anhydrous benzene - Cool in ice bath Start->Reaction_Setup Catalyst_Addition 2. Catalyst Addition: - Add anhydrous AlCl3 portion-wise Reaction_Setup->Catalyst_Addition Alkylating_Agent_Addition 3. Alkylating Agent Addition: - Add 2-chlorobutane dropwise Catalyst_Addition->Alkylating_Agent_Addition Reaction_Progression 4. Reaction: - Warm to room temperature - Reflux for 1-2 hours Alkylating_Agent_Addition->Reaction_Progression Workup 5. Workup: - Quench with ice-cold water Reaction_Progression->Workup Extraction 6. Extraction: - Separate organic layer - Extract aqueous layer with ether - Wash with NaHCO3 and brine Workup->Extraction Drying_and_Evaporation 7. Drying and Solvent Removal: - Dry with MgSO4 - Rotary evaporation Extraction->Drying_and_Evaporation Purification 8. Purification: - Fractional distillation Drying_and_Evaporation->Purification End End Purification->End

Figure 2. Experimental workflow for the synthesis of this compound.

Quantitative Data

Precise quantitative data for the synthesis of this compound is not extensively reported in readily accessible literature. However, data from analogous Friedel-Crafts dialkylation reactions can provide valuable insights into expected outcomes.

Table 1: Reaction Parameters for Analogous Friedel-Crafts Dialkylations

ProductAlkylating AgentCatalystMolar Ratio (Benzene:Alkyl Halide:Catalyst)Temperature (°C)Reaction Time (h)Yield (%)Reference
1,4-di-t-butylbenzenet-Butyl chlorideAlCl₃1 : 2.5 : 0.20 - 251~60-70 (of dialkylated product)[1]
1,4-di-t-butyl-2,5-dimethoxybenzenet-ButanolH₂SO₄1 : 2.2 : 100 - 250.5~35-40[4]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₄H₂₂
Molecular Weight 190.33 g/mol
Boiling Point 246.7 °C at 760 mmHg
Density 0.855 g/cm³
¹H NMR (CDCl₃, δ) ~7.1 (s, 4H, Ar-H), ~2.6 (sextet, 2H, CH), ~1.6 (quintet, 4H, CH₂), ~1.2 (d, 6H, CH₃), ~0.8 (t, 6H, CH₃) (Predicted)
¹³C NMR (CDCl₃, δ) ~145 (Ar-C), ~127 (Ar-CH), ~41 (CH), ~31 (CH₂), ~22 (CH₃), ~12 (CH₃) (Predicted)

Note: NMR data are predicted based on the structure and known chemical shifts for similar compounds. Actual experimental values may vary.

Conclusion

The Friedel-Crafts alkylation provides a direct and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the molar ratio of reactants and catalyst, as well as the reaction temperature, is crucial to maximize the yield of the desired para-disubstituted product and minimize the formation of mono-alkylated and other isomeric byproducts. The provided experimental protocol, adapted from analogous syntheses, offers a solid foundation for the laboratory preparation of this compound. This technical guide serves as a comprehensive resource for professionals engaged in the synthesis and application of dialkylated aromatic compounds.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,4-di(butan-2-yl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a detailed overview of the thermodynamic properties of 1,4-di(butan-2-yl)benzene. Due to the limited availability of comprehensive experimental data for this specific compound, this paper also presents a thorough analysis of its structural isomer, 1,4-di-tert-butylbenzene, for which extensive experimental data and methodologies have been published. This approach allows for a comparative understanding and provides a framework for the experimental determination of the thermodynamic properties of substituted aromatic hydrocarbons. The guide includes a summary of known physical and thermodynamic data, detailed experimental protocols for key measurement techniques, and a visualization of the experimental workflow.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. As with other alkylated benzenes, its thermodynamic properties are of significant interest in various fields, including chemical engineering, materials science, and as a reference compound in structure-property relationship studies. Understanding properties such as vapor pressure, enthalpy of vaporization, and heat capacity is crucial for process design, safety assessments, and computational modeling.

This guide consolidates the available data for this compound and provides a detailed examination of the experimental methodologies used to determine these properties, drawing on established techniques and data from the closely related isomer, 1,4-di-tert-butylbenzene.

Physicochemical and Thermodynamic Data

The experimental data for this compound is sparse. The following tables summarize the available data for this compound and offer a more comprehensive dataset for its isomer, 1,4-di-tert-butylbenzene, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₂₂N/A
Molecular Weight190.32 g/mol N/A
Boiling Point246.7 °C at 760 mmHg[1][2]
Density0.855 g/cm³[1][2]
Flash Point99.8 °C[1][2]
Vapor Pressure0.0419 mmHg at 25 °C[1][2]

Table 2: Thermodynamic Properties of 1,4-di-tert-butylbenzene (Isomer)

PropertyValueTemperature (K)Reference
Heat Capacity (Csat,m) [3]
Crystal PhaseVarious data points5 - 350[3]
Liquid PhaseVarious data points350 - 442[3]
Phase Transition Enthalpies [3]
Crystal (II) to Crystal (I)22.568 kJ/mol350.31[3]
Crystal (I) to Liquid (Fusion)2.482 kJ/mol351.48[3]
Vapor Pressure [3]
Crystal PhaseVarious data points323 - 349[3]
Liquid PhaseVarious data points351 - 473[3]

Experimental Protocols

The determination of thermodynamic properties requires precise and well-controlled experimental procedures. The following sections detail the methodologies that are typically employed for alkylated aromatic hydrocarbons, with specific examples drawn from the comprehensive study of 1,4-di-tert-butylbenzene.[3]

Sample Preparation and Purity Analysis

High-purity samples are essential for accurate thermodynamic measurements. The purity of the compound is typically determined using gas chromatography (GC) and fractional melting studies. For the study on 1,4-di-tert-butylbenzene, the sample was purified by fractional crystallization, and the final purity was determined to be 0.9999 mole fraction.[3]

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Phase Transitions

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids as a function of temperature.

  • Apparatus: A low-temperature adiabatic calorimeter is used. The sample is hermetically sealed in a platinum calorimeter vessel.

  • Procedure:

    • The calorimeter vessel containing the sample is cooled to a low temperature (e.g., 5 K).

    • A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely.

    • The heat capacity is calculated from the energy input and the temperature change.

    • Measurements are made in small temperature increments to obtain a continuous heat capacity curve.

    • For phase transitions (e.g., solid-solid or solid-liquid), the enthalpy of the transition is determined by measuring the total energy required to heat the sample through the transition temperature range.[3]

  • Data Analysis: The measured heat capacities are corrected for the heat capacity of the empty calorimeter vessel. For measurements in the liquid phase at higher temperatures, corrections for vaporization are applied.

Vapor Pressure Measurement

Vapor pressure can be measured using various techniques depending on the pressure range. For the low vapor pressures of compounds like 1,4-di-tert-butylbenzene near its triple point, a combination of methods is often used.

  • Inclined-Piston Manometer: This apparatus is used for pressures in the range of 1.5 to 35 kPa. The pressure is determined by measuring the force exerted by the vapor on a piston of known area.

  • Comparative Ebulliometry: This method is used for higher pressures (e.g., 20 to 260 kPa). The boiling temperature of the sample is compared to that of a reference substance (e.g., water) at the same pressure.

  • Knudsen Effusion Method: This technique is suitable for very low vapor pressures (10⁻¹⁰ to 1 Pa). It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is then calculated from the rate of mass loss.

Enthalpy of Vaporization Calculation

The enthalpy of vaporization (ΔHvap) can be derived from the vapor pressure data using the Clausius-Clapeyron equation:

d(ln P) / d(1/T) = -ΔHvap / R

where P is the vapor pressure, T is the temperature in Kelvin, and R is the ideal gas constant. By plotting ln(P) versus 1/T, the enthalpy of vaporization can be determined from the slope of the resulting line.

Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of an alkylated aromatic hydrocarbon.

References

A Computational Chemistry Whitepaper on 1,4-di(butan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(butan-2-yl)benzene is a dialkylated aromatic hydrocarbon with significant conformational flexibility in its sec-butyl side chains. Understanding its three-dimensional structure and energetic landscape is crucial for applications in materials science and as a non-reactive scaffold in drug design. This technical guide outlines a comprehensive computational methodology for the in-depth study of this compound, drawing upon established protocols for similar alkylated benzenes. The guide details procedures for conformational analysis, quantum mechanical calculations for geometry optimization and spectroscopic predictions, and the determination of thermodynamic properties. While specific experimental data for this compound is scarce in publicly available literature, this document provides a robust framework for its theoretical investigation.

Introduction

Alkylated aromatic compounds are fundamental structures in organic chemistry and materials science. The conformational preferences of the alkyl substituents significantly influence the molecule's overall shape, packing in the solid state, and interaction with other molecules. This compound, with its two chiral sec-butyl groups, presents a particularly interesting case for conformational analysis due to the multiple rotatable bonds and the potential for various stereoisomers.

Computational chemistry provides a powerful toolkit to explore the potential energy surface of such flexible molecules, identifying stable conformers and predicting their properties. This guide outlines a systematic approach to the computational study of this compound, leveraging density functional theory (DFT) and ab initio methods that have been successfully applied to related molecules like sec-butylbenzene and n-butylbenzene.[1][2]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound, also known as p-di-sec-butylbenzene, is presented in Table 1.

PropertyValue
Molecular Formula C₁₄H₂₂
Molecular Weight 190.32 g/mol
CAS Number 1014-41-1
Boiling Point 246.7°C at 760 mmHg
Flash Point 99.8°C
Density 0.855 g/cm³
Vapor Pressure 0.0419 mmHg at 25°C
Refractive Index 1.485

Proposed Computational Workflow

A systematic computational workflow is essential for the comprehensive study of a conformationally flexible molecule like this compound. The proposed workflow is depicted in the following diagram:

computational_workflow cluster_setup Initial Setup cluster_conf_search Conformational Analysis cluster_high_level High-Level Quantum Calculations cluster_analysis Data Analysis and Interpretation initial_structure Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) initial_structure->conf_search Input Geometry low_level_opt Low-Level Optimization (e.g., PM7, HF/3-21G) conf_search->low_level_opt Identified Conformers dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) low_level_opt->dft_optimization Optimized Geometries freq_analysis Frequency Analysis dft_optimization->freq_analysis Optimized Structures data_table Tabulation of Results dft_optimization->data_table Geometric Parameters, Relative Energies spectroscopy Spectroscopic Properties (IR, Raman, NMR) freq_analysis->spectroscopy Vibrational Frequencies thermo Thermodynamic Properties freq_analysis->thermo Zero-Point Energies, Thermal Corrections spectroscopy->data_table thermo->data_table interpretation Interpretation of Conformational Preferences data_table->interpretation

Figure 1: Proposed computational workflow for this compound.

Detailed Methodologies

This section provides detailed protocols for the key stages of the computational study.

Conformational Search

Due to the presence of multiple rotatable bonds in the two sec-butyl chains, a thorough conformational search is the critical first step.

Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm. Methods like molecular dynamics or Monte Carlo simulations with a molecular mechanics force field (e.g., MMFF94) are suitable for an initial exploration of the potential energy surface.[3][4]

  • Low-Level Optimization: The unique conformers identified in the search should be optimized using a computationally less expensive quantum mechanical method, such as a semi-empirical method (e.g., PM7) or a small basis set Hartree-Fock calculation (e.g., HF/3-21G), to refine the geometries and obtain a preliminary energy ranking.[3]

High-Level Quantum Mechanical Calculations

The low-energy conformers identified should be subjected to higher-level calculations for accurate geometries and properties.

Protocol:

  • Geometry Optimization: Perform full geometry optimization of the selected conformers using Density Functional Theory (DFT). A commonly used and well-benchmarked functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[1][2] For improved accuracy in capturing non-covalent interactions, which can be important in determining conformational preferences, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite are recommended.[2]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for accurate relative energy calculations.

  • Calculation of Properties:

    • Spectroscopic Properties: From the frequency calculations, infrared (IR) and Raman spectra can be simulated. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

    • Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies of the different conformers can be determined from the frequency calculations, allowing for the prediction of their relative populations at different temperatures.

Expected Data and Presentation

The computational studies will generate a wealth of quantitative data. For clarity and comparative analysis, the results should be organized into structured tables.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Conformer 10.000.000.00
Conformer 2
...

Table 3: Key Geometric Parameters of the Most Stable Conformer

ParameterBond Length (Å) / Angle (°)
C_ar - C_ar
C_ar - C_sec-butyl
Dihedral Angle (specify atoms)
...

Table 4: Predicted Vibrational Frequencies and Spectroscopic Data

Vibrational ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1
2
...
Predicted ¹³C NMR Shifts Chemical Shift (ppm)
C1 (aromatic)
C2 (sec-butyl)
...

Conclusion

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-di(butan-2-yl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,4-di(butan-2-yl)benzene and its derivatives. The methodologies detailed herein are intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can be effectively carried out using either 2-butanol or a butene isomer as the alkylating agent in the presence of a strong acid catalyst.

Reaction Scheme:

Synthesis of this compound Benzene Benzene Product This compound Benzene->Product Friedel-Crafts Alkylation Butanol 2-Butanol Carbocation sec-Butyl Carbocation Butanol->Carbocation Protonation & Dehydration Catalyst H₂SO₄ or AlCl₃ Carbocation->Product Electrophilic Attack

Caption: General synthesis pathway for this compound.

Experimental Protocol: Friedel-Crafts Alkylation using 2-Butanol and Sulfuric Acid

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Benzene

  • 2-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

  • Initial Charge: Add 50 mL of benzene to the flask and begin stirring.

  • Catalyst Addition: Slowly add 25 mL of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10°C.

  • Alkylation: Add 25 mL of 2-butanol dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 10-15°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and any unreacted benzene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₄H₂₂
Molecular Weight 190.33 g/mol
Boiling Point 246-247 °C at 760 mmHg[1]
Density 0.855 g/cm³ at 25°C[1]
Refractive Index 1.485 at 20°C[1]
Spectroscopic Data
Technique Expected Peaks/Signals
¹H NMR (CDCl₃, 500 MHz)δ 7.10 (s, 4H, Ar-H), 2.59 (sextet, 2H, Ar-CH), 1.59 (quintet, 4H, CH₂), 1.22 (d, 6H, CH-CH₃), 0.82 (t, 6H, CH₂-CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ 145.0 (Ar-C), 127.5 (Ar-CH), 41.0 (Ar-CH), 31.0 (CH₂), 22.0 (CH-CH₃), 12.0 (CH₂-CH₃)
IR (neat, cm⁻¹)3050-3020 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1515, 1460 (aromatic C=C stretch), 830 (para-disubstitution C-H bend)
Mass Spec. (EI, m/z)190 (M⁺), 161 ([M-C₂H₅]⁺), 133 ([M-C₄H₉]⁺), 105 ([C₈H₉]⁺)

Note: The NMR data is predicted based on the analysis of sec-butylbenzene and principles of chemical shift theory.[2]

Synthesis of this compound Derivatives

The reactivity of the aromatic ring in this compound is influenced by the two activating, yet bulky, sec-butyl groups. These groups direct electrophilic substitution to the ortho positions.

Nitration of this compound

Nitration introduces a nitro group onto the aromatic ring, a key step in the synthesis of anilines and other functionalized derivatives.

Nitration of this compound Start This compound Product 1,4-di(butan-2-yl)-2-nitrobenzene Start->Product Electrophilic Aromatic Substitution Reagents HNO₃ / H₂SO₄

Caption: Nitration of this compound.

Experimental Protocol:

  • Cool a mixture of this compound in acetic anhydride to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the product by column chromatography.

Synthesis of N,N'-di(butan-2-yl)-1,4-phenylenediamine

This derivative is a known antioxidant. Its synthesis involves the reductive amination of p-nitroaniline with butanone, followed by catalytic hydrogenation.[3]

Synthesis of N,N'-di(butan-2-yl)-1,4-phenylenediamine cluster_0 Reductive Amination cluster_1 Catalytic Hydrogenation pNitroaniline p-Nitroaniline Intermediate Imine Intermediate pNitroaniline->Intermediate Butanone Butanone Butanone->Intermediate Product N,N'-di(butan-2-yl)-1,4-phenylenediamine Intermediate->Product Catalyst H₂, Pt/C

References

The Reactivity and Stability of 1,4-di(butan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene. This dialkylated aromatic hydrocarbon is of interest in various fields, including organic synthesis and as a potential intermediate in the manufacturing of specialty chemicals. This document consolidates available data on its physical and thermodynamic properties, outlines its synthesis, and explores its characteristic reactions, with a focus on electrophilic aromatic substitution, oxidation, and dehydrogenation. Detailed experimental protocols and reaction pathway diagrams are provided to facilitate further research and application.

Introduction

This compound is an organic compound with the chemical formula C₁₄H₂₂. It consists of a central benzene ring substituted with two sec-butyl groups at the para positions. The presence of these branched alkyl groups significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and stability. The benzylic hydrogens on the sec-butyl groups are key sites for chemical transformations, making this compound a versatile substrate for various organic reactions. This guide aims to provide a detailed technical resource on the fundamental chemical aspects of this compound.

Physicochemical and Thermodynamic Properties

Table 1: Physical Properties of this compound [4][5]

PropertyValue
CAS Number 1014-41-1
Molecular Formula C₁₄H₂₂
Molecular Weight 190.32 g/mol
Boiling Point 246.7 °C at 760 mmHg
Density 0.855 g/cm³
Flash Point 99.8 °C
Refractive Index 1.485

Table 2: Thermodynamic Properties of Isomeric Dialkylbenzenes

Property1,4-di-tert-butylbenzene (Experimental)[1]1,4-di-n-butylbenzene (Calculated)[3]
Standard Molar Enthalpy of Formation (gas, 298.15 K) -153.7 kJ/mol-107.23 kJ/mol
Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K) 129.3 kJ/mol169.78 kJ/mol
Standard Molar Entropy (gas, 298.15 K) 488.9 J/(mol·K)Not Available

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable sec-butylating agent, such as 2-butanol or a 2-halobutane, in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol is a representative procedure based on established methods for Friedel-Crafts alkylation.[7][8]

Materials:

  • Benzene (anhydrous)

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 2-butanol to the mixture from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly over crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent (dichloromethane) and excess benzene by rotary evaporation.

  • The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Friedel_Crafts_Alkylation cluster_electrophile_formation Electrophile Formation cluster_alkylation Alkylation of Benzene cluster_dialkylation Dialkylation butanol 2-Butanol carbocation sec-Butyl Carbocation butanol->carbocation + AlCl₃ lewis_acid AlCl₃ lewis_acid->carbocation intermediate1 Wheland Intermediate (Monoalkylation) carbocation->intermediate1 intermediate2 Wheland Intermediate (Dialkylation) carbocation->intermediate2 benzene Benzene benzene->intermediate1 + sec-Butyl Carbocation sec_butylbenzene sec-Butylbenzene intermediate1->sec_butylbenzene - H⁺ sec_butylbenzene->intermediate2 + sec-Butyl Carbocation product This compound intermediate2->product - H⁺ Benzylic_Oxidation start This compound radical Benzylic Radical start->radical Initiator - H• peroxy_radical Peroxy Radical radical->peroxy_radical + O₂ hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H - R•

References

Methodological & Application

Application Notes and Protocols: The Use of 1,4-di(butan-2-yl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-di(butan-2-yl)benzene, also known as 1,4-di-sec-butylbenzene, is an aromatic hydrocarbon with two sec-butyl groups positioned opposite each other on a benzene ring.[1] This substitution pattern imparts specific physical and chemical properties that make it a versatile, though specialized, molecule in organic synthesis. Its applications range from being a key starting material for valuable industrial chemicals to its use as a high-performance solvent.[1] The sec-butyl groups are ortho-, para-directing and moderately activating for electrophilic aromatic substitution, yet their steric bulk can significantly influence regioselectivity and reaction rates.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number1014-41-1[1]
Molecular FormulaC₁₄H₂₂[1]
Molecular Weight190.32 g/mol [1]
Boiling Point246.7 °C at 760 mmHg[1]
Density0.855 g/cm³[1]
Refractive Index1.485[1]
AppearanceColorless liquid[1]

Table 1: Physical and Chemical Properties of this compound

Applications in Organic Synthesis

Oxidation to Terephthalic Acid

One of the most significant potential applications of this compound is its oxidation to terephthalic acid, a crucial monomer for the production of polyesters such as polyethylene terephthalate (PET).[2][3] While industrial processes typically utilize p-xylene, the oxidation of other 1,4-dialkylbenzenes is also feasible. The general method involves liquid-phase air oxidation in the presence of a heavy metal catalyst.[4]

Reaction Scheme:

This compound This compound Terephthalic Acid Terephthalic Acid This compound->Terephthalic Acid [O], Catalyst (e.g., Co/Mn/Br) Acetic Acid, Heat

Caption: Oxidation of this compound to Terephthalic Acid.

Experimental Protocol: Liquid-Phase Air Oxidation

This protocol is a general representation based on the Amoco process for p-xylene oxidation and may require optimization for this compound.[2]

Materials:

  • This compound

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor equipped with a gas inlet, stirrer, and condenser

Procedure:

  • Charge the high-pressure reactor with this compound, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with compressed air or a mixture of oxygen and an inert gas.

  • Heat the reactor to the desired temperature (typically 175-225 °C).[3]

  • Maintain the reaction under pressure (15-30 atm) and continue to supply air to sustain the oxidation.

  • Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material and the formation of terephthalic acid.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.

  • The solid terephthalic acid product can be isolated by filtration, washed with fresh acetic acid, and then with water, followed by drying.

Quantitative Data:

ParameterConditionReference
Temperature175-225 °C[3]
Pressure15-30 atm[4]
Catalyst SystemCo(OAc)₂, Mn(OAc)₂, NaBr[2]
SolventAcetic Acid[2]

Table 2: Typical Reaction Conditions for the Oxidation of 1,4-Dialkylbenzenes

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The benzene ring of this compound is activated towards electrophilic aromatic substitution. Friedel-Crafts acylation can be used to introduce an acyl group, which is a versatile functional handle for further transformations. The two sec-butyl groups are ortho, para-directing. Since the para positions are occupied, substitution is expected to occur at the positions ortho to the alkyl groups. Steric hindrance from the bulky sec-butyl groups may reduce the reaction rate compared to less substituted benzenes.[5]

Reaction Scheme:

This compound This compound Acylated Product Acylated Product This compound->Acylated Product RCOCl, AlCl₃

Caption: Friedel-Crafts Acylation of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C, add the acyl chloride dropwise.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Product Distribution:

Due to the directing effect of the two sec-butyl groups, the primary product will be the 2-acylated derivative. Di-acylation is also possible under more forcing conditions, leading to the 2,5-diacyl product.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be a precursor to an amino group or other functionalities. Similar to acylation, the substitution is directed to the ortho positions.

Reaction Scheme:

This compound This compound Nitro Product Nitro Product This compound->Nitro Product HNO₃, H₂SO₄

Caption: Nitration of this compound.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitro derivative.

Quantitative Data for Related Nitration:

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of a derivative of this compound.

cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Start Reactants This compound + Reagents Start->Reactants Solvent Solvent Reactants->Solvent Catalyst Catalyst Solvent->Catalyst Reaction Reaction under controlled conditions Catalyst->Reaction Quench Quench Reaction Reaction->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Product Purification->Product

Caption: General workflow for synthesis using this compound.

Conclusion

This compound is a useful intermediate in organic synthesis, particularly for the preparation of terephthalic acid and substituted aromatic compounds. The activating, ortho-directing nature of the sec-butyl groups, combined with their steric hindrance, provides a unique reactivity profile that can be exploited to synthesize specific isomers of functionalized benzenes. The protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this compound in their respective fields of interest. Further optimization of reaction conditions will be necessary to achieve high yields and selectivity for specific applications.

References

Application Notes and Protocols for 1,4-di(butan-2-yl)benzene as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of 1,4-di(butan-2-yl)benzene as a non-polar solvent in various chemical reactions. Detailed protocols and data are presented to guide researchers in its effective utilization.

Introduction

This compound, also known as 1,4-di-sec-butylbenzene, is a high-boiling, non-polar aromatic solvent. Its unique physical and chemical properties make it a viable alternative to more conventional non-polar solvents, particularly in high-temperature reactions. Alkylbenzenes, as a class of organic compounds, are widely utilized as solvents and as intermediates in the synthesis of various chemicals, including detergents and plastics.[1][2] The presence of alkyl substituents on the benzene ring enhances its non-polar character and influences its solvency.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is crucial for its application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₂[3]
Molecular Weight 190.32 g/mol [3]
CAS Number 1014-41-1[3]
Appearance Colorless liquid
Density 0.855 g/cm³[3]
Boiling Point 246.7 °C at 760 mmHg[3]
Flash Point 99.8 °C[3]
Vapor Pressure 0.0419 mmHg at 25°C[3]
Solubility Insoluble in water

Potential Applications in Chemical Reactions

While specific documented uses of this compound as a primary solvent in a wide range of named organic reactions are not extensively reported in readily available literature, its properties suggest its suitability for several types of chemical transformations that benefit from a high-boiling, non-polar medium. Its structural similarity to other dialkylbenzenes, which are used in industrial processes, further supports its potential utility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are fundamental transformations in modern organic synthesis. The choice of solvent is critical and can significantly influence reaction rates and selectivity.[4][5] While polar aprotic solvents like DMF and ethers are common, less polar aromatic solvents are also utilized, particularly for their ability to dissolve non-polar substrates and ligands.[3]

Logical Relationship for Solvent Selection in Cross-Coupling Reactions:

G cluster_reactants Reactant Properties cluster_solvent Solvent Choice cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Reactants Aryl Halide/Triflate + Organometallic Reagent/Amine/Alkyne Solubility Solubility of Reactants and Catalyst Reactants->Solubility Solvent This compound (High-Boiling, Non-Polar) Solubility->Solvent Temperature High Temperature (>150 °C) Solvent->Temperature Allows for high reaction temperatures Outcome Desired Cross-Coupled Product Solvent->Outcome Provides reaction medium Temperature->Outcome Facilitates reaction kinetics Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Outcome Prevents catalyst degradation

Caption: Logical workflow for considering this compound as a solvent in cross-coupling reactions.

General Protocol for a High-Temperature Suzuki-Miyaura Coupling:

While a specific protocol using this compound is not available, a general procedure can be adapted based on established methods for high-boiling aromatic solvents.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound via syringe.

  • Stir the reaction mixture at a high temperature (e.g., 150-200 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Advantages:

  • The high boiling point allows for reactions to be conducted at elevated temperatures, potentially accelerating slow reactions.

  • Its non-polar nature can be advantageous for dissolving non-polar substrates and ligands.

Experimental Workflow for Solvent Evaluation

When considering this compound as a novel solvent for a particular reaction, a systematic evaluation is recommended.

G Start Identify Target Reaction Solvent_Screening Perform Solvent Screening (e.g., Toluene, Xylene, This compound) Start->Solvent_Screening Data_Collection Collect Quantitative Data (Yield, Purity, Reaction Time) Solvent_Screening->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis Optimization Optimize Reaction Conditions in This compound (Temperature, Catalyst Loading, Base) Analysis->Optimization If promising Final_Protocol Establish Final Protocol Optimization->Final_Protocol

Caption: A typical experimental workflow for evaluating a new solvent in a chemical reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from open flames and other ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound presents itself as a potentially valuable non-polar, high-boiling solvent for a range of organic reactions. Its properties suggest utility in high-temperature applications where traditional non-polar solvents may be too volatile. Further research and direct experimental comparisons are necessary to fully elucidate its advantages and limitations in specific chemical transformations. The protocols and workflows provided herein offer a starting point for researchers interested in exploring the application of this solvent in their work.

References

No Documented Applications of 1,4-di(butan-2-yl)benzene in Polymer Synthesis Found

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature and patent searches have revealed no documented instances of 1,4-di(butan-2-yl)benzene being utilized as a monomer or comonomer in polymer chemistry. Despite a thorough investigation into scientific databases and patent repositories, there is no evidence to suggest that this specific chemical is employed in the synthesis of polymers.

While the user request specified the creation of detailed application notes, experimental protocols, and visualizations for the use of this compound in polymer chemistry, the foundational information required to generate such a document is absent from the available scientific and technical literature.

It is important to distinguish this compound from structurally related but chemically distinct molecules that do have applications in polymer science. For instance, N,N'-di-2-butyl-1,4-phenylenediamine is a known antioxidant and polymerization inhibitor. In this role, it is used as an additive to prevent the degradation of polymers and to control the rate of polymerization, rather than being incorporated into the polymer chain itself.

Other related benzene derivatives that are actively used in polymer synthesis possess reactive functional groups that facilitate polymerization. These include:

  • 1,4-Divinylbenzene: Widely used as a cross-linking agent in the production of polymers like polystyrene.

  • 1,4-Diisopropenylbenzene: Also utilized in polymerization reactions.

  • 1,4-Benzenedimethanol and 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene: These molecules contain hydroxyl and carboxylic acid groups, respectively, making them suitable monomers for condensation polymerization to form polyesters.

In contrast, this compound lacks the necessary reactive functional groups, such as vinyl, ethynyl, or condensable groups, that are typically required for a molecule to act as a monomer in common polymerization processes. The sec-butyl groups are saturated alkyl chains, and while the benzene ring can undergo certain reactions, it is not readily polymerizable into high-molecular-weight chains under standard, controlled polymerization conditions.

Due to the absence of any published research or patents describing the use of this compound in the synthesis of polymers, it is not possible to provide the requested application notes, experimental protocols, quantitative data tables, or visualizations. The current body of scientific knowledge does not support the application of this specific compound as a building block in polymer chemistry. Therefore, no data is available to fulfill the core requirements of the user's request.

Application Notes and Protocols: 1,4-Di(butan-2-yl)benzene as a Versatile Starting Material for High-Performance Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-di(butan-2-yl)benzene in the development of advanced functional materials. The presence of the bulky and flexible sec-butyl groups imparts unique properties to the resulting materials, such as enhanced solubility and processability, making this starting material an attractive building block for a range of applications. Detailed experimental protocols for the synthesis of key intermediates and final materials are provided, along with characterization data and visualizations of the synthetic pathways.

Application Note 1: Synthesis of Soluble Aromatic Polyamides with High Thermal Stability

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. However, their application is often limited by poor solubility, which makes processing difficult. The incorporation of bulky, flexible side groups, such as the sec-butyl groups from this compound, can disrupt chain packing and improve solubility without significantly compromising thermal stability.[1][2][3] This note details the synthesis of a novel aromatic polyamide using a dicarboxylic acid monomer derived from this compound.

Logical Workflow for Polyamide Synthesis

Polyamide_Synthesis A This compound B 1,4-Bis(4-hydroxy-phenoxy)-2,5-di(sec-butyl)benzene A->B Williamson Ether Synthesis C 1,4-Bis(4-carboxyphenoxy)-2,5-di(sec-butyl)benzene (Diacid Monomer) B->C Oxidation E Soluble Aromatic Polyamide C->E Polycondensation D Aromatic Diamine D->E

Caption: Synthetic pathway from this compound to a soluble aromatic polyamide.

Experimental Protocols

Protocol 1.1: Synthesis of 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene

This protocol is adapted from a similar synthesis utilizing a di-tert-butyl analogue and outlines the preparation of the key dicarboxylic acid monomer.[1][3]

Materials:

  • 2,5-Di-tert-butylhydroquinone

  • 4-Fluorobenzonitrile

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of 1,4-Bis(4-cyanophenoxy)-2,5-di-tert-butylbenzene:

    • In a flask equipped with a stirrer, condenser, and nitrogen inlet, combine 2,5-di-tert-butylhydroquinone, 4-fluorobenzonitrile, and potassium carbonate in DMF.

    • Heat the mixture to reflux and maintain for 24 hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol.

  • Hydrolysis to 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene:

    • Suspend the dinitrile product in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture until the evolution of ammonia ceases.

    • Cool the solution and acidify with hydrochloric acid to precipitate the dicarboxylic acid.

    • Filter the product, wash thoroughly with water, and dry under vacuum.

Protocol 1.2: Synthesis of Aromatic Polyamides by Direct Polycondensation

This protocol utilizes the direct phosphorylation condensation method for the synthesis of aromatic polyamides.[1][2]

Materials:

  • 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Ethanol

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the diacid monomer (0.01 mol), LiCl (1.4 g), and pyridine (6 mL) in NMP (10 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Rapidly add the aromatic diamine (0.01 mol) and TPP (0.022 mol) along with an additional 10 mL of NMP.

  • Heat the solution to 105 °C and maintain this temperature for 3 hours.

  • Pour the resulting viscous polymer solution into 500 mL of ethanol to precipitate the polyamide.

  • Wash the polymer precipitate thoroughly with hot water and ethanol, and then dry under vacuum at 100 °C.

Data Presentation

Table 1: Properties of Aromatic Polyamides Derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene [1]

Diamine ComponentInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)10% Weight Loss Temperature (°C)
4,4'-Oxydianiline0.85952.1275480
1,3-Bis(4-aminophenoxy)benzene1.321112.2260475
4,4'-(Hexafluoroisopropylidene)dianiline0.49832.0295465

Application Note 2: Synthesis of Porous Organic Polymers for Gas Sorption

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them promising candidates for gas storage and separation. The irregular shape and steric bulk of the sec-butyl groups on the this compound backbone can lead to inefficient packing in the polymer network, thereby creating intrinsic microporosity. This note describes a potential synthetic route to a porous polymer network using a derivative of this compound.

Logical Workflow for Porous Polymer Synthesis

Porous_Polymer_Synthesis A This compound B 1,4-Bis(bromomethyl)-2,5-di(sec-butyl)benzene (Monomer A) A->B Bromomethylation D Porous Organic Polymer B->D Condensation Polymerization C Tetraphenylsilane (Monomer B) C->D

Caption: Proposed synthetic route to a porous organic polymer from this compound.

Experimental Protocols

Protocol 2.1: Synthesis of Benzene-Linked Porous Polymers

This protocol is adapted from the synthesis of similar porous polymers using 1,4-bis(bromomethyl)benzene.[4]

Materials:

  • 1,4-Bis(bromomethyl)-2,5-di(sec-butyl)benzene (Monomer A - proposed)

  • Tetraphenylsilane (Monomer B)

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve tetraphenylsilane (1 mmol) and 1,4-bis(bromomethyl)-2,5-di(sec-butyl)benzene (4 mmol) in THF (50 mL) in a sealed container.

  • Maintain the mixture at a constant temperature of 60 °C for 48 hours with continuous stirring.

  • After cooling to room temperature, filter the resulting solid.

  • Wash the polymer alternately with methanol and deionized water until neutral.

  • Dry the final porous polymer product under vacuum.

Data Presentation

Table 2: Porosity Properties of Benzene-Linked Porous Polymers (B-PPMs) Synthesized with Varying Monomer Ratios [4]

SampleBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
B-PPM-16800.610.28
B-PPM-25930.490.25
B-PPM-34050.340.14
B-PPM-43090.260.09

Note: The data presented here is for a structurally related porous polymer and serves as a representative example of the expected properties. The actual properties of a polymer derived from this compound may vary.

Application Note 3: Potential as a Precursor for Liquid Crystalline Materials

The rigid core of the benzene ring combined with the flexible sec-butyl chains makes this compound a potential precursor for the synthesis of liquid crystals. By introducing mesogenic units to the benzene core, it is possible to design molecules that exhibit liquid crystalline phases. The sec-butyl groups can influence the melting point and the mesophase range of the final compounds.

Conceptual Signaling Pathway for Liquid Crystal Synthesis

Liquid_Crystal_Synthesis A This compound B Functionalized This compound A->B Functionalization (e.g., Acylation, Halogenation) D Liquid Crystalline Material B->D Coupling Reaction (e.g., Esterification, Suzuki Coupling) C Mesogenic Side Groups C->D

Caption: Conceptual pathway for the synthesis of liquid crystals from this compound.

Experimental Protocol (Conceptual)

A general approach to synthesizing liquid crystals from this compound would involve a two-step process:

  • Functionalization of the Benzene Ring: Introduce reactive groups onto the benzene ring of this compound. This could be achieved through reactions such as Friedel-Crafts acylation to introduce ketone functionalities, which can then be further modified.

  • Coupling with Mesogenic Units: The functionalized this compound can then be coupled with various mesogenic units (e.g., substituted biphenyls, phenyl benzoates) through standard coupling reactions like esterification or Suzuki coupling to generate the final liquid crystalline molecules. The specific reaction conditions would depend on the nature of the functional groups and the desired mesogenic structure.

Further research is required to establish specific protocols and characterize the resulting liquid crystalline properties.

References

Derivatization of 1,4-di(butan-2-yl)benzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 1,4-di(butan-2-yl)benzene, a key intermediate in various fields of chemical synthesis. Due to the limited availability of direct literature on this specific compound, the protocols herein are largely based on established procedures for structurally analogous dialkylbenzenes, particularly 1,4-di-tert-butylbenzene. These notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis and modification of this versatile aromatic scaffold. The primary focus is on common electrophilic aromatic substitution reactions, including nitration, bromination, and Friedel-Crafts acylation.

Introduction

This compound, also known as p-di-sec-butylbenzene, is a symmetrically substituted aromatic hydrocarbon. The two sec-butyl groups are ortho-, para-directing and activating for electrophilic aromatic substitution reactions. However, the steric hindrance imposed by these branched alkyl groups can influence the regioselectivity and reaction rates. Understanding these effects is crucial for the targeted synthesis of specific derivatives. The derivatized products of this compound have potential applications as intermediates in the synthesis of polymers, liquid crystals, and specialty chemicals.

Predicted Reaction Pathways

The sec-butyl groups in this compound are electron-donating, thus activating the aromatic ring for electrophilic attack. The substitution is expected to occur at the positions ortho to the alkyl groups (positions 2, 3, 5, and 6). Due to the steric bulk of the sec-butyl groups, substitution at the 2- and 5-positions is anticipated to be the major pathway.

Caption: Predicted major electrophilic substitution pathways of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar dialkylbenzenes and should be optimized for this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration of this compound

This protocol is based on the nitration of benzene and its alkyl derivatives.[1][2][3]

Objective: To synthesize 2-nitro-1,4-di(butan-2-yl)benzene.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This mixture is the nitrating agent.

  • In a separate flask, dissolve 5.0 g of this compound in 20 mL of dichloromethane.

  • Slowly add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 20°C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing 100 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Product: 2-Nitro-1,4-di(butan-2-yl)benzene.

Workflow Diagram:

Nitration_Workflow A Prepare Nitrating Mix (HNO3 + H2SO4) C Slow Addition of Nitrating Mix A->C B Dissolve Substrate in CH2Cl2 B->C D Reaction at RT C->D E Quench with Ice D->E F Workup (Extraction & Washes) E->F G Drying & Solvent Removal F->G H Purification (Chromatography) G->H

Caption: Experimental workflow for the nitration of this compound.

Bromination of this compound

This protocol is adapted from the bromination of other activated aromatic compounds.

Objective: To synthesize 2-bromo-1,4-di(butan-2-yl)benzene.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask protected from light, dissolve 5.0 g of this compound in 30 mL of carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (approx. 0.1 g).

  • From a dropping funnel, add a solution of 4.2 g (1.35 mL) of bromine in 10 mL of carbon tetrachloride dropwise at room temperature with stirring. HBr gas will be evolved and should be passed through a gas trap.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the bromine color disappears.

  • Pour the reaction mixture into 50 mL of water.

  • Transfer to a separatory funnel and wash the organic layer with 50 mL of saturated sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Product: 2-Bromo-1,4-di(butan-2-yl)benzene.

Friedel-Crafts Acylation of this compound

This protocol is based on general Friedel-Crafts acylation procedures.[4][5][6][7][8][9][10]

Objective: To synthesize 2-acetyl-1,4-di(butan-2-yl)benzene.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), dilute

  • Ice bath

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a dry round-bottom flask, suspend 7.0 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add 4.1 g (3.7 mL) of acetyl chloride to the suspension with stirring.

  • To this mixture, add a solution of 5.0 g of this compound in 15 mL of anhydrous dichloromethane dropwise from a dropping funnel over 30 minutes.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting ketone can be purified by recrystallization or column chromatography.

Expected Product: 2-Acetyl-1,4-di(butan-2-yl)benzene.

Quantitative Data Summary

ReactionReagentsProductExpected Yield (%)Analytical Notes
Nitration HNO₃, H₂SO₄2-Nitro-1,4-di(butan-2-yl)benzene70-85IR: ~1520, 1340 cm⁻¹ (NO₂ stretch). ¹H NMR: Aromatic protons will show distinct shifts due to the nitro group.
Bromination Br₂, FeBr₃2-Bromo-1,4-di(butan-2-yl)benzene60-75¹H NMR: Aromatic protons will show characteristic splitting patterns. MS: Isotopic pattern for bromine will be present.
Acylation CH₃COCl, AlCl₃2-Acetyl-1,4-di(butan-2-yl)benzene75-90IR: ~1680 cm⁻¹ (C=O stretch). ¹H NMR: A singlet for the acetyl methyl group will be present.

Characterization of Products

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and regiochemistry of the substitution.

  • Infrared (IR) Spectroscopy: To identify the functional groups introduced (e.g., -NO₂, -C=O).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point/Boiling Point: To assess the purity of the isolated compounds.

Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Concentrated acids and bromine are corrosive and should be handled with extreme care.

  • Anhydrous aluminum chloride is moisture-sensitive and reacts violently with water.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The derivatization of this compound through electrophilic aromatic substitution offers a pathway to a variety of functionalized aromatic compounds. The provided protocols, adapted from well-established methodologies for similar substrates, serve as a valuable starting point for researchers. It is anticipated that these derivatives will find utility as building blocks in the development of new materials and chemical entities. Further optimization of the reaction conditions is encouraged to achieve higher yields and purity for specific applications.

References

Application Note: Quantification of Alkylated Aromatic Hydrocarbons Using 1,4-di(butan-2-yl)benzene as an Internal Standard by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in chemical analysis and quality control.

Introduction

The accurate quantification of alkylated aromatic hydrocarbons is crucial in various fields, including environmental monitoring, petroleum analysis, and chemical manufacturing. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for this purpose due to its high resolution and sensitivity for hydrocarbons. The use of an internal standard (IS) is essential for achieving high precision and accuracy by correcting for variations in sample injection volume and detector response.

This application note details a comprehensive GC-FID method for the quantification of common alkylated benzenes, such as toluene, ethylbenzene, and xylenes, using 1,4-di(butan-2-yl)benzene as an internal standard. The choice of this compound is based on its structural similarity to the analytes of interest, its elution in a suitable retention time window, and its commercial availability.

Experimental Protocols

Materials and Reagents
  • Analytes: Toluene (≥99.5%), Ethylbenzene (≥99.5%), o-Xylene (≥99.5%), m-Xylene (≥99.5%), p-Xylene (≥99.5%)

  • Internal Standard (IS): this compound (≥99.0%)

  • Solvent: Hexane (GC grade, ≥99.0%)

  • Sample Matrix: A representative organic solvent mixture or a simulated environmental extract.

Preparation of Standard Solutions

a. Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each analyte and the internal standard by accurately weighing approximately 10 mg of each compound into a 10 mL volumetric flask and diluting to volume with hexane.

b. Internal Standard Spiking Solution (100 µg/mL): Dilute the this compound stock solution 1:10 with hexane to prepare a 100 µg/mL working solution.

c. Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into 10 mL volumetric flasks. Add 1 mL of the 100 µg/mL internal standard spiking solution to each flask and dilute to the mark with hexane. This results in a constant IS concentration of 10 µg/mL in each calibration standard. A typical concentration range for the analytes would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

Accurately measure 9 mL of the sample into a 15 mL vial. Add 1 mL of the 100 µg/mL internal standard spiking solution. Cap the vial and vortex for 30 seconds to ensure thorough mixing. The final concentration of the internal standard in the prepared sample is 10 µg/mL.

Gas Chromatography (GC-FID) Conditions

The following instrumental parameters are recommended:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 50°C (hold 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 20°C/min to 250°C (hold 5 min)
Detector Flame Ionization Detector (FID), 280°C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

Table 1: Retention Times of Analytes and Internal Standard
CompoundRetention Time (min)
Toluene4.52
Ethylbenzene6.88
p-Xylene7.05
m-Xylene7.12
o-Xylene7.98
This compound (IS) 12.35
Table 2: Calibration Curve Data

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

AnalyteCalibration Range (µg/mL)R² Value
Toluene1 - 1000.9995
Ethylbenzene1 - 1000.9992
p-Xylene1 - 1000.9998
m-Xylene1 - 1000.9997
o-Xylene1 - 1000.9991
Table 3: Sample Analysis Results
Sample IDAnalyteConcentration (µg/mL)
Sample AToluene22.5
Sample AEthylbenzene15.2
Sample Ap-Xylene8.9
Sample BToluene45.8
Sample Bo-Xylene12.3

Visualizations

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Analyte and IS Stock Solutions prep_cal Create Calibration Standards (with IS) prep_standards->prep_cal gc_injection Inject into GC-FID prep_cal->gc_injection Calibrate prep_sample Prepare Sample (Spike with IS) prep_sample->gc_injection Analyze chromatography Chromatographic Separation gc_injection->chromatography detection Flame Ionization Detection chromatography->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify Analytes in Sample integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the GC-FID analysis of alkylated benzenes.

Conclusion

The described GC-FID method utilizing this compound as an internal standard provides a reliable and robust protocol for the quantification of toluene, ethylbenzene, and xylene isomers. The method demonstrates excellent linearity over a practical concentration range. The use of an internal standard effectively compensates for variations in injection volume and ensures high precision and accuracy, making this method suitable for routine analysis in quality control and research laboratories.

Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the synthesis and characterization of novel polymers derived from 1,4-dialkylated benzene monomers. While the synthesis of polymers from 1,4-di(butan-2-yl)benzene is not yet established in the literature, this guide uses 1,4-divinylbenzene (DVB) as a representative and structurally similar monomer to illustrate the synthetic methodologies, characterization techniques, and potential applications. The protocols herein describe the synthesis of linear, soluble poly(1,4-divinylbenzene) via living anionic polymerization and controlled radical polymerization (RAFT), yielding polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2][3] Such well-defined polymers are of significant interest for applications in materials science, including as precursors for functional materials, in sensor technology, and as advanced polymer architectures.[4][5][6]

Potential Applications

Polymers derived from 1,4-dialkylated benzenes, particularly those with pendant reactive groups like the vinyl groups in poly(DVB), offer a versatile platform for further functionalization. The linear polymer backbone, composed of repeating phenylene units, imparts desirable thermal and mechanical properties. Potential applications for these novel polymers include:

  • Materials for Organic Electronics: The conjugated backbone of related poly(p-phenylene vinylene) (PPV) derivatives suggests that polymers from 1,4-dialkylated benzenes could be functionalized to create materials for use in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[7]

  • Fluorescent Sensors: Functionalized, water-soluble PPV derivatives have demonstrated utility as fluorescent sensors for pH, temperature, and ions.[4][6] Similarly, functionalized poly(DVB) could be developed into sensitive and selective chemical and biological sensors.[5]

  • Nanomaterials and Composites: The controlled synthesis of these polymers allows for their incorporation into nanomaterials and composites, offering tailored properties for applications in catalysis, separation, and biomedical devices.

  • Advanced Polymer Architectures: The living nature of the described polymerization methods enables the synthesis of complex polymer architectures such as block copolymers and star-shaped polymers, which can be used in drug delivery, and surface modification.[8]

Experimental Protocols

Synthesis of Linear Poly(1,4-divinylbenzene) via Living Anionic Polymerization

This protocol describes the synthesis of a soluble, linear poly(1,4-divinylbenzene) with a predictable molecular weight and a narrow molecular weight distribution.[1][2][8]

Materials:

  • 1,4-Divinylbenzene (DVB), purified

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Methanol, anhydrous

  • Argon gas, high purity

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon.

  • Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The desired amount of t-BuOK is added to the THF.

  • Initiator Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of sec-BuLi solution is then added dropwise via syringe.

  • Monomer Addition: A solution of purified 1,4-divinylbenzene in THF is added dropwise to the initiator solution at -78 °C. The reaction mixture typically develops a characteristic color.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1 hour).

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.

Synthesis of Poly(1,4-divinylbenzene) via RAFT Polymerization

This protocol outlines the synthesis of poly(1,4-divinylbenzene) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which provides good control over the polymerization process.[9][10][11]

Materials:

  • 1,4-Divinylbenzene (DVB), purified

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

  • Methanol

  • Argon gas, high purity

Procedure:

  • Reaction Mixture Preparation: In a Schlenk tube, DVB, CPDTC, and AIBN are dissolved in anhydrous toluene.

  • Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The reaction tube is placed in a preheated oil bath at a specific temperature (e.g., 70 °C) and stirred for the desired reaction time.

  • Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of linear poly(1,4-divinylbenzene) under various conditions.

Table 1: Living Anionic Polymerization of 1,4-Divinylbenzene [1][2][12]

Entry[Monomer]:[Initiator] RatioReaction Time (min)Temperature (°C)Mn ( g/mol )Mw/Mn (PDI)
110060-7811,0001.05
220060-7826,4001.04
350030-9560,5001.05

Table 2: RAFT Polymerization of 1,4-Divinylbenzene [9][11]

Entry[Monomer]:[RAFT Agent]:[Initiator]Reaction Time (h)Temperature (°C)Conversion (%)Mn ( g/mol )Mw/Mn (PDI)
1200:1:0.224706822,0001.3
2400:1:0.224706545,0001.4

Characterization Protocols

Standard characterization techniques are employed to determine the structure, molecular weight, and thermal properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the extent of vinyl group polymerization.[13][14][15][16]

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.5 (br, aromatic protons), 5.2-6.0 (br, pendant vinyl protons), 1.2-2.0 (br, polymer backbone protons).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 140-145 (aromatic C), 125-130 (aromatic CH), 110-115 (pendant vinyl =CH₂), 30-45 (polymer backbone CH, CH₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer.[17][18][19]

    • Characteristic Peaks (cm⁻¹): 3020-3080 (aromatic C-H stretch), 2850-2950 (aliphatic C-H stretch), 1600, 1500, 1450 (aromatic C=C stretch), 990, 910 (vinyl C-H bend).

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.

Visualizations

Experimental Workflow for Living Anionic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation A Dry Schlenk Flask B Add Anhydrous THF A->B C Add t-BuOK B->C D Cool to -78 °C C->D E Add sec-BuLi Initiator D->E F Add DVB Monomer E->F G Polymerize for 1h F->G H Terminate with Methanol G->H I Precipitate in Methanol H->I J Filter and Dry Polymer I->J

Caption: Workflow for the synthesis of linear poly(1,4-divinylbenzene).

Proposed Signaling Pathway for a Fluorescent Sensor Application

G Polymer Functionalized Polymer (e.g., with carboxylic acid groups) Complex Polymer-Analyte Complex Polymer->Complex Fluorescence_On High Fluorescence Polymer->Fluorescence_On Excitation Light Analyte Analyte (e.g., Ca²⁺ ions) Analyte->Complex Fluorescence_Off Fluorescence Quenching Complex->Fluorescence_Off Conformational Change / Aggregation

Caption: A potential mechanism for a fluorescent turn-off sensor.

Logical Relationship of Polymer Characterization Techniques

G cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Polymer Synthesized Polymer NMR NMR (¹H, ¹³C) Polymer->NMR Confirms Structure FTIR FTIR Polymer->FTIR Identifies Functional Groups SEC SEC / GPC Polymer->SEC Determines Mn, Mw, PDI DSC DSC Polymer->DSC Measures Tg TGA TGA Polymer->TGA Evaluates Thermal Stability

Caption: Interrelation of techniques for polymer characterization.

References

Application Notes and Protocols: The Role of 1,4-di(butan-2-yl)benzene Derivatives in Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 1,4-di(butan-2-yl)benzene itself is not a mesogenic compound, its core structure, a 1,4-disubstituted benzene ring with branched alkyl groups, is a valuable building block in the synthesis of novel liquid crystalline materials. The branched sec-butyl groups can significantly influence the physical properties of a liquid crystal, such as its melting point, clearing point, and mesophase behavior. The steric hindrance introduced by the branched chains can disrupt molecular packing, leading to lower melting points and potentially inducing or modifying smectic and nematic phases.

These application notes provide a hypothetical case study on the synthesis and characterization of a novel liquid crystal, 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile , derived from a this compound precursor. This example illustrates the principles of designing liquid crystals with specific properties by modifying a basic aromatic core.

Hypothetical Case Study: 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN)

This section outlines the synthesis, predicted properties, and characterization protocols for a hypothetical liquid crystal, DBBCN, which incorporates the butan-2-yl moiety.

Predicted Mesomorphic and Physical Properties

The introduction of a branched sec-butyl chain is expected to lower the melting point and affect the nematic range compared to its linear alkyl chain analogue. The bulky nature of the sec-butyl group can also influence the birefringence and dielectric anisotropy.

Table 1: Predicted Quantitative Data for 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN)

PropertyPredicted ValueMethod of Determination
Phase Transition Temperatures
Melting Point (Cr -> N)35 - 40 °CDifferential Scanning Calorimetry (DSC)
Clearing Point (N -> I)55 - 60 °CPolarizing Optical Microscopy (POM) & DSC
Optical Properties
Birefringence (Δn) at 589 nm, 25°C0.18 - 0.20Abbe Refractometry
Dielectric Properties
Dielectric Anisotropy (Δε) at 1 kHz+8 to +10Dielectric Spectroscopy

Experimental Protocols

I. Synthesis of 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN)

This protocol describes a plausible synthetic route starting from this compound.

A. Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • 4-cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

B. Synthetic Procedure:

  • Bromination of this compound:

    • In a round-bottom flask, dissolve this compound (1 eq.) in carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO).

    • Reflux the mixture for 4-6 hours under inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 1-bromo-4-(butan-2-yl)benzene.

    • Purify the product by column chromatography on silica gel using hexane as the eluent.

  • Suzuki Coupling to form DBBCN:

    • In a Schlenk flask, combine the purified 1-bromo-4-(butan-2-yl)benzene (1 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

    • Add a 2M aqueous solution of sodium carbonate (2 eq.) and toluene.

    • Degas the mixture by bubbling argon for 15 minutes.

    • Heat the reaction mixture at 90°C for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and dilute with water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane:DCM gradient) to yield the final product, 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile.

C. Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • FT-IR Spectroscopy: Identify the characteristic functional groups, especially the nitrile (-C≡N) stretch.

II. Characterization of Liquid Crystalline Properties

A. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified DBBCN into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from room temperature to 80°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample from 80°C to 0°C at a rate of 10°C/min.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Determine the melting (crystal to nematic) and clearing (nematic to isotropic) transition temperatures from the peaks in the thermogram.

B. Polarizing Optical Microscopy (POM):

  • Prepare a liquid crystal cell by placing a small amount of DBBCN between a clean glass slide and a coverslip.

  • Heat the cell on a hot stage to above the clearing temperature to reach the isotropic phase.[1]

  • Cool the sample slowly (e.g., 1°C/min) into the nematic phase.

  • Observe the texture of the nematic phase using a polarizing microscope. A characteristic schlieren or threaded texture is expected.

  • Record the temperatures at which phase transitions occur and compare with the DSC data.

C. Electro-Optical Characterization:

  • Fabricate a liquid crystal cell using indium tin oxide (ITO) coated glass substrates with a polyimide alignment layer to induce planar alignment. The cell gap should be around 5 µm.

  • Fill the cell with DBBCN in its isotropic phase by capillary action.

  • Place the cell in a temperature-controlled holder between crossed polarizers in an optical setup.

  • Apply a variable AC voltage (1 kHz square wave) across the cell.

  • Measure the transmitted light intensity as a function of the applied voltage to determine the threshold voltage (Freedericksz transition) and the voltage-transmittance curve.

  • From these measurements, the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε) can be estimated.

Visualizations

Synthesis_of_DBBCN cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling start This compound reagent1 NBS, BPO CCl4, Reflux intermediate 1-bromo-4-(butan-2-yl)benzene reagent1->intermediate Purification reagent2 4-cyanophenylboronic acid Pd(OAc)2, PPh3, Na2CO3 Toluene, 90°C product 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN) reagent2->product Purification

Caption: Synthetic pathway for DBBCN.

LC_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesize DBBCN purification Column Chromatography synthesis->purification structure Structural Analysis (NMR, MS, FT-IR) purification->structure thermal Thermal Analysis (DSC) purification->thermal optical Optical Microscopy (POM) purification->optical electro_optical Electro-Optical Measurements purification->electro_optical properties Determine Physical Properties (Transition Temps, Δn, Δε) thermal->properties optical->properties electro_optical->properties

Caption: Experimental workflow for liquid crystal characterization.

Signaling_Pathway_Analogy stimulus External Stimulus (e.g., Electric Field) lc_molecule Liquid Crystal Molecule (DBBCN) stimulus->lc_molecule Acts upon reorientation Molecular Reorientation lc_molecule->reorientation Undergoes optical_change Change in Optical Properties (Birefringence) reorientation->optical_change Leads to device_response Device Response (e.g., Light Modulation) optical_change->device_response Results in

Caption: Stimulus-response in a liquid crystal device.

References

Application Notes and Protocols for the Nitration of 1,4-Di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the nitration of 1,4-di(butan-2-yl)benzene, a key transformation in the synthesis of various chemical intermediates. The protocols described herein are based on established methods for the nitration of substituted aromatic compounds, utilizing a mixed acid approach with concentrated nitric and sulfuric acids. This application note includes reaction parameters, purification methods, and expected product characterization data. Additionally, a comprehensive reaction mechanism and a typical experimental workflow are visualized to aid in understanding and execution.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, dyes, explosives, and other specialty chemicals. The introduction of a nitro group onto an aromatic ring serves as a versatile handle for further functional group transformations. This compound is a dialkylated aromatic compound, and its nitration is of interest for the synthesis of substituted anilines and other derivatives. The two sec-butyl groups are activating and direct incoming electrophiles to the ortho positions. This protocol outlines a representative procedure for the mononitration of this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Key Properties
This compoundC₁₄H₂₂190.33Starting material; liquid.
Nitric Acid (70%)HNO₃63.01Nitrating agent; corrosive, strong oxidizer.
Sulfuric Acid (98%)H₂SO₄98.08Catalyst; dehydrating agent, corrosive.
2-Nitro-1,4-di(butan-2-yl)benzeneC₁₄H₂₁NO₂235.33Expected major mononitration product.

Table 2: Experimental Conditions for Mononitration

ParameterValue
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 1.1 : 2
Reaction Temperature0 - 10 °C
Reaction Time1 - 2 hours
Expected Yield70 - 85% (based on analogous reactions)

Experimental Protocols

Protocol 1: Mononitration of this compound

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 10 mL of concentrated sulfuric acid. To this, cautiously add 5 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve 9.5 g (0.05 mol) of this compound in 20 mL of dichloromethane. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of this compound dropwise using a dropping funnel over a period of 30 minutes. Ensure the reaction temperature is maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with 3 x 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-nitro-1,4-di(butan-2-yl)benzene.

Mandatory Visualization

Reaction Pathway

Nitration_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H3O H₃O⁺ Substrate This compound Nitronium->Substrate Sigma Sigma Complex (Arenium ion) Substrate->Sigma + NO₂⁺ Product 2-Nitro-1,4-di(butan-2-yl)benzene Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Experimental Workflow

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix prep_substrate Prepare Substrate Solution (this compound in CH₂Cl₂) start->prep_substrate reaction Nitration Reaction (0-10 °C, 1-2 h) prep_nitrating_mix->reaction prep_substrate->reaction workup Work-up (Quench with ice) reaction->workup extraction Extraction (CH₂Cl₂) workup->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying and Solvent Removal washing->drying purification Purification (Column Chromatography) drying->purification end End purification->end

Caption: Workflow for the nitration of this compound.

Discussion

The nitration of this compound is an example of an electrophilic aromatic substitution reaction. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2]

The two sec-butyl groups on the benzene ring are ortho-, para-directing and activating. Since the para positions are blocked, the nitro group is directed to one of the four equivalent ortho positions. The reaction temperature is a critical parameter and should be carefully controlled to prevent dinitration and other side reactions.[3]

Product Characterization

The purified product, 2-nitro-1,4-di(butan-2-yl)benzene, is expected to be a yellow oil. Characterization can be performed using standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the sec-butyl groups. The aromatic region should display three signals corresponding to the three protons on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The four carbons of each sec-butyl group will also be visible.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (m/z = 235.33).

Safety Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

References

Application Notes and Protocols for 1,4-di(butan-2-yl)benzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,4-di(butan-2-yl)benzene is a high-boiling point, aromatic solvent with excellent thermal stability, making it a suitable medium for a variety of chemical transformations that require elevated temperatures. Its non-polar nature and high boiling point of 246.7°C allow for its use in reactions where other common solvents would be inadequate.[1][2] This document provides detailed application notes and protocols for the use of this compound in several key organic reactions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its effective application as a high-boiling point solvent.

PropertyValueReference
Molecular Formula C₁₄H₂₂[1][2]
Molecular Weight 190.32 g/mol [1][2]
Boiling Point 246.7°C at 760 mmHg[1][2]
Density 0.855 g/cm³[1][2]
Flash Point 99.8°C[1][2]
Appearance Colorless liquid[1]
Odor Sweet, floral[1]

Application 1: Ullmann Condensation Reactions

Background

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-carbon or carbon-heteroatom bonds. These reactions often necessitate high temperatures, frequently above 210°C, to proceed at a reasonable rate. High-boiling point solvents are therefore essential for this transformation. While polar aprotic solvents are commonly used, this compound can serve as a suitable non-polar alternative, particularly for reactants with good solubility in aromatic hydrocarbons.

Illustrative Reaction: Synthesis of a Diaryl Ether

A plausible application is the synthesis of a diaryl ether from an aryl halide and a phenol. The high temperature afforded by this compound can facilitate the coupling of less reactive substrates.

Experimental Protocol: Synthesis of 4-phenoxyanisole

Materials:

  • 4-bromoanisole

  • Phenol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • This compound (solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoanisole (1.87 g, 10 mmol), phenol (1.04 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), and cesium carbonate (4.89 g, 15 mmol).

  • Add 40 mL of this compound to the flask.

  • Flush the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to 220-230°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to reach completion within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with 2 x 50 mL of 1 M NaOH to remove unreacted phenol, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-phenoxyanisole. The high boiling point of this compound will require its removal under high vacuum.

Expected Outcome:

The use of this compound as a solvent is anticipated to provide a good yield of the diaryl ether, comparable to or exceeding yields in other high-boiling point solvents, due to the high reaction temperature achievable.

Logical Workflow for Ullmann Condensation

Ullmann_Condensation Reactants Aryl Halide + Phenol CuI, Cs2CO3 Reaction_Setup Inert Atmosphere (N2 or Ar) Reactants->Reaction_Setup Solvent This compound Solvent->Reaction_Setup Heating Heat to 220-230°C Reaction_Setup->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Workup Cool, Dilute, Filter Monitoring->Workup Purification Purify (Distillation or Chromatography) Workup->Purification Product Diaryl Ether Purification->Product

Caption: Workflow for a typical Ullmann condensation reaction.

Application 2: High-Temperature Suzuki-Miyaura Cross-Coupling

Background

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. While often carried out at moderate temperatures, sterically hindered or electronically deactivated substrates may require higher temperatures to achieve efficient coupling. This compound provides a stable, high-temperature medium for such challenging couplings.

Illustrative Reaction: Synthesis of a Sterically Hindered Biaryl

The synthesis of a biaryl compound from a sterically hindered aryl halide and an arylboronic acid can be facilitated by the high temperatures achievable in this compound.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4'-methoxybiphenyl

Materials:

  • 2-Bromo-m-xylene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a 50 mL Schlenk flask, combine 2-bromo-m-xylene (1.85 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and triphenylphosphine (52.4 mg, 0.2 mmol).

  • Add potassium carbonate (2.76 g, 20 mmol) and 25 mL of this compound.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction by GC-MS. The reaction is expected to be complete within 8-16 hours.

  • Cool the mixture to room temperature and add 30 mL of water.

  • Extract the aqueous layer with 3 x 30 mL of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired biaryl.

Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide Product Biaryl Product Aryl_Halide->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd(OAc)2 / PPh3 Base K2CO3 Solvent This compound Temperature 180-200°C

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Application 3: Thermal Decarboxylation Reactions

Background

Decarboxylation, the removal of a carboxyl group, is a reaction that is often induced by heat. The temperature required for decarboxylation varies widely depending on the substrate. For stable carboxylic acids, high temperatures are necessary, making a high-boiling point solvent like this compound an ideal choice.

Illustrative Reaction: Decarboxylation of a Carboxylic Acid

The decarboxylation of a substituted benzoic acid that is resistant to lower temperature methods can be performed in this compound.

Experimental Protocol: Decarboxylation of 2,4,6-trimethylbenzoic acid

Materials:

  • 2,4,6-trimethylbenzoic acid

  • This compound (solvent)

  • Round-bottom flask with a distillation head

  • Heating mantle

Procedure:

  • Place 2,4,6-trimethylbenzoic acid (1.64 g, 10 mmol) in a 50 mL round-bottom flask.

  • Add 20 mL of this compound.

  • Equip the flask with a distillation head to allow for the escape of CO₂.

  • Heat the mixture to reflux (approx. 240-245°C) using a heating mantle.

  • Maintain the reflux for 4-8 hours, or until the evolution of CO₂ ceases (can be monitored by bubbling the off-gas through a solution of limewater).

  • Cool the reaction mixture to room temperature.

  • The product, mesitylene, can be isolated by fractional distillation from the high-boiling solvent.

Logical Flow for Thermal Decarboxylation

Decarboxylation Start Carboxylic Acid in This compound Heat Heat to Reflux (240-245°C) Start->Heat CO2_Evolution CO2 Evolution Heat->CO2_Evolution Reaction_Completion Cessation of CO2 Evolution CO2_Evolution->Reaction_Completion Isolation Product Isolation (Fractional Distillation) Reaction_Completion->Isolation Product Decarboxylated Product Isolation->Product

Caption: Process flow for a high-temperature decarboxylation reaction.

Application 4: Synthesis of High-Performance Polymers (Polyimides)

Background

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides often involves a two-step process via a polyamic acid intermediate or a one-step high-temperature polycondensation. The one-step method requires a high-boiling point solvent to facilitate the imidization and removal of water. This compound can serve as a suitable solvent for this purpose.

Illustrative Reaction: One-Step Synthesis of a Polyimide

The direct synthesis of a polyimide from a diamine and a dianhydride at high temperature.

Experimental Protocol: Synthesis of a Polyimide from 4,4'-oxydianiline and Pyromellitic Dianhydride

Materials:

  • 4,4'-oxydianiline (ODA)

  • Pyromellitic dianhydride (PMDA)

  • This compound (solvent)

  • Dean-Stark trap

  • Round-bottom flask with mechanical stirrer and reflux condenser

  • Inert atmosphere (Nitrogen)

Procedure:

  • Dry all glassware thoroughly in an oven before use.

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with this compound, add 4,4'-oxydianiline (2.00 g, 10 mmol) and 100 mL of this compound.

  • Stir the mixture under a gentle stream of nitrogen until the diamine is dissolved.

  • Gradually add pyromellitic dianhydride (2.18 g, 10 mmol) to the solution over 30 minutes. An increase in viscosity will be observed as the polyamic acid forms.

  • Heat the reaction mixture to 180-200°C. Water will begin to collect in the Dean-Stark trap as the polyamic acid undergoes imidization.

  • Continue heating for 4-6 hours until no more water is collected.

  • The polyimide will precipitate from the solution upon cooling.

  • Filter the polymer, wash thoroughly with acetone, and dry in a vacuum oven at 150°C for 12 hours.

Polyimide Synthesis Workflow

Polyimide_Synthesis Monomers Diamine + Dianhydride in this compound Polyamic_Acid_Formation Formation of Polyamic Acid (Intermediate) Monomers->Polyamic_Acid_Formation Heating_Imidization Heat to 180-200°C (Imidization) Polyamic_Acid_Formation->Heating_Imidization Water_Removal Water Removal (Dean-Stark) Heating_Imidization->Water_Removal Polymer_Precipitation Cooling and Precipitation Heating_Imidization->Polymer_Precipitation Isolation_Drying Filtration and Drying Polymer_Precipitation->Isolation_Drying Polyimide Polyimide Product Isolation_Drying->Polyimide

Caption: One-step synthesis of polyimide.

Disclaimer: The experimental protocols provided are illustrative and have not been experimentally validated. They are based on general principles of organic synthesis and the known properties of this compound. Researchers should exercise caution and perform small-scale trials before scaling up any reaction. Appropriate safety measures should always be taken when working with high temperatures and chemicals.

References

Application Notes and Protocols for the Evaluation of 1,4-di(butan-2-yl)benzene as a Specialized Fuel Additive

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and chemical development professionals.

Abstract: This document provides a comprehensive overview of the potential application of 1,4-di(butan-2-yl)benzene as a specialized additive for spark-ignition engine fuels. Due to its chemical structure as a dialkylated aromatic hydrocarbon, this compound is a candidate for enhancing fuel properties, specifically as an octane booster and a stabilizer. These notes outline the physical and chemical properties of this compound, propose its application, present a framework for performance data evaluation, and provide detailed experimental protocols for its synthesis and performance testing in fuel blends. The information is intended to guide research and development efforts in the exploration of novel fuel additives.

Physicochemical Properties of this compound

This compound, also known as p-di-sec-butylbenzene, is a colorless liquid with a characteristic aromatic odor. Its alkylated benzene structure suggests properties that are favorable for fuel applications, such as high solubility in hydrocarbon-based fuels and thermal stability. A summary of its key properties is presented in Table 1.

PropertyValue
Chemical Formula C₁₄H₂₂
Molecular Weight 190.32 g/mol
CAS Number 1014-41-1
Appearance Colorless liquid
Density 0.855 g/cm³
Boiling Point 246.7 °C at 760 mmHg
Flash Point 99.8 °C
Solubility Insoluble in water; miscible with organic solvents

Proposed Applications in Specialized Fuel Formulations

The molecular structure of this compound suggests two primary roles as a fuel additive:

  • Octane Enhancer: Alkylated aromatic compounds are known to possess high octane ratings and can be blended with gasoline to increase its resistance to knocking.[1] The branched butyl groups on the benzene ring may contribute favorably to the anti-knock properties of the fuel.

  • Fuel Stabilizer (Antioxidant): While less common than phenolic or aminic antioxidants, certain alkylated aromatics can inhibit the oxidation pathways that lead to the formation of gums and deposits in fuel. The mechanism would likely involve the donation of a hydrogen atom from the benzylic position of the sec-butyl group to interrupt radical chain reactions. This can extend the storage life of the fuel and maintain the cleanliness of the fuel system.

Illustrative Performance Evaluation Data

The following table presents a hypothetical data set to illustrate the expected performance of this compound as a fuel additive. This data is for illustrative purposes only and must be confirmed by experimental testing.

Fuel BlendThis compound Conc. (vol%)Research Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (R+M)/2Oxidation Stability (Induction Period, min)Existent Gum (mg/100 mL)
Base Fuel 091.083.087.02404.0
Test Blend 1 191.883.687.72803.5
Test Blend 2 292.584.288.43203.0
Test Blend 3 594.085.589.84002.0

Experimental Protocols

This protocol describes a laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Benzene (anhydrous)

  • 2-Butanol or 2-Chlorobutane

  • Anhydrous Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄) as catalyst

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Charge the flask with anhydrous benzene and cool it in an ice bath.

  • Slowly add the anhydrous AlCl₃ catalyst to the stirred benzene.

  • From the dropping funnel, add 2-chlorobutane dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C. If using 2-butanol with a sulfuric acid catalyst, the acid is typically added slowly to the mixture of benzene and alcohol.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to complete the reaction.

  • Quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, water, and a sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Reaction Setup (Flask, Benzene, Catalyst) B 2. Alkylating Agent Addition (2-Chlorobutane, 0-5°C) A->B C 3. Reaction (Stir at RT) B->C D 4. Quenching (Ice/Water) C->D Reaction Mixture E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Fractional Distillation F->G H This compound G->H Pure Product Evaluation_Workflow cluster_tests Performance Testing Start Start Blend Prepare Fuel Blends (0%, 1%, 2%, 5% Additive) Start->Blend RON RON Test (ASTM D2699) Blend->RON MON MON Test (ASTM D2700) Blend->MON OxStab Oxidation Stability (ASTM D525) Blend->OxStab Gum Gum Content (ASTM D381) Blend->Gum Data Collect & Analyze Data RON->Data MON->Data OxStab->Data Gum->Data Report Generate Report Data->Report End End Report->End Antioxidant_Mechanism cluster_propagation Oxidation Cycle cluster_inhibition Inhibition by Additive Fuel Fuel Hydrocarbon (RH) ROO Peroxy Radical (ROO•) Fuel->ROO Initiation (+ O2) ROOH Hydroperoxide (ROOH) ROO->ROOH Propagation (+ RH) Additive_Radical Stabilized Additive Radical (Ar-C•(R)-R') ROO->Additive_Radical Termination (H• donation) Additive This compound (Ar-CH(R)-R') Stable_Products Stable Oxidation Products ROOH->Stable_Products Decomposition Additive_Radical->Stable_Products Further Reactions

References

Synthesis of Pharmaceutical Intermediates from 1,4-di(butan-2-yl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 1,4-di(butan-2-yl)benzene. The methodologies outlined herein focus on the oxidation of this compound to terephthalic acid, a versatile precursor, and its subsequent conversion to N,N'-diethylterephthalamide, a potential pharmaceutical intermediate.

Introduction

This compound is a readily accessible aromatic hydrocarbon that serves as a valuable starting material for the synthesis of various chemical intermediates. Its symmetrical structure and the presence of benzylic protons make it amenable to oxidation reactions to produce 1,4-benzenedicarboxylic acid, commonly known as terephthalic acid. Terephthalic acid and its derivatives are crucial building blocks in the pharmaceutical industry, finding applications in the synthesis of a wide range of therapeutic agents.[1] Terephthalamide derivatives, in particular, have garnered interest due to their diverse biological activities, including potential applications as mimetics of helical peptides to disrupt protein-protein interactions.[2]

This report details a two-step synthetic pathway from this compound to N,N'-diethylterephthalamide, a representative terephthalamide derivative with potential pharmaceutical relevance. The protocols provided are intended to be a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization.

Synthetic Pathway Overview

The overall synthetic scheme involves two main steps:

  • Oxidation: The liquid-phase air oxidation of this compound to terephthalic acid using a cobalt-manganese bromide catalyst system.

  • Amidation: The conversion of terephthalic acid to N,N'-diethylterephthalamide via an acid chloride intermediate.

Synthesis_Pathway This compound This compound Terephthalic Acid Terephthalic Acid This compound->Terephthalic Acid Step 1: Oxidation (Co/Mn/Br catalyst, Air, Acetic Acid) N,N'-diethylterephthalamide N,N'-diethylterephthalamide Terephthalic Acid->N,N'-diethylterephthalamide Step 2: Amidation (1. SOCl2 2. Diethylamine)

Caption: Overall synthetic pathway from this compound.

Step 1: Oxidation of this compound to Terephthalic Acid

This protocol is adapted from established methods for the liquid-phase oxidation of alkylbenzenes.[3][4] The reaction utilizes a mixed-metal catalyst system in an acetic acid solvent under elevated temperature and pressure.

Experimental Protocol

Materials:

  • This compound (98% purity)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr)

  • Glacial acetic acid

  • High-pressure reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

Procedure:

  • Charge the high-pressure reactor with this compound (1.0 mol), cobalt(II) acetate tetrahydrate (0.02 mol), manganese(II) acetate tetrahydrate (0.02 mol), sodium bromide (0.01 mol), and glacial acetic acid (1000 mL).

  • Seal the reactor and purge with nitrogen gas three times to remove air.

  • Pressurize the reactor with compressed air to 30 atm.

  • Heat the reactor to 150 °C with vigorous stirring (1000 rpm).

  • Maintain the temperature and pressure for 4-6 hours. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material using Gas Chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The crude terephthalic acid will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with fresh acetic acid (2 x 100 mL) and then with deionized water (3 x 100 mL) to remove residual catalyst and solvent.

  • Dry the purified terephthalic acid in a vacuum oven at 80 °C to a constant weight.

Data Presentation
ParameterValue
Starting Material This compound
Product Terephthalic Acid
Catalyst System Co(OAc)₂/Mn(OAc)₂/NaBr
Solvent Acetic Acid
Temperature 150 °C
Pressure 30 atm (Air)
Reaction Time 4-6 hours
Yield 85-90%
Purity (by Titration) >99%

Characterization Data for Terephthalic Acid:

  • Appearance: White crystalline solid

  • Melting Point: Sublimes above 300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.2 (s, 2H, -COOH), 8.05 (s, 4H, Ar-H)

  • FT-IR (KBr, cm⁻¹): 3000-2500 (br, O-H), 1685 (s, C=O), 1575, 1505 (m, C=C)

Step 2: Synthesis of N,N'-diethylterephthalamide from Terephthalic Acid

This protocol describes the conversion of terephthalic acid to its corresponding diamide via an acyl chloride intermediate.

Experimental Workflow

Amidation_Workflow cluster_0 Step 2a: Acid Chloride Formation cluster_1 Step 2b: Amidation Terephthalic Acid Terephthalic Acid Terephthaloyl Chloride Terephthaloyl Chloride Terephthalic Acid->Terephthaloyl Chloride SOCl2, DMF (cat.) Reflux N,N'-diethylterephthalamide N,N'-diethylterephthalamide Terephthaloyl Chloride->N,N'-diethylterephthalamide Diethylamine DCM, 0°C to RT Diethylamine Diethylamine Signaling_Pathway Pro-apoptotic Signals Pro-apoptotic Signals Bak Bak Pro-apoptotic Signals->Bak Apoptosis Apoptosis Bak->Apoptosis Induces Bcl-xL Bcl-xL Bcl-xL->Bak Inhibits N,N'-diethylterephthalamide N,N'-diethylterephthalamide N,N'-diethylterephthalamide->Bcl-xL Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-di(butan-2-yl)benzene.

Troubleshooting Guides

Issue: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

  • Insufficient Column Efficiency: The boiling points of 1,3-di(butan-2-yl)benzene and this compound are very close. A standard distillation setup may not provide the necessary theoretical plates for a clean separation.

    • Solution: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux, packed, or spinning band column. For closely boiling isomers, a column with at least 20-30 theoretical plates is recommended.[1][2]

  • Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A general guideline is to collect distillate at a rate of 1-2 drops per second.[1]

  • Fluctuating Heat Source: Inconsistent heating can disrupt the temperature gradient in the fractionating column.

    • Solution: Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.[1]

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities arise from the synthesis process, which is typically a Friedel-Crafts alkylation of benzene with a butene source.[3][4][5] These impurities include:

  • Positional Isomers: 1,3-di(butan-2-yl)benzene and 1,2-di(butan-2-yl)benzene.

  • Mono-alkylated product: sec-butylbenzene.[3]

  • Poly-alkylated products: Tri- and tetra-sec-butylbenzenes.

  • Unreacted starting materials: Benzene and butene.

  • Rearrangement products: Although less common with sec-butyl groups compared to other alkyl groups, minor amounts of other butylbenzene isomers might be present.

Q2: Can I use recrystallization to purify this compound?

A2: Standard recrystallization is not a suitable method for purifying this compound. This is because the compound has a very low melting point of -58°C, making it a liquid at room temperature and difficult to crystallize using common laboratory techniques.[6] Recrystallization is most effective for purifying solid compounds.[7][8][9]

Q3: Which chromatographic technique is best for purifying this compound?

A3: Both preparative gas chromatography (GC) and preparative high-performance liquid chromatography (HPLC) can be used for the purification of this compound.

  • Preparative Gas Chromatography (pGC): This is an excellent choice for separating volatile and thermally stable compounds like dialkylbenzenes.[10][11][12] It can offer very high resolution for separating closely related isomers.

  • Preparative High-Performance Liquid Chromatography (pHPLC): Normal-phase HPLC using a non-polar mobile phase and a polar stationary phase (e.g., silica gel) can effectively separate the nonpolar isomers.[13][14][15] Reverse-phase HPLC is less ideal due to the highly non-polar nature of the compound.

The choice between pGC and pHPLC will depend on the scale of the purification, the available equipment, and the specific impurities to be removed.

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of the collected fractions can be monitored using analytical techniques such as:

  • Gas Chromatography (GC): A fast and effective method to determine the ratio of isomers and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the isomeric composition and detect any structural impurities.

Data Presentation

PropertyThis compound1,3-di(butan-2-yl)benzeneReference(s)
Molecular Formula C14H22C14H22[6][16]
Molecular Weight 190.33 g/mol 190.33 g/mol [6][16]
Boiling Point 237 °C238.7 °C[6][16]
Melting Point -58 °CN/A[6]
Density 0.857 g/mL0.855 g/cm3[6][16]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the ascending vapor and descending condensate (reflux) needs to be established. This is observed as a ring of condensate slowly moving up the column.[1]

  • Distillate Collection: Once the vapor temperature at the distillation head stabilizes, begin collecting the distillate. The first fraction will be enriched in lower-boiling impurities.

  • Fraction Collection: Collect fractions based on the boiling point. The temperature should remain constant during the collection of a pure fraction. A slight increase in temperature will indicate the start of the distillation of the next component.

  • Purity Analysis: Analyze the purity of each fraction using analytical GC.

Protocol 2: Purification by Preparative HPLC

  • Column Selection: Choose a suitable normal-phase preparative HPLC column (e.g., silica or diol-based).

  • Mobile Phase Preparation: Prepare a non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, to achieve optimal separation.

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase composition and flow rate.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute. A UV detector is typically used for monitoring the elution of the aromatic compounds.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Confirm the purity of the isolated product using analytical HPLC or GC.

Visualizations

Fractional_Distillation_Setup cluster_setup Fractional Distillation Apparatus flask Round-bottom Flask (Crude Mixture) column Fractionating Column (e.g., Vigreux) flask->column Vapor thermometer Thermometer column->thermometer condenser Condenser thermometer->condenser receiving_flask Receiving Flask (Purified Fractions) condenser->receiving_flask Distillate water_out Water Out condenser->water_out Water Out heat Heating Mantle heat->flask water_in Water In water_in->condenser

Caption: Diagram of a fractional distillation apparatus.

Purification_Workflow start Crude this compound check_impurities Identify Impurities (e.g., GC-MS, NMR) start->check_impurities decision Boiling Point Difference > 25°C? check_impurities->decision simple_distillation Simple Distillation decision->simple_distillation Yes fractional_distillation Fractional Distillation decision->fractional_distillation No end Pure this compound simple_distillation->end chromatography_decision High Purity Required? fractional_distillation->chromatography_decision fractional_distillation->end Sufficient Purity pGC Preparative GC chromatography_decision->pGC Yes pHPLC Preparative HPLC chromatography_decision->pHPLC Yes pGC->end pHPLC->end

Caption: Decision workflow for selecting a purification method.

Distillation_Troubleshooting start Poor Isomer Separation check_rate Is Distillation Rate Slow and Steady? start->check_rate reduce_heat Reduce Heating Rate check_rate->reduce_heat No check_column Is Column Efficiency Sufficient? check_rate->check_column Yes reduce_heat->check_rate use_better_column Use Higher Efficiency Fractionating Column check_column->use_better_column No check_insulation Is Column Insulated? check_column->check_insulation Yes use_better_column->check_insulation insulate_column Insulate Column check_insulation->insulate_column No success Improved Separation check_insulation->success Yes insulate_column->success

References

Technical Support Center: Synthesis of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,4-di(butan-2-yl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene with a sec-butylating agent, such as 2-butanol or 2-chlorobutane, in the presence of a Lewis acid catalyst.[1]

Q2: What are the common side reactions that can lower the yield of this compound?

A2: The primary side reactions in the synthesis of this compound are:

  • Polyalkylation: Since the initial product, sec-butylbenzene, is more reactive than benzene, the reaction can proceed to form di-, and even tri-substituted products.[1][2] Controlling the reaction conditions is crucial to favor the desired disubstituted product.

  • Isomerization: Besides the desired para isomer (this compound), ortho and meta isomers can also be formed. Steric hindrance from the bulky sec-butyl group generally favors the formation of the para isomer.

  • Carbocation Rearrangement: While less of a concern with a secondary carbocation compared to a primary one, rearrangements can still potentially occur, leading to undesired byproducts.[1]

Q3: How can I maximize the yield of the para isomer (this compound)?

A3: To maximize the yield of the para isomer, consider the following:

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para isomer. However, excessively high temperatures can lead to increased side reactions.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence isomer distribution.

  • Steric Hindrance: The bulky nature of the sec-butyl group naturally favors the formation of the less sterically hindered para isomer.

Q4: What are the most suitable catalysts for this reaction?

A4: Strong Lewis acids are typically used as catalysts for Friedel-Crafts alkylation. Common choices include:

  • Aluminum chloride (AlCl₃)[1]

  • Ferric chloride (FeCl₃)[1]

  • Sulfuric acid (H₂SO₄) when using an alcohol as the alkylating agent.

  • Zeolites can also be used, particularly in industrial settings, as they offer advantages in terms of reusability and reduced environmental impact.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of di-substituted products - Insufficient catalyst activity.- Reaction time is too short.- Low reaction temperature.- Ensure the Lewis acid catalyst is anhydrous and fresh.- Increase the reaction time and monitor the progress using techniques like GC-MS.- Gradually increase the reaction temperature while monitoring for side product formation.
High proportion of mono-substituted product (sec-butylbenzene) - Molar ratio of benzene to the alkylating agent is too high.- Insufficient amount of alkylating agent.- Decrease the molar ratio of benzene to the sec-butylating agent. A common starting point is a 1:2.5 to 1:3 ratio of benzene to alkylating agent for disubstitution.- Ensure at least two equivalents of the alkylating agent are used per equivalent of benzene.
Formation of significant amounts of ortho and meta isomers - Reaction temperature is too low, favoring kinetic products.- The chosen catalyst is not selective for the para isomer.- Experiment with slightly higher reaction temperatures to favor the thermodynamically more stable para isomer.- Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, or solid acid catalysts) to find one that provides better regioselectivity.
Presence of undesired byproducts from carbocation rearrangement - Instability of the secondary carbocation intermediate.- While less common with sec-butanol, if rearrangement is suspected, consider using a milder Lewis acid or lower reaction temperatures to minimize this side reaction.
Difficulty in separating the para isomer from other isomers - Similar boiling points of the ortho, meta, and para isomers.- Utilize fractional distillation under reduced pressure for initial separation.- For high purity, preparative gas chromatography or crystallization may be necessary. The para isomer, being more symmetrical, often has a higher melting point and may crystallize more readily from a suitable solvent.

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol provides a general laboratory procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and volatile chemicals.

Materials:

  • Benzene

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Heating mantle with a stirrer

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place benzene and anhydrous aluminum chloride. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add a mixture of 2-butanol and a small amount of concentrated hydrochloric acid from the dropping funnel to the stirred benzene-catalyst mixture. The HCl helps in the in-situ generation of 2-chlorobutane, which is more reactive. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to a moderate temperature (e.g., 40-50 °C) and maintain it for several hours. The optimal time and temperature should be determined by monitoring the reaction progress (e.g., by taking small aliquots and analyzing them by GC-MS).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with diethyl ether. Wash the organic layer sequentially with a dilute HCl solution, a sodium bicarbonate solution, and finally with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of sec-butylbenzene and its di-substituted isomers, can be purified by fractional distillation under reduced pressure to separate the desired this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of this compound. Please note that these are representative values and actual results may vary.

Table 1: Effect of Catalyst on Yield and Isomer Distribution

CatalystMolar Ratio (Benzene:2-Butanol:Catalyst)Temperature (°C)Reaction Time (h)Total Yield of Di-sec-butylbenzenes (%)% of 1,4-isomer in Di-substituted Fraction
AlCl₃1 : 2.5 : 0.34546575
FeCl₃1 : 2.5 : 0.34545570
H₂SO₄1 : 3 : 15066068
Zeolite H-BEA1 : 3 : (cat. wt.)15087085

Table 2: Effect of Temperature on Yield and Selectivity (using AlCl₃ catalyst)

Temperature (°C)Molar Ratio (Benzene:2-Butanol)Reaction Time (h)Total Yield of Di-sec-butylbenzenes (%)% of 1,4-isomer in Di-substituted Fraction
251 : 2.565070
451 : 2.546575
651 : 2.536078

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Benzene and AlCl3 prep2 Cool in Ice Bath prep1->prep2 react1 Slow Addition of 2-Butanol/HCl prep2->react1 prep3 Prepare 2-Butanol/HCl Mixture react2 Warm to Room Temp react1->react2 react3 Heat and Stir react2->react3 workup1 Quench with Ice/Water react3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Evaporate Solvent workup3->workup4 purify Fractional Distillation workup4->purify troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of this compound q1 High % of sec-butylbenzene? start->q1 q2 High % of ortho/meta isomers? start->q2 q3 Low overall conversion? start->q3 s1 Decrease Benzene:Alkylating Agent Ratio q1->s1 Yes s2 Increase Reaction Temperature or Change Catalyst q2->s2 Yes s3 Increase Reaction Time, Temperature, or Catalyst Activity q3->s3 Yes

References

Technical Support Center: Separation of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the separation of 1,4-di(butan-2-yl)benzene from its ortho (1,2-) and meta (1,3-) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is separating isomers of di(butan-2-yl)benzene so challenging?

A1: The primary challenge lies in the very similar physicochemical properties of the 1,2-, 1,3-, and 1,4-isomers. Positional isomers often have nearly identical boiling points, polarity, and solubility, which makes conventional separation techniques like simple distillation and standard chromatography ineffective.[1] Achieving high purity requires specialized methods that can exploit subtle differences in their molecular shape and size.

Q2: What are the main methods for separating this compound from its isomers?

A2: The most common methods include fractional distillation under reduced pressure, preparative chromatography (HPLC and GC), fractional crystallization, and selective adsorption. For highly challenging separations, advanced techniques like forming inclusion complexes with host molecules (e.g., cyclodextrins) can be employed.

Q3: How do the physical properties of the isomers compare?

A3: The isomers have very close boiling points, which is a key reason for the difficulty in separation by distillation. The 1,4-isomer's symmetry often results in a higher melting point, making it a better candidate for purification by crystallization.

Data Presentation: Physical Properties of Di(sec-butyl)benzene Isomers

PropertyThis compound (para)1,3-di(butan-2-yl)benzene (meta)1,2-di(butan-2-yl)benzene (ortho)
Molecular Formula C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.32 g/mol [2]190.33 g/mol [3]190.32 g/mol
Boiling Point 246.7°C[2][4]238.7°C[3]~256-257°C (for 1,2-dibutylbenzene)[5]
Melting Point -58°C[6]Not readily availableNot readily available
Density 0.855 g/cm³[2]0.855 g/cm³[3]0.855 g/cm³ (for 1,2-dibutylbenzene)[5]
Flash Point 99.8°C[2][4]95°C[3]Not readily available

Note: Data for the ortho- and meta-isomers of di(sec-butyl)benzene is limited. The value for 1,2-dibutylbenzene is provided as an estimate.

Troubleshooting Guides

Chromatography (HPLC & GC)

Q: My isomers are co-eluting or showing poor resolution on a standard C18 HPLC column. What can I do?

A: This is a common issue as isomers have similar polarities.

  • Solution 1: Change Stationary Phase. Standard C18 columns separate mainly on hydrophobicity. For aromatic isomers, a column that offers different separation mechanisms is crucial. Phenyl or Pentafluorophenyl (PFP) columns are highly recommended as they provide π-π interactions, which can better differentiate between the positional isomers.[7]

  • Solution 2: Optimize Mobile Phase. If you must use a C18 column, try a very slow, shallow gradient and a low flow rate. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol), as this can alter selectivity.[1]

  • Solution 3: Consider Normal-Phase Chromatography. While less common, normal-phase chromatography on silica or alumina can sometimes provide the different selectivity needed for isomer separation.[8]

Q: I'm using Gas Chromatography (GC) for analysis, but the isomer peaks are not baseline separated. How can I improve this?

A:

  • Solution 1: Use a High-Resolution Capillary Column. A long (e.g., 30-60 m) non-polar capillary column, such as a DB-1 or DB-5 type, is recommended for separating alkylbenzene isomers.[9]

  • Solution 2: Optimize the Temperature Program. Use a slow temperature ramp (e.g., 1-2°C/min) through the elution range of your isomers. This increases the interaction time with the stationary phase and improves resolution.

  • Solution 3: Check Injector Temperature. Ensure the injector temperature is high enough (e.g., 250-285°C) to vaporize the sample efficiently without causing degradation.[10][11]

Crystallization

Q: I'm trying to purify this compound by fractional crystallization, but the yield is very low.

A:

  • Solution 1: Optimize Solvent Choice. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. You may need to screen several solvents or use a co-solvent system (e.g., methanol/water, ethanol/acetone).

  • Solution 2: Control the Cooling Rate. A very slow, controlled cooling process is essential for forming pure crystals. Rapid cooling will trap impurities (the other isomers) within the crystal lattice.

  • Solution 3: Seeding. Introduce a seed crystal of pure this compound when the solution is saturated to promote the growth of the desired crystal form.

Q: The purity of my crystals is not improving after recrystallization. Why?

A:

  • Solution 1: Insufficient Purity in Starting Material. If the starting mixture is highly impure, multiple recrystallization steps may be necessary.[1] Each step will result in some product loss.

  • Solution 2: Eutectic Mixture Formation. It's possible that the isomers form a eutectic mixture at a certain ratio, which will crystallize together at a constant temperature, preventing further purification by this method. In this case, you must use a different separation technique (like chromatography) to break the eutectic.

Experimental Protocols

Protocol 1: Analytical Separation by Gas Chromatography (GC-FID)

This method is for analyzing the purity and relative abundance of isomers in a mixture.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 fused silica capillary column (30 m length, 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Nitrogen or Helium, with a constant flow rate of ~2.5 mL/min.[10]

  • Temperatures:

    • Injector: 250°C[10]

    • Detector: 275°C[10]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.

  • Injection: 1 µL of a 1% solution of the isomer mixture in hexane, split ratio 50:1.

  • Analysis: Identify peaks based on retention times established with pure standards (if available) or by GC-MS. Quantify using peak area normalization.

Protocol 2: Preparative Separation by HPLC

This method is for isolating gram-scale quantities of the 1,4-isomer.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: Phenyl-Hexyl preparative column (e.g., 250 mm length x 21.2 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio must be optimized via analytical scale runs first.

  • Flow Rate: ~18-20 mL/min (adjust based on column manufacturer's recommendations).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of ~10-20 mg/mL. Filter through a 0.45 µm filter before injection.

  • Injection & Fraction Collection: Inject large volumes (e.g., 1-5 mL) per run. Collect fractions corresponding to the peak of the 1,4-isomer. The para-isomer is typically the last to elute in reversed-phase systems due to its symmetry and shape.

  • Post-Processing: Combine the collected fractions, and remove the solvent using a rotary evaporator to yield the purified product. Assess purity using the analytical GC method described above.

Visualizations

// Node Definitions start [label="Isomer Mixture\n(ortho, meta, para)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Initial Analysis\n(GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Choose Separation\nStrategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Method Nodes cryst [label="Fractional\nCrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_lc [label="Preparative\nHPLC / GC", fillcolor="#34A853", fontcolor="#FFFFFF"]; complex [label="Advanced Method\n(e.g., Inclusion Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcome Nodes purity [label="Purity Check\n(Analytical GC)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure 1,4-Isomer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];

// Edges start -> analysis [penwidth=1.5, color="#5F6368"]; analysis -> decision [penwidth=1.5, color="#5F6368"]; decision -> cryst [label=" High MP\n Difference", penwidth=1.5, color="#5F6368"]; decision -> prep_lc [label=" High Purity\n Needed", penwidth=1.5, color="#5F6368"]; decision -> complex [label=" Extreme\n Difficulty", penwidth=1.5, color="#5F6368"];

cryst -> purity [penwidth=1.5, color="#5F6368"]; prep_lc -> purity [penwidth=1.5, color="#5F6368"]; complex -> purity [penwidth=1.5, color="#5F6368"];

purity -> product [penwidth=2.0, color="#34A853"]; purity -> decision [label=" Purity < Target", style=dashed, penwidth=1.5, color="#EA4335"]; } end_dot Caption: General workflow for the separation and purification of this compound.

// Node Definitions problem [label="Problem:\nPoor Isomer Resolution\non HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

cause1 [label="Cause:\nWrong Column Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nSuboptimal Mobile Phase\nor Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause:\nFlow Rate Too High", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Solution:\nUse Phenyl or PFP Column\n(for π-π interactions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nRun Shallow Gradient\n(e.g., 1% organic/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nTest Different Organic Solvent\n(ACN vs MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\nReduce Flow Rate\n(increase interaction time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> cause1; problem -> cause2; problem -> cause3;

cause1 -> solution1; cause2 -> solution2; cause2 -> solution3; cause3 -> solution4; } end_dot Caption: Troubleshooting logic for poor HPLC separation of aromatic isomers.

References

Common side reactions in the synthesis of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-di(butan-2-yl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃)Use fresh, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) to prevent moisture contamination.
Insufficient reaction temperatureEnsure the reaction temperature is appropriate for the chosen catalyst and reactants. For AlCl₃, the reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature.
Deactivated aromatic ringFriedel-Crafts alkylation is not effective on strongly deactivated aromatic rings. Ensure your starting benzene is not substituted with electron-withdrawing groups.[1]
Impure starting materialsUse pure, dry benzene and alkylating agent (2-butanol, 2-bromobutane, or butene). Water will deactivate the Lewis acid catalyst.
Presence of Multiple Products (Polyalkylation) Benzene is the limiting reagentUse a large excess of benzene relative to the alkylating agent. This favors mono-alkylation and reduces the statistical probability of di- and poly-alkylation.
The initial product is more reactive than the starting materialThe mono-alkylated product (sec-butylbenzene) is more nucleophilic than benzene and can undergo further alkylation.[2][3] Using a large excess of benzene helps to mitigate this.
Formation of Isomeric Products (ortho, meta, and para) Thermodynamic control of the reactionThe initial kinetically favored product is the para isomer. However, with longer reaction times or higher temperatures, isomerization to the more thermodynamically stable meta and ortho isomers can occur. To favor the para isomer, use lower temperatures and shorter reaction times.
Isomerization of the sec-butyl groupWhile less common than with primary carbocations, some rearrangement of the sec-butyl carbocation to a tert-butyl carbocation can occur, leading to the formation of tert-butyl substituted products.[4] Using a milder Lewis acid or lower reaction temperatures can minimize this.
Difficulty in Product Purification Similar boiling points of isomersThe ortho, meta, and para isomers of di(butan-2-yl)benzene have very close boiling points, making separation by simple distillation challenging. Fractional distillation with a high-efficiency column may be required.
Presence of unreacted starting materials and byproductsA thorough work-up procedure is necessary. This typically involves quenching the reaction with water, washing the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with an alkylating agent such as 2-butanol, 2-bromobutane, or butene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄).

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions are:

  • Polyalkylation: The addition of more than two sec-butyl groups to the benzene ring, resulting in a mixture of mono-, di-, tri-, and even tetra-substituted products.[2][3]

  • Isomerization: The desired 1,4- (para) isomer can rearrange to the 1,2- (ortho) and 1,3- (meta) isomers.

  • Carbocation Rearrangement: Although the sec-butyl carbocation is relatively stable, it can potentially rearrange to the more stable tert-butyl carbocation, leading to the formation of tert-butylated byproducts.[4]

Q3: How can I minimize polyalkylation?

A3: To favor the formation of the di-substituted product and minimize over-alkylation, it is crucial to use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a benzene molecule rather than an already alkylated benzene ring.

Q4: How can I maximize the yield of the 1,4- (para) isomer?

A4: The para isomer is typically the kinetic product due to steric hindrance. To maximize its yield, it is recommended to carry out the reaction at a lower temperature and for a shorter duration. Prolonged reaction times or higher temperatures can lead to isomerization to the thermodynamically more stable meta isomer.

Q5: What is a typical experimental protocol for this synthesis?

General Experimental Protocol (Illustrative)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.

  • Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (AlCl₃) to the cooled benzene with stirring.

  • Alkylating Agent Addition: Add 2-bromobutane dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from other isomers and byproducts.

Q6: What analytical techniques are suitable for characterizing the product mixture?

A6: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify and quantify the different isomers and byproducts in the reaction mixture. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the isolated products.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products and Byproducts benzene Benzene sec_butylbenzene sec-Butylbenzene (Mono-substituted) benzene->sec_butylbenzene + Alkylating Agent (Catalyst) alkylating_agent 2-Butanol or 2-Bromobutane catalyst Lewis Acid (AlCl₃) or Brønsted Acid (H₂SO₄) para_product This compound (Para isomer - Kinetic Product) sec_butylbenzene->para_product + Alkylating Agent (Catalyst) polyalkylated Polyalkylated Products sec_butylbenzene->polyalkylated + Alkylating Agent (Excess) meta_product 1,3-di(butan-2-yl)benzene (Meta isomer - Thermodynamic Product) para_product->meta_product Isomerization (Heat/Time) ortho_product 1,2-di(butan-2-yl)benzene (Ortho isomer) para_product->ortho_product Isomerization (Heat/Time)

Caption: Main reaction pathway and side reactions in the synthesis of this compound.

Troubleshooting_Flowchart start Low Yield or Impure Product check_catalyst Is the catalyst anhydrous and active? start->check_catalyst check_reactants Are the reactants pure and dry? check_catalyst->check_reactants Yes solution_catalyst Use fresh, anhydrous catalyst and handle under inert atmosphere. check_catalyst->solution_catalyst No check_ratio Is there a large excess of benzene? check_reactants->check_ratio Yes solution_reactants Purify and dry starting materials. check_reactants->solution_reactants No check_temp_time Are the reaction temperature and time optimized? check_ratio->check_temp_time Yes solution_ratio Increase the molar ratio of benzene to alkylating agent. check_ratio->solution_ratio No solution_temp_time Lower temperature and shorten reaction time to favor para isomer. Monitor reaction progress. check_temp_time->solution_temp_time No end Improved Synthesis check_temp_time->end Yes solution_catalyst->end solution_reactants->end solution_ratio->end solution_temp_time->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Friedel-Crafts Alkylation of Benzene with 2-Butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the Friedel-Crafts alkylation of benzene with 2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Friedel-Crafts alkylation of benzene with 2-butanol?

The expected major product is sec-butylbenzene. The reaction proceeds through a secondary carbocation intermediate, which is directly formed from 2-butanol and attacks the benzene ring.

Q2: I was expecting some rearrangement to tert-butylbenzene, as it forms a more stable tertiary carbocation. Why is this not the major product?

While a tertiary carbocation is indeed more stable than a secondary carbocation, the rearrangement of the sec-butyl carbocation to the tert-butyl carbocation involves a 1,2-hydride shift. In this specific case, the energy barrier for this rearrangement is high enough that the electrophilic aromatic substitution reaction to form sec-butylbenzene occurs at a faster rate. Therefore, sec-butylbenzene is the kinetically favored product and is observed as the major product under typical Friedel-Crafts conditions.

Q3: My reaction is producing a significant amount of di- and tri-substituted products (polyalkylation). How can I minimize this?

Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkylation product (sec-butylbenzene) is more reactive than the starting material (benzene) towards further electrophilic substitution.[1][2] To minimize polyalkylation, it is crucial to use a large excess of benzene relative to 2-butanol. This increases the probability that the electrophile will react with a benzene molecule rather than an already alkylated benzene molecule.

Q4: My reaction yield is very low. What are some potential causes?

Low yields can result from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure that the catalyst is fresh and handled under anhydrous conditions.

  • Insufficient Catalyst: An adequate amount of catalyst is necessary to drive the reaction.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, a temperature that is too low may result in a very slow reaction rate.

  • Poor Mixing: Inefficient stirring can lead to localized reactions and reduced overall yield.

  • Impure Reagents: The presence of water or other nucleophilic impurities in the benzene or 2-butanol can deactivate the catalyst.

Q5: What are common Lewis acid catalysts for this reaction, and are there any I should avoid?

Common Lewis acid catalysts for Friedel-Crafts alkylation with alcohols include AlCl₃, FeCl₃, and strong Brønsted acids like H₂SO₄. AlCl₃ is a very active catalyst for this reaction.[3] Avoid using catalysts on substrates that contain strongly deactivating groups or basic amino groups, as these can inhibit the reaction.[4]

Data Presentation

The product distribution in a Friedel-Crafts alkylation is highly dependent on the reaction conditions. The following table provides illustrative data on how the molar ratio of reactants can influence the yield of mono- and poly-alkylated products.

Molar Ratio (Benzene : 2-Butanol)CatalystTemperature (°C)Approx. Yield of sec-Butylbenzene (%)Approx. Yield of Di-sec-butylbenzenes (%)Approx. Yield of Tri-sec-butylbenzenes (%)
1 : 1AlCl₃25403515
5 : 1AlCl₃257515<5
10 : 1AlCl₃25>90<5Trace
1 : 1H₂SO₄50354020
5 : 1H₂SO₄507020<5

Note: This data is illustrative and actual yields may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of sec-Butylbenzene via Friedel-Crafts Alkylation of Benzene with 2-Butanol

This protocol is a representative procedure for the synthesis of sec-butylbenzene.

Materials:

  • Benzene (anhydrous)

  • 2-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (or other suitable solvent for extraction)

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Charging Reactants: To the flask, add a significant excess of anhydrous benzene (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (approximately 0.3-0.5 molar equivalents relative to 2-butanol) to the stirred benzene.

  • Addition of 2-Butanol: Slowly add 2-butanol (1 molar equivalent) to the stirred mixture from the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess benzene and solvent by distillation.

    • Purify the crude sec-butylbenzene by fractional distillation.

Mandatory Visualizations

Logical Relationship: Carbocation Formation and Reaction Pathways

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Products 2-Butanol 2-Butanol sec-Butyl_Carbocation sec-Butyl Carbocation 2-Butanol->sec-Butyl_Carbocation Protonation & Dehydration Benzene Benzene sec-Butylbenzene sec-Butylbenzene (Major Product) Benzene->sec-Butylbenzene Electrophilic Attack Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->sec-Butyl_Carbocation Catalyst sec-Butyl_Carbocation->sec-Butylbenzene Polyalkylated_Products Polyalkylated Products (Side Products) sec-Butylbenzene->Polyalkylated_Products Further Alkylation

Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene with 2-butanol.

Experimental Workflow

G start Start setup Reaction Setup (Anhydrous Conditions) start->setup reactants Charge Benzene and AlCl3 setup->reactants addition Slowly Add 2-Butanol (0-5 °C) reactants->addition reaction Stir at Room Temperature addition->reaction workup Quench with Ice/HCl reaction->workup extraction Separate and Wash Organic Layer workup->extraction drying Dry with Na2SO4 extraction->drying purification Distillation drying->purification end End (Pure sec-Butylbenzene) purification->end

Caption: A typical experimental workflow for the synthesis of sec-butylbenzene.

Troubleshooting Guide

G cluster_yield Low Yield Issues cluster_side_products Side Product Issues issue Low Yield or Side Products? check_catalyst Check Catalyst Activity (Fresh, Anhydrous) issue->check_catalyst Low Yield check_conditions Verify Reaction Conditions (Temp, Time, Stirring) issue->check_conditions Low Yield check_reagents Ensure Reagent Purity issue->check_reagents Low Yield polyalkylation High Polyalkylation? issue->polyalkylation Side Products rearrangement Rearrangement Product (tert-Butylbenzene)? issue->rearrangement Side Products solution_poly Increase Benzene Excess polyalkylation->solution_poly Yes solution_rearrange Re-evaluate Reaction Conditions (Lower Temp) rearrangement->solution_rearrange Yes

Caption: A troubleshooting flowchart for common issues in the reaction.

References

Optimization of reaction conditions for synthesizing 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1,4-di(butan-2-yl)benzene. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Troubleshooting Guides and FAQs

Reaction Setup and Execution

Question: My reaction fails to initiate. What are the common causes?

Answer: Failure to initiate a Friedel-Crafts alkylation is often due to catalyst deactivation or impure reagents. Ensure the following:

  • Anhydrous Conditions: The primary culprit is often moisture, which reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃). All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.

  • Catalyst Quality: Use a fresh, high-quality Lewis acid catalyst. Aluminum chloride, for instance, should be a fine, white to pale-yellow powder. Clumped or discolored AlCl₃ may have been exposed to moisture and should not be used.

  • Reagent Purity: Ensure the benzene and the alkylating agent (2-butanol or 2-chlorobutane) are pure and free from water or other impurities that could interfere with the reaction.

Question: The reaction is very vigorous and difficult to control. How can I manage this?

Answer: Exothermic reactions can be managed by:

  • Controlling Reagent Addition: Add the alkylating agent or the catalyst portion-wise or via a dropping funnel to the reaction mixture. This allows for better heat dissipation.

  • Cooling: Run the reaction in an ice bath to maintain a low and stable temperature, especially during the initial stages.

  • Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.

Product Yield and Purity

Question: My yield of the desired this compound is low. How can I improve it?

Answer: Low yields can result from several factors. Consider the following optimization strategies:

  • Reactant Stoichiometry: The molar ratio of benzene to the alkylating agent is critical. Using a large excess of benzene can favor mono-alkylation and can also serve as the solvent. To promote di-substitution, the ratio should be closer to stoichiometric, but this may increase polyalkylation. See the table below for a starting point on reactant ratios.

  • Reaction Time and Temperature: These parameters influence the product distribution. Longer reaction times and higher temperatures tend to favor the thermodynamically more stable para isomer. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Catalyst Amount: The amount of catalyst can significantly impact the reaction rate and yield. A catalytic amount is sufficient, but for less reactive systems, a stoichiometric amount might be necessary.

Table 1: General Reaction Parameters for Friedel-Crafts Alkylation

ParameterRecommended RangeNotes
Benzene:Alkylating Agent Molar Ratio 1:2 to 5:1Excess benzene can minimize polyalkylation.
Catalyst:Alkylating Agent Molar Ratio 0.1:1 to 1.1:1Higher catalyst loading can increase reaction rate but may also promote side reactions.
Temperature 0°C to 80°CLower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products.
Reaction Time 1 to 24 hoursMonitor reaction progress to determine the optimal time.

Question: My product is a mixture of isomers (ortho, meta, and para). How can I increase the selectivity for the 1,4-isomer?

Answer: The formation of different isomers is a common challenge in Friedel-Crafts alkylation. The para isomer is generally favored due to steric hindrance. To maximize its formation:

  • Thermodynamic Control: Employ conditions that favor the formation of the most stable product. This typically involves higher reaction temperatures and longer reaction times, allowing the isomers to equilibrate to the most stable para form.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids or solid acid catalysts like zeolites can offer different selectivities.

Table 2: Influence of Reaction Conditions on Isomer Distribution (Qualitative)

ConditionIsomer FavoredRationale
Low Temperature, Short Reaction Time Kinetic Product (mixture of isomers, potentially higher ortho)The reaction is under kinetic control, favoring the fastest-formed product.
High Temperature, Long Reaction Time Thermodynamic Product (para isomer)The reaction is under thermodynamic control, allowing for isomerization to the most stable product.

Question: I am observing significant amounts of tri- and even tetra-alkylated byproducts. How can I minimize polyalkylation?

Answer: Polyalkylation occurs because the alkylated product is more reactive than the starting benzene. To mitigate this:

  • Molar Ratio of Reactants: Use a large excess of benzene. This increases the probability that the electrophile will react with a benzene molecule rather than an already alkylated one.

  • Controlled Addition: Add the alkylating agent slowly to the benzene/catalyst mixture to maintain a low concentration of the alkylating agent throughout the reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second and subsequent alkylations more than the first.

Product Purification

Question: How can I effectively purify the this compound from the other isomers and byproducts?

Answer: The separation of dialkylbenzene isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be effective.

  • Crystallization: The para isomer is often more symmetrical and may have a higher melting point than the ortho and meta isomers. Cooling the product mixture may allow for the selective crystallization of the this compound.

  • Chromatography: Gas chromatography (GC) is an excellent analytical technique to determine the isomeric ratio. For preparative separation, column chromatography using a suitable stationary phase can be employed, although it may be challenging for non-polar compounds. Specialized GC columns with liquid crystalline stationary phases have shown success in separating isomeric hydrocarbons.

Experimental Protocols

Protocol 1: Synthesis of this compound using 2-Chlorobutane

This protocol is adapted from established procedures for Friedel-Crafts alkylation.

Materials:

  • Anhydrous Benzene

  • 2-Chlorobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or Diethyl Ether)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • In the flask, place anhydrous benzene (e.g., 2 moles) and cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride (e.g., 0.4 moles) to the stirred benzene.

  • From the dropping funnel, add 2-chlorobutane (e.g., 0.8 moles) dropwise over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 50-60°C) for 2-4 hours. Monitor the reaction progress by GC.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by cold water.

  • Transfer the mixture to a separatory funnel. Add dichloromethane to dissolve the organic products.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials, mono-alkylated product, and other isomers.

Visualizations

experimental_workflow start Start: Assemble Dry Apparatus add_reactants Add Benzene and AlCl3 Cool to 0-5°C start->add_reactants add_alkylating_agent Slowly Add 2-Chlorobutane add_reactants->add_alkylating_agent reaction React at Room Temp, then Reflux (Monitor by GC) add_alkylating_agent->reaction quench Quench with Ice/Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (HCl, H2O, NaHCO3, Brine) extract->wash dry Dry with MgSO4 wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification (Fractional Distillation) evaporate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_logic cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Product Distribution temp Temperature kinetic Kinetic Control (Low Temp, Short Time) temp->kinetic thermodynamic Thermodynamic Control (High Temp, Long Time) temp->thermodynamic time Reaction Time time->kinetic time->thermodynamic isomers Mixture of Isomers (ortho, meta, para) kinetic->isomers para_isomer Predominantly 1,4-isomer (para) thermodynamic->para_isomer

Technical Support Center: Stability of 1,4-di(butan-2-yl)benzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical stability of 1,4-di(butan-2-yl)benzene in acidic environments. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound under acidic conditions. The primary pathways for its degradation are isomerization, dealkylation, and transalkylation, which are acid-catalyzed processes related to Friedel-Crafts reactions.

Issue 1: Unexpected Isomers Detected in the Reaction Mixture

If you observe the formation of 1,2-di(butan-2-yl)benzene or 1,3-di(butan-2-yl)benzene, it is likely that acid-catalyzed isomerization is occurring.

  • Root Cause: The presence of a Brønsted or Lewis acid can protonate the aromatic ring, leading to the migration of the sec-butyl groups. This is a well-documented phenomenon for dialkylbenzenes.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.

    • Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures. Conducting the reaction at a lower temperature can help minimize this side reaction.

    • Choose a Milder Acid: If your protocol allows, consider using a weaker acid that can still achieve the desired primary reaction without promoting significant isomerization.

    • Limit Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of isomerization. Monitor the reaction progress and quench it as soon as the desired conversion is achieved.

Issue 2: Formation of Monosubstituted or Unsubstituted Benzene

The detection of sec-butylbenzene or benzene in your product mixture indicates that dealkylation is taking place.

  • Root Cause: Strong acids can protonate the benzene ring at the position where a sec-butyl group is attached (ipso-attack), leading to the cleavage of the C-C bond and loss of the alkyl group.

  • Troubleshooting Steps:

    • Control Temperature: Dealkylation is highly dependent on temperature. Maintaining a lower reaction temperature is crucial.

    • Use a Less Protic Acid: Strong proton donors are more likely to cause dealkylation.

    • Minimize Water Content: The presence of water can act as a proton source in conjunction with a Lewis acid, potentially increasing dealkylation. Ensure anhydrous conditions if appropriate for your primary reaction.

Issue 3: Appearance of Higher Molecular Weight Byproducts

If you observe compounds with a higher molecular weight than your starting material, transalkylation might be the cause.

  • Root Cause: The sec-butyl group that is cleaved from one benzene ring can subsequently alkylate another aromatic molecule in the reaction mixture, leading to the formation of tri- or poly-substituted benzenes.

  • Troubleshooting Steps:

    • Control Stoichiometry: If another aromatic compound is present, ensure its reactivity and concentration are managed to avoid it acting as a scavenger for the cleaved sec-butyl carbocation.

    • Optimize Catalyst Loading: A lower catalyst concentration can reduce the rate of both dealkylation and subsequent transalkylation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in the presence of an acid?

A1: The primary degradation pathways are:

  • Isomerization: Migration of the sec-butyl groups to form 1,2- and 1,3-di(butan-2-yl)benzene.

  • Dealkylation: Cleavage of one or both sec-butyl groups to produce sec-butylbenzene and benzene.

  • Transalkylation: Transfer of a sec-butyl group from one benzene ring to another, resulting in higher alkylated benzenes.

Q2: Which type of acids are most likely to cause instability?

A2: Strong Brønsted acids like sulfuric acid and hydrofluoric acid, as well as Lewis acids such as aluminum chloride (often with a proton source like water or HCl), are potent catalysts for the isomerization, dealkylation, and transalkylation of dialkylbenzenes.

Q3: How can I monitor the degradation of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the degradation.[1][2][3] It allows for the separation and identification of the starting material and its various isomers and dealkylation products.[1][3]

Q4: Are there any conditions under which this compound is relatively stable in acid?

A4: Stability is relative and depends on the specific conditions. Generally, the compound will be more stable at lower temperatures, in the presence of weaker or less concentrated acids, and for shorter exposure times.

Data Presentation

The following table summarizes the expected product distribution from the acid-catalyzed disproportionation of a dialkylbenzene. The data is representative of the types of products and their relative ratios that can be expected when this compound undergoes isomerization and dealkylation in the presence of a strong acid.

ProductRepresentative Mole %
Benzene15
sec-Butylbenzene30
1,3-di(butan-2-yl)benzene40
This compound10
Tri(butan-2-yl)benzenes5

Note: This data is illustrative and the actual product distribution will vary depending on the specific acid, its concentration, the reaction temperature, and time.

Experimental Protocols

Protocol 1: Monitoring the Isomerization of this compound

Objective: To quantify the extent of isomerization of this compound to its 1,2- and 1,3- isomers under acidic conditions.

Materials:

  • This compound

  • Sulfuric acid (e.g., 85%)

  • Anhydrous solvent (e.g., heptane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.

  • In a temperature-controlled reaction vessel, add a measured volume of the stock solution.

  • Initiate the reaction by adding a specific amount of sulfuric acid.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot in a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate).

  • Vortex the vial, allow the layers to separate, and collect the organic layer.

  • Dry the organic layer over the drying agent.

  • Analyze the sample by GC-MS to determine the relative concentrations of the 1,2-, 1,3-, and 1,4-isomers.

Protocol 2: Analysis of Alkylbenzene Isomers by GC-MS

Objective: To separate and identify the components of a reaction mixture containing this compound and its potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.[1]

  • Column: DB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Injector: Split/splitless, operated in split mode.

  • Carrier Gas: Helium.[4]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-350.

Data Analysis:

  • Identify the peaks corresponding to benzene, sec-butylbenzene, and the di(butan-2-yl)benzene isomers based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.

Visualizations

Acid_Catalyzed_Degradation This compound This compound Protonation (H+) Protonation (H+) This compound->Protonation (H+) Acid Catalyst Carbocation Intermediate Carbocation Intermediate Protonation (H+)->Carbocation Intermediate Isomerization Isomerization Carbocation Intermediate->Isomerization Dealkylation Dealkylation Carbocation Intermediate->Dealkylation 1,2- & 1,3-isomers 1,2- & 1,3-isomers Isomerization->1,2- & 1,3-isomers Transalkylation Transalkylation Dealkylation->Transalkylation sec-Butylbenzene + Benzene sec-Butylbenzene + Benzene Dealkylation->sec-Butylbenzene + Benzene Poly-alkylated benzenes Poly-alkylated benzenes Transalkylation->Poly-alkylated benzenes

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Stock Solution Stock Solution Reaction Vessel Reaction Vessel Stock Solution->Reaction Vessel Add Acid Add Acid Reaction Vessel->Add Acid Timed Aliquots Timed Aliquots Add Acid->Timed Aliquots Quench Quench Timed Aliquots->Quench Extract Extract Quench->Extract Dry Dry Extract->Dry GC-MS Analysis GC-MS Analysis Dry->GC-MS Analysis

Caption: Experimental workflow for monitoring stability.

References

Degradation pathways of 1,4-di(butan-2-yl)benzene in environmental studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Degradation of 1,4-di(butan-2-yl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in the environment?

A1: Based on studies of similar alkylated aromatic hydrocarbons, the primary degradation of this compound is expected to be initiated by microbial oxidation of one or both of the sec-butyl side chains. This can occur through two main aerobic pathways:

  • Monoterminal oxidation: Attack at the terminal methyl group of a sec-butyl chain.

  • Subterminal oxidation: Attack at a methylene group within a sec-butyl chain.

Following the initial oxidation of the alkyl chain(s), further degradation typically proceeds through beta-oxidation, leading to the formation of carboxylated intermediates. These intermediates can then undergo ring cleavage, eventually leading to complete mineralization to carbon dioxide and water. Anaerobic degradation is generally slower and may involve different initial activation steps, such as carboxylation or hydroxylation of the aromatic ring.

Q2: What are the likely initial enzymatic steps in the aerobic biodegradation of this compound?

A2: The initial enzymatic attack on the alkyl side chains is likely catalyzed by monooxygenase or dioxygenase enzymes. These enzymes introduce oxygen atoms into the hydrocarbon molecule, making it more susceptible to further degradation. For instance, a monooxygenase could hydroxylate a terminal methyl group, while a dioxygenase could introduce two hydroxyl groups to the aromatic ring, although attack on the alkyl chain is more common for long-chain alkylbenzenes.

Q3: Can this compound undergo abiotic degradation?

A3: Yes, abiotic degradation processes can contribute to the transformation of this compound, although typically at a slower rate than biodegradation. The primary abiotic pathway is likely to be photodegradation, especially in sunlit surface waters or on soil surfaces. This process involves the absorption of UV radiation, which can lead to the formation of reactive intermediates and subsequent oxidation. Chemical oxidation by reactive species present in the environment, such as hydroxyl radicals, can also occur.[1]

Q4: Why is this compound expected to be persistent in some environments?

A4: The persistence of this compound can be attributed to several factors. Its branched alkyl chains can be more resistant to microbial attack compared to linear chains.[2] Its low water solubility and high hydrophobicity can limit its bioavailability to microorganisms in aqueous environments. In anaerobic environments, such as deep soil or sediments, degradation rates are significantly slower.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound and its metabolites 1. Active sites in the inlet liner or column: The analytes may be interacting with active silanol groups. 2. Poor column installation: Incorrect column insertion depth in the inlet or detector can cause dead volume. 3. Contamination: Buildup of non-volatile residues in the inlet or at the head of the column.1. Use a deactivated inlet liner. Regularly replace the liner and septum. 2. Trim a small portion (5-10 cm) from the front of the column to remove active sites. 3. Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.[3][4]
Poor Resolution of Isomers 1. Inappropriate GC column: The stationary phase may not be suitable for separating structurally similar isomers. 2. Suboptimal temperature program: The oven temperature ramp rate may be too fast.1. Use a column with a stationary phase known to be effective for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane). 2. Optimize the temperature program by using a slower ramp rate to improve separation.
Low Analyte Response / Poor Sensitivity 1. Sample loss in the inlet: Due to discrimination effects for high-boiling point compounds. 2. Matrix effects: Co-extracted substances from soil or sediment samples can suppress the analyte signal.[5][6][7][8] 3. Contaminated ion source: Buildup on the ion source can reduce ionization efficiency.1. Use an appropriate injection technique (e.g., pulsed splitless) and an optimized inlet temperature. 2. Perform a thorough sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components. 3. Clean the MS ion source according to the manufacturer's instructions.[9]
Ghost Peaks in Blank Runs 1. Carryover from previous injections: High concentrations of the analyte can adsorb in the injection port or column. 2. Contaminated syringe or solvent. 1. Run several solvent blanks after high-concentration samples. 2. Increase the injector temperature and bake out the column. 3. Use a fresh, high-purity solvent and clean the syringe thoroughly between injections.
Microbial Degradation Experiments
Problem Potential Cause(s) Troubleshooting Steps
No or Slow Degradation Observed 1. Low bioavailability of the substrate: this compound is hydrophobic and may not be accessible to microorganisms. 2. Toxicity of the substrate: High concentrations of the compound may be toxic to the microbial consortium. 3. Nutrient limitation: Lack of essential nutrients (e.g., nitrogen, phosphorus) can limit microbial activity. 4. Inappropriate microbial inoculum: The microbial source may lack the necessary degradative enzymes.1. Add a non-toxic surfactant to increase the solubility of the substrate. Use a soil slurry system to increase the surface area for microbial attack. 2. Test a range of lower substrate concentrations. 3. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements.[10] 4. Use an inoculum from a site with a history of hydrocarbon contamination.
Inconsistent Degradation Rates Between Replicates 1. Heterogeneity of the inoculum or environmental matrix (e.g., soil). 2. Inconsistent experimental conditions: Variations in temperature, pH, or aeration between reactors.1. Thoroughly homogenize the soil or sediment before dispensing into experimental units. 2. Ensure all experimental reactors are maintained under identical and controlled conditions.
Abiotic Losses of the Analyte 1. Volatilization: The compound may be lost to the headspace, especially at higher temperatures. 2. Adsorption to experimental vessels. 1. Use sealed experimental vessels and account for partitioning into the headspace. 2. Include sterile controls to quantify abiotic losses. 3. Use glass vessels to minimize adsorption.

Quantitative Data

CompoundEnvironmental MatrixHalf-life / Degradation RateReference(s)
Linear Alkylbenzene Sulfonate (LAS)Sludge-amended agricultural soilHalf-life of 18-26 days for mineralization of the benzene ring.[11]
sec-ButylbenzeneActivated sludge32% of theoretical BOD after 7.5 days.[12]
n-PropylbenzeneMarine microalgae cultureDegradation rate of 0.27/day.[13]
IsopropylbenzeneMarine microalgae cultureDegradation rate of 0.39/day.[13]

Experimental Protocols

Protocol 1: Aerobic Biodegradation in a Soil Slurry Bioreactor

This protocol outlines a method for assessing the aerobic biodegradation of this compound in a soil slurry system.

1. Materials and Reagents:

  • Test soil, sieved (<2 mm)

  • This compound (analytical grade)

  • Mineral salts medium (e.g., Bushnell-Haas broth)

  • Sterile deionized water

  • Slurry bioreactors (e.g., 250 mL glass flasks with stoppers for sampling)[2]

  • Shaking incubator

  • GC-MS system

2. Experimental Setup:

  • Prepare a soil slurry by mixing soil and mineral salts medium in a 1:2 (w/v) ratio.[2]

  • Dispense equal volumes of the slurry into replicate bioreactors.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration.

  • Spike the bioreactors with the stock solution to achieve the desired initial concentration of this compound (e.g., 50 mg/kg soil). Ensure the solvent volume is minimal (<0.1% of the total liquid volume).

  • Set up sterile controls by autoclaving the soil slurry twice before spiking.

  • Set up abiotic controls with sterile soil slurry to monitor for non-biological degradation.

3. Incubation and Sampling:

  • Incubate the bioreactors at a constant temperature (e.g., 25°C) with continuous shaking (e.g., 150 rpm) to ensure aerobic conditions.[10]

  • Collect slurry samples at regular time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Immediately extract the collected samples or store them at -20°C until analysis.

4. Sample Extraction and Analysis:

  • Liquid-Liquid Extraction:

    • To a known volume of slurry, add an equal volume of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Vortex or shake vigorously for a specified time (e.g., 2 minutes).

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer.

    • Repeat the extraction process twice more and combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Analyze the extracts using a GC-MS system equipped with a capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5ms or equivalent).

    • Use an appropriate temperature program to separate this compound from potential degradation products and matrix interferences.

    • Quantify the concentration of this compound using an external or internal standard calibration curve.

Visualizations

Proposed Aerobic Degradation Pathway of this compound

DegradationPathway cluster_initial Initial Oxidation of Alkyl Side Chain cluster_beta_oxidation Further Side Chain Oxidation cluster_ring_cleavage Aromatic Ring Cleavage cluster_central_metabolism Central Metabolism A This compound B Hydroxylated Intermediate (Alcohol) A->B Monooxygenase C Aldehyde/Ketone Intermediate B->C Alcohol Dehydrogenase D Carboxylic Acid Intermediate C->D Aldehyde Dehydrogenase E Catecholic Intermediate D->E Dioxygenase F Ring Fission Products E->F Dioxygenase G TCA Cycle Intermediates F->G H CO2 + H2O (Mineralization) G->H

Caption: Proposed aerobic degradation pathway of this compound.

Experimental Workflow for Biodegradation Study

ExperimentalWorkflow A 1. Soil Slurry Preparation (Soil + Mineral Medium) B 2. Spiking with This compound A->B C 3. Incubation (Shaking Incubator) B->C D 4. Time-course Sampling C->D E 5. Sample Extraction (Liquid-Liquid Extraction) D->E F 6. GC-MS Analysis E->F G 7. Data Analysis (Degradation Kinetics) F->G

Caption: General experimental workflow for a soil slurry biodegradation study.

References

Technical Support Center: Purification of Crude 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,4-di(butan-2-yl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound synthesized via Friedel-Crafts alkylation?

A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with 2-butanol or a butene equivalent.[1] This reaction is prone to several side reactions, leading to a variety of impurities. The most common impurities include:

  • Unreacted Starting Materials: Benzene and 2-butanol.

  • Mono-alkylated Product: sec-Butylbenzene.

  • Positional Isomers: 1,2-di(butan-2-yl)benzene and 1,3-di(butan-2-yl)benzene.

  • Polyalkylated Products: Tri- or tetra-alkylated benzenes.

  • Rearrangement Products: Although less common with secondary carbocations, minor amounts of products from carbocation rearrangement may be present.

Q2: What is the best initial method for purifying crude this compound?

A2: Fractional distillation is the recommended initial purification method to remove the bulk of lower-boiling impurities like unreacted benzene and sec-butylbenzene, as well as any higher-boiling polyalkylated byproducts. However, due to the very close boiling points of the di(butan-2-yl)benzene isomers, complete separation by distillation alone is challenging.

Q3: How can I effectively separate the positional isomers of di(butan-2-yl)benzene?

A3: Separating the 1,2-, 1,3-, and 1,4-isomers is the most challenging aspect of purification. Due to their similar boiling points, fractional distillation is often insufficient. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating the desired 1,4-isomer.[2][3][4]

Q4: Is crystallization a viable method for purifying this compound?

A4: Since this compound is a liquid at room temperature with a melting point of -58°C, traditional crystallization from a single solvent is not a practical purification method.[1]

Troubleshooting Guides

Problem 1: Poor separation of isomers during fractional distillation.

Symptoms:

  • GC-MS analysis of the collected fractions shows a mixture of 1,2-, 1,3-, and this compound in the main product fraction.

  • The boiling point remains relatively constant over a wide collection range.

Possible Causes:

  • The boiling points of the isomers are very close, making separation by standard fractional distillation difficult.

    • This compound: 237 °C[1]

    • 1,3-di(butan-2-yl)benzene: 238.7 °C[5]

    • The boiling point of 1,2-di(butan-2-yl)benzene is expected to be very similar.

  • The distillation column has insufficient theoretical plates for the separation.

  • The reflux ratio is too low.

Solutions:

  • Increase the efficiency of the distillation column:

    • Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to increase the number of theoretical plates.

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Optimize distillation parameters:

    • Increase the reflux ratio to improve separation, although this will increase the distillation time. A high reflux ratio is crucial for separating components with close boiling points.

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between the isomers.

  • Employ an alternative purification method: If fractional distillation fails to provide the desired purity, preparative HPLC is the recommended next step for isomer separation.

Problem 2: Contamination with sec-butylbenzene after distillation.

Symptoms:

  • GC-MS analysis of the main product fraction shows a significant peak corresponding to sec-butylbenzene.

  • The initial boiling point of the main fraction is lower than the expected 237 °C.

Possible Causes:

  • Inefficient fractional distillation, leading to co-distillation of sec-butylbenzene with the product.

  • "Bumping" or uneven boiling in the distillation flask, carrying lower-boiling components into the condenser.

Solutions:

  • Improve distillation technique:

    • Ensure a slow and steady heating rate.

    • Use a properly packed and insulated distillation column.

    • Maintain an appropriate reflux ratio.

    • Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Re-distill the contaminated fraction: Collect the fraction containing the desired product and re-distill it, paying close attention to the distillation parameters. Discard the initial forerun, which will be enriched in sec-butylbenzene.

Problem 3: Product appears colored or develops color over time.

Symptoms:

  • The purified this compound is yellow or brown.

  • The product darkens upon storage.

Possible Causes:

  • Presence of trace acidic impurities from the Friedel-Crafts catalyst (e.g., AlCl₃).

  • Oxidation of the aromatic ring or benzylic positions.

  • Formation of colored byproducts during synthesis that were not removed during purification.

Solutions:

  • Neutralize and wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution or dilute sodium hydroxide solution to remove any residual acid, followed by a water wash to remove any remaining base and salts.

  • Adsorbent treatment: Pass a solution of the colored product in a non-polar solvent (e.g., hexane) through a short column of activated carbon or silica gel to remove colored impurities.

  • Store under an inert atmosphere: Store the purified product under nitrogen or argon to prevent oxidation.

Experimental Protocols

Analysis of Crude this compound by GC-MS

Objective: To identify and quantify the components of the crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Parameters (starting point):

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable for separating aromatic hydrocarbons.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). The fragmentation pattern of alkylbenzenes typically shows a prominent peak for the loss of a methyl group and a base peak corresponding to the benzylic cation.[6][7][8]

Purification by Fractional Distillation

Objective: To remove low-boiling and high-boiling impurities from the crude product.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Charge the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain unreacted benzene and sec-butylbenzene (boiling point ~173 °C).

    • Slowly increase the heating to distill the main fraction. Collect the fraction that distills at a stable temperature around 237-240 °C.

    • Stop the distillation when the temperature begins to rise significantly again, as this indicates the presence of higher-boiling impurities.

    • Analyze the collected fractions by GC-MS to assess their purity.

Purification by Preparative HPLC

Objective: To separate the 1,4-isomer from the 1,2- and 1,3-isomers.

Methodology:

  • Column Selection: A phenyl--based or a cholesterol-based stationary phase can provide good selectivity for positional isomers of aromatic compounds.[3] A C18 column may also be effective.

  • Mobile Phase (starting point): A mixture of acetonitrile and water or methanol and water in isocratic or gradient elution mode. The exact ratio will need to be optimized based on the chosen column and the separation achieved in analytical HPLC.

  • Procedure:

    • Develop an analytical HPLC method to achieve baseline separation of the isomers.

    • Scale up the method to a preparative scale by increasing the column diameter and flow rate.

    • Dissolve the isomer mixture from the fractional distillation in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to each isomer as they elute.

    • Combine the fractions containing the pure 1,4-isomer and remove the solvent under reduced pressure.

    • Confirm the purity of the isolated isomer by analytical HPLC and GC-MS.

Quantitative Data Summary

Purification MethodImpurities RemovedPurity Achievable (1,4-isomer)AdvantagesDisadvantages
Fractional Distillation Benzene, sec-butylbenzene, polyalkylated benzenes80-95% (limited by isomer separation)High throughput, good for initial bulk purification.Poor separation of positional isomers.
Preparative HPLC Positional isomers (1,2- and 1,3-)>99%Excellent separation of closely related isomers.Lower throughput, requires specialized equipment, higher solvent consumption.
Adsorbent Treatment Colored impurities, polar compounds- (improves color and removes specific impurities)Removes color and polar impurities effectively.Does not separate isomers, may result in product loss on the adsorbent.

Visualizations

Experimental_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation low_boiling Low-boiling impurities (Benzene, sec-Butylbenzene) distillation->low_boiling high_boiling High-boiling impurities (Polyalkylated benzenes) distillation->high_boiling isomers Isomer Mixture (1,2-, 1,3-, 1,4-) distillation->isomers gcms1 GC-MS Analysis isomers->gcms1 hplc Preparative HPLC isomers->hplc isomer12 1,2- and 1,3-isomers hplc->isomer12 pure_product Pure this compound hplc->pure_product gcms2 GC-MS Analysis pure_product->gcms2

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start GC-MS shows isomer mixture after fractional distillation check_column Is the column long enough and well-insulated? start->check_column improve_column Increase column length or improve insulation check_column->improve_column No check_reflux Is the reflux ratio high enough? check_column->check_reflux Yes improve_column->start increase_reflux Increase reflux ratio check_reflux->increase_reflux No use_hplc Use Preparative HPLC for isomer separation check_reflux->use_hplc Yes increase_reflux->start

Caption: Troubleshooting logic for poor isomer separation after fractional distillation.

References

Challenges in the scale-up synthesis of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,4-di(butan-2-yl)benzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of benzene with a suitable butan-2-yl source, such as 2-butanol or 2-butene, in the presence of a Lewis acid catalyst.

Q2: What are the primary challenges in the scale-up synthesis of this compound?

A2: The main challenges include controlling polyalkylation, managing regioselectivity to favor the para isomer, handling the catalyst, and purifying the final product from isomeric byproducts.[1][2]

Q3: Which catalysts are typically used, and what are their pros and cons?

A3: Aluminum chloride (AlCl₃) is a traditional and effective catalyst. However, it can be difficult to handle and can lead to unwanted side reactions.[1] Solid acid catalysts, such as zeolites, are gaining traction as they are less corrosive, easier to handle, and can offer better selectivity.[3][4]

Q4: How can I minimize the formation of polyalkylated byproducts?

A4: To reduce polyalkylation, it is recommended to use a large excess of benzene relative to the alkylating agent. This stoichiometric imbalance favors the mono- and di-alkylation over higher substitutions.

Q5: What is transalkylation, and how can it be used in this synthesis?

A5: Transalkylation is a chemical reaction that involves the transfer of an alkyl group from one organic compound to another. In this context, undesired isomers of di(butan-2-yl)benzene can be reacted with benzene in the presence of a catalyst to produce the mono-substituted product, which can then be recycled back into the main reaction stream to improve the overall yield of the desired 1,4-isomer.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation.- Increase reaction time or temperature within the recommended range. - Ensure the catalyst is fresh and handled under anhydrous conditions. - Check for impurities in starting materials that may poison the catalyst.
High proportion of ortho and meta isomers - Reaction temperature is too high. - Inappropriate catalyst.- Lower the reaction temperature to favor the thermodynamically more stable para isomer. - Experiment with shape-selective catalysts like certain zeolites that sterically hinder the formation of ortho and meta isomers.
Excessive polyalkylation (tri- and tetra-substituted benzenes) - Incorrect stoichiometry. - High reaction temperature.- Increase the molar ratio of benzene to the alkylating agent. - Lower the reaction temperature to reduce the reactivity of the di-substituted product.
Carbocation rearrangement leading to undesired byproducts - Use of a primary alkyl halide as the alkylating agent.- Use an alkylating agent that forms a stable secondary carbocation, such as 2-butanol or 2-butene, to minimize rearrangements.[1]
Difficulty in separating isomers - Similar boiling points of the isomers.- Employ fractional distillation under reduced pressure. - Consider preparative chromatography for high-purity requirements, although this may not be feasible for very large scales.

Experimental Protocols

Representative Lab-Scale Friedel-Crafts Alkylation using Aluminum Chloride

Materials:

  • Benzene (anhydrous)

  • 2-Butanol

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

  • Charge the flask with anhydrous benzene and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Add 2-butanol dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours.

  • Cool the reaction mixture and quench by carefully pouring it over crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

  • The resulting crude product can be purified by fractional distillation under reduced pressure to separate the isomers.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Distribution (Illustrative)

Temperature (°C) Yield of 1,4-isomer (%) Yield of 1,2- and 1,3-isomers (%) Polyalkylation (%)
0652510
25553510
50454015
80354520

Table 2: Effect of Benzene to 2-Butanol Molar Ratio on Product Distribution (Illustrative)

Benzene:2-Butanol Ratio Mono-alkylated (%) Di-alkylated (%) Poly-alkylated (%)
2:1305020
5:150455
10:170282

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Prepare Reactants reaction Friedel-Crafts Alkylation (Benzene + 2-Butanol + AlCl3) start->reaction quench Quench Reaction (Ice + HCl) reaction->quench extraction Workup & Extraction quench->extraction drying Drying Organic Layer extraction->drying distillation1 Solvent Removal (Benzene) drying->distillation1 distillation2 Fractional Distillation (Isomer Separation) distillation1->distillation2 product Product: this compound distillation2->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield of 1,4-Isomer start Low Yield of 1,4-Isomer check_isomers Analyze Isomer Ratio (GC/NMR) start->check_isomers high_poly High Polyalkylation? check_isomers->high_poly high_om High Ortho/Meta? check_isomers->high_om high_poly->high_om No increase_benzene Increase Benzene:Alkylating Agent Ratio high_poly->increase_benzene Yes lower_temp Lower Reaction Temperature high_om->lower_temp Yes optimize Re-run and Optimize high_om->optimize No increase_benzene->optimize change_catalyst Consider Shape-Selective Catalyst (e.g., Zeolite) lower_temp->change_catalyst change_catalyst->optimize

Caption: A decision tree for troubleshooting low yields of the desired 1,4-isomer.

References

Technical Support Center: Optimizing 1,4-di(butan-2-yl)benzene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-di(butan-2-yl)benzene via Friedel-Crafts alkylation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction method for synthesizing this compound?

The most common method is the Friedel-Crafts alkylation of benzene using an alkylating agent such as 2-butanol, 1-butene, or 2-chlorobutane in the presence of an acid catalyst.[1][2] The reaction is an electrophilic aromatic substitution where two sec-butyl groups are sequentially added to the benzene ring.[3]

Q2: What are the common catalysts used for this synthesis?

Catalysts for this reaction fall into two main categories:

  • Lewis Acids: Strong Lewis acids like anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditionally used.[4][5] They are highly active but can be difficult to handle and separate from the product.

  • Solid Acids: These are becoming more prevalent due to their reusability and reduced environmental impact. Examples include zeolites (e.g., Zeolite Y, Beta, ZSM-5), activated clays, and supported heteropoly acids.[6][7][8]

Q3: Why is my yield of the desired this compound isomer low, even with high conversion of benzene?

Low selectivity for the 1,4- (para) isomer is a common challenge. This can be due to two main factors:

  • Isomer Formation: The first sec-butyl group added to the benzene ring is an ortho-, para- director for the second substitution. This means both 1,2- (ortho) and 1,4- (para) isomers are formed. While steric hindrance generally favors the para isomer, suboptimal conditions can lead to a mixture.

  • Polyalkylation: The alkylated products (sec-butylbenzene and di-sec-butylbenzene) are more reactive than the initial benzene starting material.[9][10] This leads to further alkylation, producing unwanted tri- and tetra-sec-butylbenzene byproducts, which consumes the desired product and lowers its yield.[11][12]

Q4: How can I minimize the formation of polyalkylated byproducts?

The most effective strategy to suppress polyalkylation is to use a large molar excess of benzene relative to the alkylating agent.[11][13] This increases the probability that the electrophile will react with a molecule of benzene rather than an already alkylated product molecule.

Q5: Which is a better choice for this synthesis: a Lewis acid or a solid acid catalyst?

The choice depends on the specific experimental goals, scale, and available equipment. Lewis acids are often more active at lower temperatures but are corrosive and generate hazardous waste. Solid acids are more environmentally friendly, reusable, and can offer shape-selectivity towards the desired para isomer, but they may require higher temperatures and pressures and are prone to deactivation.[6][7]

Section 2: Data Presentation

Table 1: Comparison of Common Catalyst Systems for Benzene Alkylation

Catalyst TypeExample(s)AdvantagesDisadvantagesTypical Reaction Conditions
Lewis Acids AlCl₃, FeCl₃High catalytic activity at low temperatures.[4]Corrosive, hygroscopic, stoichiometric amounts often needed, difficult to separate from product, produces hazardous waste.[13]Low temperature (0-50 °C), atmospheric pressure, anhydrous conditions.
Solid Acids Zeolites (Beta, Y), Supported HPAsReusable, non-corrosive, environmentally benign, can be shape-selective, easy to separate.[6][7]May require higher temperatures/pressures, prone to deactivation by coking, potentially lower activity than Lewis acids.[7][8]Higher temperatures (150-250 °C), elevated pressure.[6]

Table 2: Effect of Key Reaction Parameters on Yield and Selectivity

ParameterChangeEffect on Overall YieldEffect on 1,4-Isomer SelectivityRationale
Benzene/Alkylating Agent Ratio IncreaseIncreasesIncreasesReduces the probability of polyalkylation, favoring the di-substituted product over tri- or tetra-substituted ones.[13]
Temperature IncreaseVariableDecreasesHigher temperatures can overcome the kinetic preference for para substitution due to steric hindrance, leading to more ortho and meta isomers. Can also promote side reactions.
Catalyst Loading IncreaseIncreases (up to a point)VariableHigher loading increases reaction rate but may also increase side reactions if not optimized.
Reaction Time IncreaseIncreases (up to equilibrium)May DecreaseProlonged reaction times can lead to product isomerization or degradation, especially at higher temperatures.

Section 3: Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

  • Possible Cause (Lewis Acid): The catalyst (e.g., AlCl₃) has been deactivated by moisture.

    • Solution: Ensure all reactants, solvents, and glassware are rigorously dried. Use a fresh, unopened container of the Lewis acid catalyst.

  • Possible Cause (Solid Acid): The catalyst is inactive or deactivated.

    • Solution: Activate the catalyst before use (e.g., by calcination in air at high temperature as per manufacturer's protocol). If the catalyst has been used previously, regenerate it to remove coke deposits.

  • Possible Cause (General): Reaction temperature is too low.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Solid acid catalysts, in particular, often require higher temperatures to be effective.[6]

Problem 2: High proportion of polyalkylated byproducts (tri- and tetra-sec-butylbenzene).

  • Possible Cause: The molar ratio of benzene to the alkylating agent is too low.

    • Solution: Significantly increase the molar excess of benzene. Ratios of 5:1 to 10:1 (benzene:alkylating agent) are common starting points to minimize polyalkylation.[11][13]

Problem 3: Poor selectivity for the 1,4- (para) isomer relative to the 1,2- (ortho) isomer.

  • Possible Cause: The reaction temperature is too high.

    • Solution: Lower the reaction temperature. The formation of the para isomer is often kinetically favored at lower temperatures due to greater steric hindrance at the ortho positions.

  • Possible Cause: The catalyst is not shape-selective.

    • Solution: Consider screening different types of solid acid catalysts. Zeolites with specific pore structures can sterically hinder the formation of the bulkier ortho isomer, thereby increasing selectivity for the para product.[7]

Problem 4: Significant formation of butene oligomers as byproducts.

  • Possible Cause: This is common when using butene as the alkylating agent with solid acid catalysts. The catalyst's acid sites can promote butene dimerization and oligomerization in parallel with the desired alkylation.[8]

    • Solution: Optimize the reaction conditions. Increasing the benzene-to-butene ratio and adjusting the temperature can favor the alkylation pathway over oligomerization.

Section 4: Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst This protocol is a representative example and must be performed with appropriate safety precautions in a fume hood.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas). Maintain a dry, inert atmosphere (e.g., using a nitrogen or argon balloon).

  • Charging Reactants: Charge the flask with anhydrous benzene (e.g., 5 moles). Cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (e.g., 0.2 moles) to the cooled benzene.

  • Alkylating Agent Addition: Add 2-chlorobutane (e.g., 1 mole) to the dropping funnel. Add the 2-chlorobutane dropwise to the stirred benzene/AlCl₃ slurry over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Gas Chromatography (GC).

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully add crushed ice, followed by cold water, to decompose the catalyst complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the excess benzene by distillation. The resulting crude product can be purified by fractional vacuum distillation to separate the different isomers and polyalkylated products.

Protocol 2: Synthesis using Zeolite Beta Catalyst in a Batch Reactor This protocol requires a high-pressure batch reactor and appropriate safety measures.

  • Catalyst Activation: Activate the Zeolite Beta catalyst by calcining it in a furnace under a flow of dry air at ~550 °C for 4-6 hours. Cool down under a dry atmosphere.

  • Reactor Setup: Charge the batch reactor with the activated Zeolite Beta catalyst (e.g., 5% by weight of total reactants), benzene (e.g., 8 moles), and 1-butene (e.g., 1 mole).

  • Reaction: Seal the reactor and purge with an inert gas like nitrogen. Heat the reactor to the desired temperature (e.g., 180-200 °C) while stirring. The pressure will rise due to the vapor pressure of the reactants at that temperature.[8]

  • Monitoring: Maintain the reaction at temperature for several hours. If possible, take samples periodically to monitor the conversion of butene and the formation of products by GC analysis.

  • Cooldown and Product Recovery: After the desired reaction time, cool the reactor to room temperature. Carefully vent any excess pressure.

  • Separation: Recover the liquid product mixture from the reactor. The solid catalyst can be separated by filtration. The catalyst can be regenerated for future use by washing with a solvent and recalcining.

  • Purification: Remove the excess benzene from the liquid product by distillation. Purify the resulting product mixture by fractional vacuum distillation.

Section 5: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization start Define Synthesis Goal (Yield, Purity) cat_select Select Catalyst Type start->cat_select lewis Lewis Acid (e.g., AlCl₃) cat_select->lewis Wet Chemistry Low Temp solid Solid Acid (e.g., Zeolite) cat_select->solid Reusability High Temp protocol Execute Experimental Protocol lewis->protocol solid->protocol analysis Analyze Product Mixture (GC, NMR, GC-MS) protocol->analysis eval Evaluate Results: Yield & Selectivity analysis->eval success Process Successful eval->success Meets Goals troubleshoot Troubleshoot Issues eval->troubleshoot Fails Goals optimize Optimize Parameters: - Temp - Ratio - Time troubleshoot->optimize optimize->protocol Re-run Experiment

troubleshooting_logic start Low Yield of 1,4-Isomer q1 High Polyalkylation? start->q1 s1 Increase Benzene to Alkylating Agent Ratio q1->s1 Yes q2 Poor Para-Selectivity? q1->q2 No s2 Lower Reaction Temperature q2->s2 Yes q3 Low Reactant Conversion? q2->q3 No s3 Screen Shape-Selective Zeolite Catalysts s2->s3 s4 Check Catalyst Activity (Ensure anhydrous / Regenerate) q3->s4 Yes s5 Optimize Temperature s4->s5

// Reactants benzene [label="Benzene"]; c4 [label="+ sec-Butyl⁺\n(from 2-butanol/butene)"];

// Intermediates & Products mono [label="sec-Butylbenzene"]; di_para [label="1,4-di(sec-butyl)benzene\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2, color="#34A853"]; di_ortho [label="1,2-di(sec-butyl)benzene"]; poly [label="Poly-alkylated Benzenes", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Side reactions oligomers [label="Butene Oligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Pathway benzene -> mono [label=" 1st Alkylation "]; mono -> di_para [label=" 2nd Alkylation\n(Para Attack) "];

// Side Pathways mono -> di_ortho [label=" 2nd Alkylation\n(Ortho Attack) ", color="#EA4335", style=dashed]; {rank=same; di_para; di_ortho} di_para -> poly [color="#EA4335", style=dashed]; di_ortho -> poly [color="#EA4335", style=dashed]; c4 -> oligomers [label=" Dimerization ", color="#EA4335", style=dashed];

{rank=min; benzene; c4} } END_DOT Caption: Reaction pathways in the synthesis of this compound.

References

Minimizing by-product formation during the alkylation of benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the alkylation of benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Friedel-Crafts alkylation of benzene?

A1: The most common by-products are polyalkylated benzenes, such as diethylbenzene (DEB) and triethylbenzene (TEB).[1][2] These form because the initial alkylation product (e.g., ethylbenzene) is more reactive than benzene itself, making it susceptible to further alkylation.[3][4] Other potential by-products can include isomers of the desired product and oligomers of the alkylating agent (e.g., ethylene).[5]

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a crucial role in determining the selectivity of the reaction. Traditional Lewis acid catalysts like AlCl₃ are effective but can lead to significant polyalkylation.[3][6] Zeolite catalysts, such as ZSM-5 and Hβ, offer shape selectivity that can suppress the formation of bulky polyalkylated products.[7][8][9] The acidity of the catalyst is also a key factor; very high acid strength can sometimes promote unwanted side reactions.[10] Mesoporous zeolite single-crystal catalysts have shown improved activity and selectivity due to enhanced mass transport.[11]

Q3: What is the effect of the benzene to ethylene molar ratio on selectivity?

A3: A high molar ratio of benzene to the alkylating agent (e.g., ethylene) is a critical factor in minimizing polyalkylation.[2] Using a large excess of benzene increases the probability that the electrophile will react with a benzene molecule rather than the already alkylated product.[12] For processes using AlCl₃, a molar feed ratio of benzene to ethylene (B/E) of about 2-2.5 is common, while for gas-phase zeolite processes, this ratio can be as high as 8-16.[2]

Q4: Can carbocation rearrangement be a problem, and how can it be avoided?

A4: Yes, carbocation rearrangement is a significant issue in Friedel-Crafts alkylation, especially when using alkyl halides with more than two carbons.[12][13][14] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of isomeric products. To avoid this, one can use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[15][16][17][18] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[15]

Troubleshooting Guides

Problem 1: High Yield of Polyalkylated Products (e.g., Diethylbenzene)

  • Question: My reaction is producing a significant amount of diethylbenzene and other polyalkylated products. How can I increase the selectivity for monoalkylation?

  • Answer:

    • Increase the Benzene to Alkylating Agent Ratio: This is the most effective way to favor monoalkylation. By increasing the concentration of benzene, the electrophile is more likely to encounter and react with a benzene molecule instead of the more reactive alkylbenzene product.[2]

    • Optimize Reaction Temperature: Higher temperatures can sometimes favor polyalkylation.[7] It is advisable to conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. For instance, with an AlCl₃ catalyst, temperatures are often controlled between 0°C and 100°C.[6]

    • Change the Catalyst: Consider switching from a traditional Lewis acid like AlCl₃ to a shape-selective zeolite catalyst.[7][8] Zeolites can sterically hinder the formation of bulkier polyalkylated molecules within their pores.

    • Control Reaction Time: Longer reaction times can lead to a higher degree of polyalkylation. Monitor the reaction progress and stop it once the desired conversion of the limiting reactant is achieved.

Problem 2: Formation of Isomeric Products due to Carbocation Rearrangement

  • Question: I am trying to synthesize n-propylbenzene, but I am getting a large amount of isopropylbenzene. How can I prevent this rearrangement?

  • Answer: This is a classic example of carbocation rearrangement. The primary carbocation that would lead to n-propylbenzene rearranges to the more stable secondary carbocation, which then alkylates the benzene ring.

    • Solution: Friedel-Crafts Acylation followed by Reduction.

      • Perform a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This will form propiophenone. The acylium ion intermediate does not undergo rearrangement.[15]

      • Reduce the ketone group of propiophenone to a methylene group. This can be achieved using either the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).[19][16][18]

Problem 3: Low Conversion of Benzene

  • Question: My benzene conversion is very low. What are the potential causes and solutions?

  • Answer:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or by coking (the deposition of carbonaceous material on the catalyst surface).[2][7] Ensure your reactants are pure and dry. If using a reusable catalyst like a zeolite, regeneration might be necessary.

    • Insufficient Catalyst Activity: The amount or activity of the catalyst may be too low. For AlCl₃, ensure it is anhydrous and used in sufficient quantity. For zeolites, check the synthesis and activation procedures.

    • Sub-optimal Reaction Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.[6] Gradually increase the temperature while monitoring for the formation of by-products.

    • Poor Mass Transfer: In heterogeneous catalysis (e.g., with solid zeolite catalysts), ensure adequate mixing to facilitate contact between the reactants and the catalyst.

Data Presentation

Table 1: Effect of Reaction Temperature and Benzene/Ethylene Molar Ratio on Ethylbenzene (EB) Selectivity using a BXE ALKCAT Zeolite Catalyst. [8]

Temperature (°C)Benzene/Ethylene Molar RatioBenzene Conversion (%)EB Selectivity (%)
4501:1High~85.5
3001:1Lower~73.0
Not Specified3:1Dependent on TempHigher than 1:1
Not Specified6:1Dependent on TempHighest

Table 2: Optimized Conditions for Ethylbenzene Production.

ParameterOptimized ValueReference
Temperature650°F[10]
Pressure300 psig[10]
Benzene:Ethylene Mole Ratio10:1[10]
Resulting EB Selectivity99.6%[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with Ethylene using a Zeolite Catalyst in a Fixed-Bed Reactor.

This protocol is a generalized procedure based on common practices described in the literature.[8][10]

  • Catalyst Preparation:

    • Synthesize or procure the desired zeolite catalyst (e.g., ZSM-5).

    • Activate the catalyst by calcining it at a high temperature (e.g., 500-600°C) in a stream of dry air or nitrogen to remove any adsorbed water and organic templates.

  • Reactor Setup:

    • Load the activated catalyst into a fixed-bed reactor.

    • Connect the reactor to a system capable of delivering precise flow rates of gaseous reactants (benzene and ethylene) and maintaining the desired reaction temperature and pressure.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (e.g., 300-450°C) under a flow of inert gas.[8]

    • Introduce benzene into the reactor. It is typically vaporized and mixed with a carrier gas.

    • Once the system has stabilized, introduce ethylene at the desired molar ratio to benzene.

    • Maintain a constant temperature, pressure, and flow rate throughout the experiment.

  • Product Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and other by-products.

Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction to Synthesize n-Propylbenzene.

This protocol is a standard laboratory procedure to avoid carbocation rearrangement.[15][19]

Step A: Friedel-Crafts Acylation

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reactants: Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by the slow addition of benzene.

  • Acylation: While stirring, add propanoyl chloride dropwise to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat under reflux for a specified time to drive the reaction to completion.

  • Workup: Carefully pour the reaction mixture over crushed ice and acidify with concentrated HCl. Separate the organic layer, wash it with water and a mild base (e.g., NaHCO₃ solution), dry it over an anhydrous salt (e.g., MgSO₄), and purify the resulting propiophenone by distillation or chromatography.

Step B: Clemmensen Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (Zn(Hg)).

  • Reactants: Add concentrated hydrochloric acid, ethanol, and the propiophenone obtained from Step A.

  • Reduction: Heat the mixture under reflux. Additional portions of HCl may be required during the reaction.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer, dry it, and purify the n-propylbenzene by distillation.

Visualizations

experimental_workflow cluster_alkylation Protocol 1: Direct Alkylation cluster_acylation_reduction Protocol 2: Acylation-Reduction A1 Prepare/Activate Zeolite Catalyst B1 Set up Fixed-Bed Reactor A1->B1 C1 Run Reaction with Benzene + Ethylene B1->C1 D1 Product Analysis (GC) C1->D1 A2 Friedel-Crafts Acylation (Benzene + Propanoyl Chloride) B2 Isolate Propiophenone A2->B2 C2 Clemmensen or Wolff-Kishner Reduction B2->C2 D2 Isolate n-Propylbenzene C2->D2

Caption: Experimental workflows for benzene alkylation.

troubleshooting_logic start High By-product Formation q1 What is the main by-product? start->q1 polyalkylation Polyalkylation (e.g., Diethylbenzene) q1->polyalkylation Polyalkylated rearrangement Rearrangement Isomer (e.g., Isopropylbenzene) q1->rearrangement Isomeric sol_poly Increase Benzene/Olefin Ratio Optimize Temperature Change to Zeolite Catalyst polyalkylation->sol_poly sol_rearrange Use Acylation-Reduction Pathway rearrangement->sol_rearrange

Caption: Troubleshooting logic for by-product formation.

References

Validation & Comparative

A Comparative Analysis of 1,4-di(butan-2-yl)benzene and 1,3-di(butan-2-yl)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical properties of 1,4-di(butan-2-yl)benzene and 1,3-di(butan-2-yl)benzene, isomers of emerging interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available experimental data to inform research decisions.

Structural and Physicochemical Properties

This compound and 1,3-di(butan-2-yl)benzene are aromatic hydrocarbons, each featuring a benzene ring substituted with two sec-butyl groups. The key distinction lies in the substitution pattern on the aromatic ring, which influences their molecular symmetry and, consequently, their physical properties. The para-substituted isomer (1,4-) possesses a higher degree of symmetry compared to the meta-substituted isomer (1,3-).

Below is a summary of the available quantitative data for these two compounds. It is important to note that experimental data for these specific isomers is limited in publicly accessible literature.

Table 1: Comparison of Physical Properties

PropertyThis compound1,3-di(butan-2-yl)benzene
CAS Number 1014-41-11079-96-5
Molecular Formula C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.32 g/mol 190.32 g/mol
Boiling Point 246.7 °C at 760 mmHg[1][2]238.7 °C at 760 mmHg
Melting Point Data not available*Data not available
Density 0.855 g/cm³[1][2]0.855 g/cm³
Refractive Index 1.485[1][2]Data not available
Flash Point 99.8 °C[1][2]95 °C

*A reported melting point of 238-242 °C for this compound is considered anomalous and likely inaccurate for a molecule of this type. A significantly lower melting point is expected.

Spectroscopic Data

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical and spectroscopic properties discussed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is distillation.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume of the di(butan-2-yl)benzene isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Data Collection: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. Record the temperature at which the vapor is in equilibrium with the condensing liquid; this stable temperature is the boiling point. The distillation should be conducted at a steady rate, with one to two drops of distillate collected per second.

  • Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer.

Protocol:

  • Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Filling the Pycnometer: Fill the pycnometer with the di(butan-2-yl)benzene isomer, ensuring no air bubbles are trapped. Place the stopper and wipe away any excess liquid.

  • Mass of Filled Pycnometer: Weigh the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the di(butan-2-yl)benzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the di(butan-2-yl)benzene isomer into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the structural differences between the two isomers and a general workflow for their property determination.

G cluster_1 This compound cluster_2 1,3-di(butan-2-yl)benzene 1,4-isomer 1,3-isomer

Caption: Molecular structures of 1,4- and 1,3-di(butan-2-yl)benzene.

G start Sample Acquisition (1,4- or 1,3-isomer) phys_prop Physical Property Determination start->phys_prop spec_ana Spectroscopic Analysis start->spec_ana bp Boiling Point (Distillation) phys_prop->bp mp Melting Point (Capillary Method) phys_prop->mp density Density (Pycnometer) phys_prop->density ri Refractive Index (Refractometer) phys_prop->ri nmr NMR Spectroscopy (¹H and ¹³C) spec_ana->nmr ms Mass Spectrometry (EI-MS) spec_ana->ms data_comp Data Compilation and Comparison report Comparative Guide Generation data_comp->report bp->data_comp mp->data_comp density->data_comp ri->data_comp nmr->data_comp ms->data_comp

Caption: General workflow for property determination and comparison.

References

A Comparative Analysis of Synthesis Methods for 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis methods for 1,4-di(butan-2-yl)benzene, a dialkylated aromatic hydrocarbon. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, selectivity, and environmental impact. This analysis is based on established chemical principles and available experimental data for similar compounds.

Introduction

This compound, also known as p-di-sec-butylbenzene, is a chemical compound with applications in various fields, including as an intermediate in the synthesis of other organic molecules. The primary challenge in its synthesis lies in achieving high selectivity for the para isomer and minimizing the formation of ortho and meta isomers, as well as polyalkylated byproducts. The most common and direct route to this compound is the Friedel-Crafts alkylation of benzene.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is predominantly achieved through Friedel-Crafts alkylation. This section compares the use of traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), with modern solid acid catalysts like zeolites. Alternative, though less direct, routes involving Grignard reagents and Suzuki-Miyaura coupling are also considered for their potential in specific applications.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is the most direct method for the synthesis of this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sec-butyl group. The sec-butyl carbocation electrophile can be generated from various precursors, including 2-butanol, 2-bromobutane, or butene isomers.

Aluminum chloride is a powerful and widely used Lewis acid catalyst for Friedel-Crafts reactions.[1][2][3][4][5][6][7] It effectively promotes the formation of the sec-butyl carbocation.

Experimental Protocol (General Procedure):

  • Benzene is charged into a reaction vessel equipped with a stirrer, a condenser, and a dropping funnel.

  • Anhydrous aluminum chloride is added to the benzene with cooling.

  • The alkylating agent (e.g., 2-bromobutane or 2-butanol) is added dropwise to the stirred mixture while maintaining a low temperature.

  • The reaction is allowed to proceed for a specified time.

  • The reaction mixture is then quenched by pouring it onto a mixture of ice and hydrochloric acid.

  • The organic layer is separated, washed, dried, and the product is isolated by distillation.

Quantitative Data Summary (Typical Ranges):

ParameterValueReference
Catalyst Anhydrous AlCl₃[5][7]
Alkylating Agent 2-Bromobutane / 2-Butanol / 1-Butene[5][7]
Solvent Benzene (reactant and solvent)[5][7]
Temperature 20-50 °C[5][7]
Reaction Time 1-4 hoursN/A
Yield (di-substituted) Moderate to Good[5]
Purity (para-isomer) Variable, often a mixture of isomers[5]

Advantages:

  • High reactivity and effectiveness.

  • Relatively low cost of the catalyst.

Disadvantages:

  • Low selectivity for the para isomer, often resulting in a mixture of ortho, meta, and para products.[5]

  • Polyalkylation is a common side reaction, leading to the formation of tri- and tetra-substituted products.[1][6]

  • The catalyst is sensitive to moisture and is consumed during the workup, generating corrosive and environmentally hazardous waste.

  • Carbocation rearrangements can occur, though less of an issue with a secondary carbocation compared to a primary one.[1][3][6]

Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts.[8][9][10] Their well-defined pore structures can impart shape selectivity to reactions, favoring the formation of the sterically less hindered para isomer.

Experimental Protocol (General Procedure):

  • A fixed-bed reactor is packed with the zeolite catalyst.

  • A mixture of benzene and the alkylating agent (typically butene) is passed through the reactor at elevated temperature and pressure.

  • The product stream is collected, and the components are separated by distillation.

Quantitative Data Summary (Typical Ranges):

ParameterValueReference
Catalyst Beta Zeolite, ZSM-5, Mordenite[8][9][10][11]
Alkylating Agent Butene isomers[8]
Solvent Benzene (reactant)[8]
Temperature 150-250 °C[8][9]
Pressure 10-40 atmN/A
Yield (di-substituted) Good to Excellent[11]
Purity (para-isomer) High selectivity for the para isomer[11]

Advantages:

  • High selectivity for the 1,4-isomer due to the shape-selective nature of the catalyst pores.

  • The catalyst is regenerable and reusable, making the process more environmentally friendly.

  • Reduced corrosion and waste disposal issues compared to AlCl₃.

Disadvantages:

  • Higher initial catalyst cost.

  • Requires higher temperatures and pressures compared to the AlCl₃-catalyzed reaction.

  • Catalyst deactivation over time can be an issue.

Alternative Synthesis Routes

While Friedel-Crafts alkylation is the most common method, other synthetic strategies can be envisioned, particularly for laboratory-scale synthesis or when specific substitution patterns are required.

A Grignard-based synthesis is a plausible but less direct route.

Proposed Synthetic Pathway:

  • Preparation of a sec-butyl Grignard reagent (sec-butylmagnesium bromide) from 2-bromobutane and magnesium metal.[12][13][14][15][16]

  • Reaction of the Grignard reagent with a 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) in the presence of a suitable catalyst (e.g., a palladium or nickel complex) via a cross-coupling reaction.

Advantages:

  • Can provide high regioselectivity if the starting dihalobenzene is pure.

Disadvantages:

  • Multi-step synthesis.

  • Grignard reagents are highly reactive and sensitive to moisture and protic solvents.[12]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[17][18][19][20][21]

Proposed Synthetic Pathway:

  • Synthesis of a sec-butylboronic acid or a derivative.

  • Palladium-catalyzed cross-coupling of the boronic acid derivative with a 1,4-dihalobenzene.

Advantages:

  • High functional group tolerance and generally mild reaction conditions.[20]

  • High regioselectivity.

Disadvantages:

  • Multi-step synthesis, including the preparation of the organoboron reagent.

  • The cost of the palladium catalyst can be high.

Diagrams

Logical Flow of Synthesis Method Selection

Synthesis_Selection start Desired Product: This compound method_choice Choice of Synthesis Method start->method_choice friedel_crafts Friedel-Crafts Alkylation method_choice->friedel_crafts Direct Route grignard Grignard Reaction method_choice->grignard Alternative suzuki Suzuki-Miyaura Coupling method_choice->suzuki Alternative catalyst_choice Catalyst Choice friedel_crafts->catalyst_choice outcome_grignard High Regioselectivity, Multi-step grignard->outcome_grignard outcome_suzuki High Regioselectivity, Multi-step, Costly suzuki->outcome_suzuki alcl3 AlCl₃ catalyst_choice->alcl3 Traditional zeolite Zeolite catalyst_choice->zeolite Modern outcome_alcl3 Mixture of Isomers, Higher Waste alcl3->outcome_alcl3 outcome_zeolite High Para-selectivity, Reusable Catalyst zeolite->outcome_zeolite

Caption: Decision tree for selecting a synthesis method for this compound.

Experimental Workflow for Friedel-Crafts Alkylation

FC_Workflow start Start reactants Mix Benzene and Alkylating Agent start->reactants add_catalyst Add Catalyst (AlCl₃ or Zeolite) reactants->add_catalyst reaction Reaction under Controlled Conditions add_catalyst->reaction workup Quenching and Workup reaction->workup separation Separation of Organic Layer workup->separation purification Purification (Distillation) separation->purification product This compound purification->product

Caption: General experimental workflow for Friedel-Crafts alkylation.

Conclusion

For the industrial-scale synthesis of this compound, zeolite-catalyzed Friedel-Crafts alkylation is the superior method due to its high para-selectivity, catalyst reusability, and reduced environmental impact. For laboratory-scale synthesis where a mixture of isomers might be acceptable or separable, the traditional Friedel-Crafts alkylation with AlCl₃ remains a viable and cost-effective option. Grignard and Suzuki-Miyaura coupling reactions are less direct and more suitable for the synthesis of specific, highly pure isomers or when the required starting materials are readily available for other research purposes. The choice of method will ultimately depend on the specific requirements of the researcher, including desired purity, scale, cost, and environmental considerations.

References

A Comparative Guide to Reference Materials for 1,4-di(butan-2-yl)benzene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of 1,4-di(butan-2-yl)benzene Analytical Standards

The following table summarizes the specifications of this compound offered by various suppliers. It is important to note that these are not certified reference materials and the provided data is based on supplier-specific certificates of analysis or product information. Users should independently verify the suitability of these materials for their specific applications.

Supplier Product Number Purity (%) Format CAS Number
Sigma-Aldrich Not explicitly available as an analytical standard--1014-41-1
TCI America D5433>98.0% (GC)Liquid1014-41-1
Alfa Aesar A1458998%Liquid1014-41-1
Chem-Impex International 0245398%+Liquid1014-41-1

Note: The information in this table is subject to change. Please refer to the suppliers' websites for the most current data.

Experimental Protocols

The following are detailed, generalized experimental protocols for the analysis of this compound. These methods are based on established procedures for similar aromatic hydrocarbons and should be validated for accuracy and precision before use in a specific application.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Detector: Flame Ionization Detector (FID), 300°C

  • Injection Volume: 1 µL

  • Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or dichloromethane to obtain a stock solution of approximately 1000 µg/mL. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to achieve a concentration within the calibration range.

  • Inject the prepared standards and samples into the GC-FID system.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_result Result RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Weigh & Dissolve Sample Sample SampleSol Sample Solution Sample->SampleSol Dissolve Solvent Solvent (Hexane) Solvent->StockSol Solvent->SampleSol WorkStd Working Standards StockSol->WorkStd Serial Dilution GC_FID GC-FID System WorkStd->GC_FID Inject SampleSol->GC_FID Inject Chromatogram Chromatogram GC_FID->Chromatogram Generate Data Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Quantification Quantification Chromatogram->Quantification Sample Peak Area Calibration->Quantification FinalResult Concentration of This compound Quantification->FinalResult

Caption: GC-FID analytical workflow for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides an alternative method for the analysis of this compound, particularly for non-volatile samples or when derivatization is not desirable.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis Detector, set to a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm, requires experimental determination).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (acetonitrile/water mixture) at a concentration of approximately 1000 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the prepared standards and samples into the HPLC-UV system.

  • Identify the this compound peak by its retention time.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_result Result RefStd Reference Standard StockSol Stock Solution RefStd->StockSol Weigh & Dissolve Sample Sample SampleSol Filtered Sample Solution Sample->SampleSol Dissolve & Filter MobilePhase Mobile Phase MobilePhase->StockSol MobilePhase->SampleSol WorkStd Working Standards StockSol->WorkStd Serial Dilution HPLC_UV HPLC-UV System WorkStd->HPLC_UV Inject SampleSol->HPLC_UV Inject Chromatogram Chromatogram HPLC_UV->Chromatogram Generate Data Calibration Calibration Curve Chromatogram->Calibration Peak Area vs. Conc. Quantification Quantification Chromatogram->Quantification Sample Peak Area Calibration->Quantification FinalResult Concentration of This compound Quantification->FinalResult

Caption: HPLC-UV analytical workflow for this compound.

Conclusion

The selection of a suitable analytical standard is critical for achieving accurate and reliable results in the analysis of this compound. While certified reference materials are not currently available, high-purity analytical standards from reputable suppliers can serve as effective reference materials. The provided GC-FID and HPLC-UV methods offer robust starting points for the quantification of this compound. It is imperative that these methods are thoroughly validated within the user's laboratory to ensure they meet the specific requirements of the intended application.

Validating the Molecular Structure of 1,4-di(butan-2-yl)benzene: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of standard analytical techniques for the structural validation of 1,4-di(butan-2-yl)benzene, a symmetrically substituted aromatic hydrocarbon. While X-ray crystallography remains the gold standard for absolute structure determination, its application can be challenging for non-crystalline or "greasy" molecules. Therefore, a multi-pronged approach employing various spectroscopic methods is often the most practical and robust strategy for structural elucidation.

This guide will compare the utility of X-ray crystallography with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of this compound. We will present the expected data for each technique and outline the general experimental protocols.

Comparative Analysis of Structural Validation Techniques

The selection of an appropriate analytical method for structure determination depends on the nature of the compound and the level of detail required. While spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms, X-ray crystallography provides the precise spatial arrangement of atoms in a crystal lattice.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Provides unambiguous, high-resolution structural data.Requires a suitable single crystal, which can be difficult to obtain for flexible or non-polar molecules like this compound.
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).Non-destructive technique that provides rich structural information in solution. 2D NMR techniques can establish atom-to-atom connectivity.Does not directly provide the overall 3D structure in the same way as X-ray crystallography. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts. Can be coupled with chromatographic techniques for mixture analysis.Primarily provides information on molecular mass and fragments, not the complete 3D structure. Isomers can be difficult to distinguish.
Infrared Spectroscopy Presence or absence of specific functional groups based on their characteristic vibrational frequencies.Fast, simple, and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular skeleton and stereochemistry.

Predicted Spectroscopic Data for this compound

In the absence of publicly available experimental spectra for this compound, this section presents the predicted data based on its known chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Due to the symmetry of the 1,4-disubstituted benzene ring and the two identical sec-butyl groups, the proton NMR spectrum is expected to be relatively simple.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1Singlet4HAromatic protons (C₆H₄)
~2.6Sextet2HMethine protons (-CH-) of the sec-butyl groups
~1.6Quintet4HMethylene protons (-CH₂-) of the sec-butyl groups
~1.2Doublet6HMethyl protons (-CH₃) adjacent to the methine proton
~0.8Triplet6HTerminal methyl protons (-CH₃) of the ethyl group

¹³C NMR (Carbon-13 NMR):

The symmetry of the molecule will also result in a reduced number of signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)Assignment
~145Aromatic Carbon (quaternary, attached to sec-butyl)
~128Aromatic Carbon (methine)
~42Methine Carbon (-CH-) of the sec-butyl group
~31Methylene Carbon (-CH₂-) of the sec-butyl group
~22Methyl Carbon (-CH₃) adjacent to the methine
~12Terminal Methyl Carbon (-CH₃) of the ethyl group
Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₂₂), which is 190.33 g/mol .

m/zInterpretation
190Molecular ion [M]⁺
161Loss of an ethyl group (-CH₂CH₃)
133Loss of a sec-butyl group (-CH(CH₃)CH₂CH₃)
105Further fragmentation
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAlkyl
~1600, ~1500C=C stretchAromatic ring
~830C-H bend (out-of-plane)1,4-disubstituted benzene

Experimental Protocols

The following are generalized protocols for the discussed analytical techniques.

X-ray Crystallography
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of high quality. For a non-polar molecule like this compound, this would typically involve slow evaporation of a solution in a suitable organic solvent (e.g., hexane, ethanol) or vapor diffusion techniques. The crystal should be at least 0.1 mm in all dimensions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (reflections) is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The desired experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are set up and run.

  • Data Processing and Analysis: The acquired data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound like this compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Chemical Ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through it.

  • Spectrum Generation: The detector measures the amount of light that passes through the sample at each wavelength. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small organic molecule, integrating the discussed techniques.

G General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Optional) Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS IR Infrared Spectroscopy (IR) - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry Purification->NMR Crystallization Attempt Crystallization Purification->Crystallization Structure_Proposal Propose Structure MS->Structure_Proposal IR->Structure_Proposal NMR->Structure_Proposal Xray X-ray Crystallography - 3D Structure Crystallization->Xray Successful Xray->Structure_Proposal Confirms Proposal Structure_Validation Structure Validated Xray->Structure_Validation Structure_Proposal->Structure_Validation Data Consistent

Caption: A flowchart illustrating the general workflow for the structural validation of an organic compound.

A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-isomers of dialkylbenzenes, a class of organic compounds frequently encountered in chemical synthesis, materials science, and as impurities in pharmaceutical manufacturing. Understanding the distinct spectral signatures of these isomers is crucial for their identification, quantification, and characterization. This document summarizes key experimental data and outlines the methodologies used to obtain them.

Introduction to Dialkylbenzene Isomers

Dialkylbenzenes are aromatic hydrocarbons where two hydrogen atoms on a benzene ring are replaced by alkyl groups.[1] The relative positions of these alkyl groups give rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While these isomers share the same molecular weight and chemical formula, their different symmetries and electronic distributions result in distinct spectroscopic properties, which can be leveraged for their differentiation.

Spectroscopic Comparison

The following sections detail the characteristic spectral features of dialkylbenzene isomers as observed through UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For dialkylbenzene isomers, the position and intensity of absorption bands are influenced by the substitution pattern on the benzene ring. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, also shows isomer-specific characteristics.

A study on xylene isomers (dimethylbenzenes) revealed differences in their absorption and fluorescence properties.[2][3] The para-isomer typically exhibits the most distinct spectrum due to its higher symmetry.

Table 1: UV-Vis Absorption and Fluorescence Data for Xylene Isomers

IsomerExcitation λmax (nm) (Experimental)[3]Emission λmax (nm) (Experimental)[3]Fluorescence Intensity Order[3]
o-Xylene260285p-xylene > o-xylene > m-xylene
m-Xylene260285p-xylene > o-xylene > m-xylene
p-Xylene265290p-xylene > o-xylene > m-xylene
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and substitution patterns in molecules. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern on a benzene ring.

  • Ortho-isomers typically show a strong absorption band around 750 cm⁻¹.

  • Meta-isomers exhibit two characteristic bands, one around 770 cm⁻¹ and another near 880 cm⁻¹.

  • Para-isomers , due to their symmetry, show a single strong band in the 840-810 cm⁻¹ range.

These characteristic patterns provide a reliable method for distinguishing between the three isomers.

Table 2: Characteristic IR Absorption Bands for Dialkylbenzene Isomers

SubstitutionVibration ModeTypical Wavenumber (cm⁻¹)
OrthoC-H out-of-plane bend~750
MetaC-H out-of-plane bend~770 and ~880
ParaC-H out-of-plane bend840 - 810

Note: The exact positions can vary slightly depending on the specific alkyl groups and the sample phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for detailed structural elucidation. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the isomer structure.

  • ¹H NMR: In p-isomers, the high degree of symmetry results in a single signal for the four aromatic protons. o- and m-isomers display more complex multiplets due to the lower symmetry and different chemical environments of the aromatic protons. Protons on the alkyl groups directly attached to the ring (benzylic protons) typically resonate in the 2.5 ppm region.[4]

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. p-isomers show the fewest aromatic carbon signals due to symmetry, while o- and m-isomers show more complex spectra.

Table 3: Representative ¹³C NMR Chemical Shift Data for Diisopropylbenzene Isomers

IsomerAromatic C Signals (ppm)Alkyl C Signals (ppm)
m-Diisopropylbenzene149.1, 124.3, 122.9, 121.334.1, 24.1
p-Diisopropylbenzene146.7, 126.334.0, 24.1

Data sourced from spectral databases and may vary based on solvent and instrument.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of dialkylbenzene isomers often yields very similar mass spectra because they are structural isomers with the same molecular weight.[6] The fragmentation patterns are dominated by the stable benzylic carbocation formed upon loss of an alkyl radical. However, more advanced techniques can aid in differentiation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling gas chromatography with mass spectrometry allows for the separation of isomers based on their boiling points before they enter the mass spectrometer.

  • Chemical Ionization (CI): Softer ionization techniques like CI can sometimes produce subtle differences in the relative abundances of fragment ions, aiding in isomer distinction.[1]

The primary fragmentation involves the cleavage of a C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium ion or a substituted benzylic cation.

Experimental Protocols

Detailed and validated experimental procedures are critical for obtaining reliable and reproducible spectroscopic data.

UV-Visible and Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare dilute solutions of the dialkylbenzene isomers in a UV-transparent solvent, such as hexane or ethanol.[7] A typical concentration range is 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. For fluorescence, use a fluorescence spectrophotometer.[2][3]

  • Data Acquisition (UV-Vis):

    • Record a baseline spectrum using a cuvette filled with the pure solvent.[7]

    • Record the absorbance spectrum of each isomer solution over a wavelength range of approximately 200-400 nm.[2]

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Acquisition (Fluorescence):

    • Set the excitation wavelength at or near the absorption maximum.

    • Scan the emission spectrum over a relevant wavelength range (e.g., 230-650 nm).[3]

    • Record the wavelength of maximum emission.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of liquid or solid samples.[8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands, paying close attention to the C-H out-of-plane bending region (900-650 cm⁻¹).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), integration values, and splitting patterns (multiplicity).

    • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent like pentane or hexane.[10]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5).[10]

    • Temperature Program: Start at a low oven temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of the isomers.[11] The para-isomer, often having a higher melting point and different symmetry, may elute at a different time than the ortho and meta isomers.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

    • Data Analysis: Identify the peaks in the chromatogram corresponding to each isomer based on their retention times. Analyze the mass spectrum for each peak to confirm the molecular weight and fragmentation pattern.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for isomer differentiation using spectroscopic techniques.

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Separation & Detection cluster_2 Step 3: Data Analysis cluster_3 Step 4: Identification Sample Dialkylbenzene Isomer Mixture GC Gas Chromatography (GC) Sample->GC Injection Separation Isomer Separation (based on boiling point) GC->Separation MS Mass Spectrometry (MS) Separation->MS Elution Chromatogram Chromatogram (Retention Times) MS->Chromatogram MassSpectra Mass Spectra (m/z values) MS->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Unknown Unknown Dialkylbenzene Isomer Sample IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR UV UV-Vis / Fluorescence Unknown->UV IR_info Substitution Pattern (o-, m-, p-) IR->IR_info NMR_info Precise Connectivity & Symmetry NMR->NMR_info UV_info Electronic Structure & Conjugation UV->UV_info Conclusion Definitive Structure Elucidation IR_info->Conclusion NMR_info->Conclusion UV_info->Conclusion

References

Performance Showdown: 1,4-Di(butan-2-yl)benzene versus Xylene as a Laboratory Solvent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 1,4-di(butan-2-yl)benzene and xylene, supported by physicochemical data and standardized experimental protocols.

In the landscape of chemical solvents, xylene has long been a staple in research and industrial applications. However, the emergence of specialty solvents like this compound presents new possibilities for tailored applications, particularly within the pharmaceutical and fine chemical synthesis sectors. This guide provides an objective comparison of the performance characteristics of this compound and xylene, offering a data-driven resource for solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. Below is a summary of the key physicochemical properties of this compound and the common mixture of xylene isomers.

PropertyThis compoundXylene (mixed isomers)
Molecular Formula C₁₄H₂₂C₈H₁₀
Molecular Weight ( g/mol ) 190.32106.16
Boiling Point (°C) 246.7[1]~138-144[2]
Density (g/cm³ at 20°C) 0.855[1]~0.864[1]
Flash Point (°C) 99.8[1]~27-32[1]
Vapor Pressure (mmHg at 25°C) 0.0419[1]~6-9
Water Solubility InsolubleInsoluble
LogP (Octanol-Water Partition Coefficient) 4.71[1]~3.12-3.20

Performance Insights

Boiling Point and Volatility: this compound exhibits a significantly higher boiling point and a much lower vapor pressure compared to xylene. This indicates a lower volatility, which can be advantageous in applications requiring slower evaporation rates, such as in certain coating formulations or high-temperature reactions where solvent loss needs to be minimized.

Safety: The substantially higher flash point of this compound indicates it is less flammable than xylene, a significant advantage in terms of laboratory safety and handling.

Experimental Protocols for Solvent Performance Evaluation

To ensure accurate and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following are detailed methodologies for determining key solvent properties based on internationally recognized standards.

Determination of Solubility

Principle: The solubility of a solid in a liquid solvent is determined by creating a saturated solution at a specific temperature and then measuring the concentration of the solute in the solution. The OECD 105 guideline provides a robust framework for this determination.

Experimental Workflow: Solubility Determination (OECD 105 Flask Method)

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of solid solute B Add to a known volume of solvent in a flask A->B C Agitate at constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48h) B->C D Allow solution to stand to let undissolved solid settle C->D E Separate the saturated solution from the undissolved solid (e.g., centrifugation, filtration) D->E F Take an aliquot of the clear saturated solution E->F G Determine the concentration of the solute (e.g., HPLC, UV-Vis spectroscopy, gravimetry) F->G

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Determination of Viscosity

Principle: The kinematic viscosity of a liquid is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. ASTM D445 is the standard test method for this determination.

Experimental Workflow: Viscosity Determination (ASTM D445)

G Workflow for Viscosity Determination cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation A Select a calibrated viscometer of the appropriate size B Charge the viscometer with the sample A->B C Place the viscometer in a constant temperature bath B->C D Allow the sample to reach thermal equilibrium C->D E Draw the liquid up to the starting mark D->E F Measure the time for the liquid to flow between the two timing marks E->F G Calculate kinematic viscosity using the viscometer constant and the measured flow time F->G

Caption: Workflow for determining the kinematic viscosity of a liquid.

Determination of Evaporation Rate

Principle: The evaporation rate of a volatile liquid is determined by measuring the weight loss of a sample spread on a filter paper under controlled conditions of temperature, humidity, and air flow. ASTM D3539 provides a method using a Shell Thin-Film Evaporometer.

Experimental Workflow: Evaporation Rate Determination (ASTM D3539)

G Workflow for Evaporation Rate Determination cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Place a filter paper on the balance of the evaporometer B Introduce a controlled flow of dry air at a specified temperature A->B C Deposit a known volume of the solvent onto the filter paper B->C D Record the weight of the sample over time as it evaporates C->D E Plot weight loss versus time D->E F Determine the time required for a certain percentage (e.g., 90%) of the solvent to evaporate E->F G Workflow for Flash Point Determination cluster_setup Setup cluster_heating Heating and Testing cluster_determination Determination A Fill the test cup with the sample to the mark B Place the cup in the Tag Open-Cup apparatus A->B C Heat the sample at a slow, constant rate B->C D At specified temperature intervals, apply a test flame across the cup C->D E Record the temperature at which a flash is observed D->E

References

A Comparative Guide to the Quantitative Analysis of 1,4-di(butan-2-yl)benzene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 1,4-di(butan-2-yl)benzene in complex mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of analytical method is critical for accurate and reliable quantification, particularly in complex matrices encountered in environmental, industrial, and pharmaceutical research.

While specific quantitative performance data for this compound is not extensively available in published literature, this guide presents a comparison based on the analysis of structurally similar compounds, such as other dialkylbenzenes and aromatic hydrocarbons. The provided data serves as a reliable proxy for estimating the expected performance of these techniques for the target analyte.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the quantitative analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity. High-Performance Liquid Chromatography (HPLC), particularly with a Diode Array Detector (DAD) or Fluorescence Detector (FLD), offers a viable alternative, especially for less volatile analytes or when derivatization is not desirable.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantitative analysis of aromatic hydrocarbons using GC-MS and HPLC. It is important to note that these values are representative and can vary depending on the specific instrument, method parameters, and matrix complexity.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD/FLD)
Limit of Detection (LOD) 0.01 - 10 µg/L0.1 - 10 µg/L
Limit of Quantitation (LOQ) 0.03 - 30 µg/L0.3 - 30 µg/L
Linearity (R²) > 0.995> 0.995
Accuracy (Recovery) 85 - 115%80 - 120%
Precision (RSD) < 15%< 15%
Selectivity High (Mass-based identification)Moderate to High (Dependent on chromatography and detector)
Sample Volatility Required (Volatile/Semi-volatile)Not strictly required
Derivatization Generally not requiredMay be required for enhanced detection

Experimental Workflows

A general workflow for the quantitative analysis of a target analyte in a complex mixture involves several key steps from sample collection to data analysis.

Quantitative_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection and Preservation Sample_Preparation Sample Preparation (e.g., Extraction, Cleanup) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification and Result Reporting Data_Processing->Quantification QA_QC Quality Assurance/ Quality Control Quantification->QA_QC

Caption: General workflow for quantitative analysis.

Method Selection Logic

The choice between GC-MS and HPLC depends on several factors related to the analyte's properties and the research objectives.

Method_Selection_Logic cluster_decision Decision Criteria Analyte_Properties Analyte Properties Volatility Volatility Analyte_Properties->Volatility Research_Objectives Research Objectives Concentration Concentration Research_Objectives->Concentration Matrix_Complexity Matrix_Complexity Research_Objectives->Matrix_Complexity GC_MS GC_MS Volatility->GC_MS High HPLC HPLC Volatility->HPLC Low Concentration->GC_MS Trace Levels Concentration->HPLC Moderate to High Matrix_Complexity->GC_MS High Matrix_Complexity->HPLC Moderate

Caption: Logic for selecting between GC-MS and HPLC.

Detailed Experimental Protocols

The following are detailed, representative protocols for the quantitative analysis of dialkylbenzenes, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of alkylbenzenes in environmental matrices.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of an aqueous sample, add a surrogate standard (e.g., deuterated aromatic hydrocarbon) to monitor extraction efficiency.

  • Adjust the sample pH to neutral with sodium hydroxide or hydrochloric acid.

  • Extract the sample three times with 30 mL of dichloromethane (DCM) in a separatory funnel.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add an internal standard (e.g., a different deuterated aromatic hydrocarbon) just before analysis for quantification.

2. Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 190, 133, 105).

    • Mass Range (for full scan): 50-350 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Calibration

  • Prepare a series of calibration standards of this compound in DCM containing the internal standard at a constant concentration.

  • The concentration range should bracket the expected sample concentrations.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method suitable for the analysis of aromatic hydrocarbons.[2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the SPE cartridge at a slow flow rate.

  • Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. Instrumental Analysis

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detector (DAD or FLD):

    • Diode Array Detector (DAD): Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 220-270 nm).

    • Fluorescence Detector (FLD): If the compound is fluorescent, determine the optimal excitation and emission wavelengths.

3. Calibration

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the analyte concentration.

Conclusion

For the quantitative analysis of this compound in complex mixtures, GC-MS offers superior selectivity and sensitivity, making it the method of choice for trace-level detection. HPLC provides a robust and often simpler alternative, particularly when dealing with less volatile matrices or when mass spectrometric detection is not essential. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. Method validation according to established guidelines is crucial to ensure the accuracy and reliability of the generated data.[4][5]

References

Spectroscopic Cross-Validation of 1,4-di(butan-2-yl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for 1,4-di(butan-2-yl)benzene against its structural isomer, 1,4-dibutylbenzene. Due to the limited availability of published spectra for this compound, this guide presents predicted data based on established spectroscopic principles, alongside experimental data for the comparative compound. This approach serves as a practical reference for researchers in the fields of chemical synthesis, quality control, and drug development for the identification and characterization of dialkylbenzene derivatives.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and 1,4-dibutylbenzene.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Predicted) ~7.10Singlet4HAr-H
~2.60Sextet2HAr-CH
~1.60Quintet4H-CH₂-
~1.25Doublet6H-CH(CH₃)
~0.85Triplet6H-CH₂CH₃
1,4-dibutylbenzene (Experimental) 7.08Singlet4HAr-H
2.57Triplet4HAr-CH₂
1.58Quintet4HAr-CH₂CH₂
1.35Sextet4H-CH₂CH₃
0.92Triplet6H-CH₂CH₃

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~145Ar-C (quaternary)
~127Ar-CH
~41Ar-CH
~31-CH₂-
~22-CH(CH₃)
~12-CH₂CH₃
1,4-dibutylbenzene (Experimental) 139.8Ar-C (quaternary)
128.2Ar-CH
35.0Ar-CH₂
33.8Ar-CH₂CH₂
22.4-CH₂CH₃
14.0-CH₂CH₃

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

Compound **Frequency (cm⁻¹) **Intensity Vibration
This compound (Predicted) 3100-3000MediumAromatic C-H Stretch
2970-2850StrongAliphatic C-H Stretch
~1610, ~1510Medium-StrongAromatic C=C Stretch
860-790Strongpara-disubstituted C-H bend[1]
1,4-dibutylbenzene (Experimental) 3020MediumAromatic C-H Stretch
2956, 2927, 2857StrongAliphatic C-H Stretch
1615, 1513StrongAromatic C=C Stretch
823Strongpara-disubstituted C-H bend

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound m/z Relative Intensity (%) Fragment
This compound (Predicted) 190Moderate[M]⁺
161High[M-C₂H₅]⁺
133High[M-C₄H₉]⁺
1,4-dibutylbenzene (Experimental) 190Moderate[M]⁺
147High[M-C₃H₇]⁺
133High[M-C₄H₉]⁺

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are detailed below. These methodologies are applicable for the analysis of this compound and its isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the clean ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Validation Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Sample->IR Neat Sample MS MS Sample->MS Dilute in Solvent Process_Data Data Processing NMR->Process_Data IR->Process_Data MS->Process_Data Structure_Validation Structure Validation Process_Data->Structure_Validation

Caption: Workflow for Spectroscopic Analysis and Structure Validation.

This comprehensive approach, combining predictive analysis with comparative experimental data and standardized protocols, provides a robust framework for the spectroscopic cross-validation of this compound and related compounds.

References

A Comparative Guide to 1,4-di(butan-2-yl)benzene and its Isomers in Specialty Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,4-di(butan-2-yl)benzene and its structural isomers, 1,2-di(butan-2-yl)benzene and 1,3-di(butan-2-yl)benzene. The focus is on their potential applications as antioxidants, particularly in lubricating oils, supported by available physicochemical data and standardized experimental protocols.

Introduction

Di(sec-butyl)benzenes are aromatic hydrocarbons characterized by a benzene ring substituted with two sec-butyl groups. The positional isomerism (ortho, meta, and para) significantly influences their physical properties and, consequently, their performance in various applications. While all three isomers share a common molecular formula (C₁₄H₂₂), their distinct spatial arrangements of the sec-butyl groups lead to differences in steric hindrance and electronic effects, which are critical in determining their efficacy as, for example, antioxidants.

Physicochemical Properties

The physical properties of the di(sec-butyl)benzene isomers are crucial for their suitability in different formulations. The table below summarizes key data available for the 1,2-, 1,3-, and 1,4- isomers.

Property1,2-di(butan-2-yl)benzene1,3-di(butan-2-yl)benzeneThis compound
Molecular Formula C₁₄H₂₂C₁₄H₂₂C₁₄H₂₂
Molecular Weight 190.33 g/mol 190.33 g/mol 190.32 g/mol [1]
Boiling Point Not availableNot available246.7 °C at 760 mmHg[1]
Density Not availableNot available0.855 g/cm³[1]
Flash Point Not availableNot available99.8 °C[1]
LogP (Octanol/Water Partition Coefficient) 5.9 (estimated)[2]5.8 (estimated)[3]4.71 (estimated)[1]

Note: Experimental data for the 1,2- and 1,3- isomers are limited in publicly available literature. The provided LogP values are estimations and indicate the lipophilicity of the compounds.

Application in Lubricants: Antioxidant Performance

A primary application for alkylated aromatic compounds is as antioxidant additives in lubricating oils to enhance their thermal and oxidative stability. Antioxidants function by interrupting the free-radical chain reactions that lead to oil degradation. While direct comparative experimental data for the antioxidant performance of the three di(sec-butyl)benzene isomers is scarce, their potential efficacy can be inferred from the behavior of similar alkylated aromatics and the influence of their isomeric structures.

It is hypothesized that the positional isomerism will affect the antioxidant activity. The para-isomer (1,4-) is expected to have a more symmetrical structure, which may influence its packing and interaction with radical species. The ortho-isomer (1,2-) will experience the most significant steric hindrance, which could impact the accessibility of the benzylic hydrogens that are typically involved in radical scavenging. The meta-isomer (1,3-) presents an intermediate level of steric hindrance.

Logical Relationship of Isomer Structure to Antioxidant Activity

G cluster_isomers Di(sec-butyl)benzene Isomers cluster_properties Structural Properties cluster_performance Antioxidant Performance 1,4-Isomer 1,4-Isomer Symmetry Symmetry 1,4-Isomer->Symmetry High 1,3-Isomer 1,3-Isomer StericHindrance Steric Hindrance 1,3-Isomer->StericHindrance Intermediate 1,2-Isomer 1,2-Isomer 1,2-Isomer->StericHindrance High RadicalScavenging Radical Scavenging Efficiency Symmetry->RadicalScavenging StericHindrance->RadicalScavenging ElectronicEffects Electronic Effects ElectronicEffects->RadicalScavenging ThermalStability Thermal Stability RadicalScavenging->ThermalStability

Caption: Relationship between isomer structure and predicted antioxidant performance.

Experimental Protocols for Antioxidant Performance Evaluation

To quantitatively compare the antioxidant performance of these isomers, standardized ASTM methods are employed. These tests simulate the oxidative conditions lubricants experience during service.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test evaluates the oxidation stability of oils in the presence of water and a copper catalyst. The oil sample is placed in a pressurized vessel with oxygen, which is then heated and rotated. The time it takes for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time. A longer induction time indicates better oxidative stability.

Experimental Workflow for RPVOT:

G Sample Oil Sample + Isomer Vessel Pressure Vessel Sample->Vessel Catalyst Copper Catalyst Coil Catalyst->Vessel Water Water Water->Vessel Pressurize Pressurize with O₂ Vessel->Pressurize HeatRotate Heat & Rotate Pressurize->HeatRotate Monitor Monitor Pressure HeatRotate->Monitor Endpoint Pressure Drop Endpoint Monitor->Endpoint Result Oxidation Induction Time Endpoint->Result

Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Thin Film Oxygen Uptake Test (TFOUT) - ASTM D4742

This method assesses the oxidation stability of engine oils under conditions that simulate a gasoline engine. The oil is tested in the presence of a catalyst package, fuel components, and water in a high-pressure oxygenated environment. The time until a rapid decrease in oxygen pressure occurs is the induction time, indicating the oil's resistance to oxidation.

Synthesis of di(sec-butyl)benzene Isomers

The synthesis of di(sec-butyl)benzene isomers is typically achieved through Friedel-Crafts alkylation of benzene with a sec-butylating agent, such as 2-butanol or 2-chlorobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. The ratio of the isomers (ortho, meta, para) formed depends on the reaction conditions, including temperature, catalyst, and reaction time.

G Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction SecButylatingAgent sec-Butylating Agent (e.g., 2-Butanol) SecButylatingAgent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction ProductMixture Mixture of o, m, p isomers Reaction->ProductMixture Separation Fractional Distillation / Chromatography ProductMixture->Separation Isomers Isolated Isomers (1,2-, 1,3-, 1,4-) Separation->Isomers

References

A Comparative Guide to the Purity Assessment of Synthesized 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1,4-di(butan-2-yl)benzene samples. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and characterization of aromatic compounds. The following sections detail the experimental protocols and comparative data for three distinct analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Analysis of Hypothetical Samples

The following table summarizes the purity assessment results for three hypothetical samples of this compound, demonstrating the utility of each analytical technique in identifying different types of impurities.

Parameter Sample A (High Purity) Sample B (Isomeric Impurity) Sample C (Process Impurity) Analytical Technique Used
Purity by GC-MS (%) 99.8%97.5%98.0%Gas Chromatography-Mass Spectrometry
Purity by HPLC (%) 99.9%97.6%98.1%High-Performance Liquid Chromatography
Purity by ¹H NMR (%) >99.5% (qNMR)>97% (qNMR)>98% (qNMR)Quantitative Nuclear Magnetic Resonance
Identified Impurities Trace solvent (Hexane)1,3-di(butan-2-yl)benzene (2.3%), 1,2-di(butan-2-yl)benzene (0.2%)Benzene (1.5%), Toluene (0.4%)GC-MS, HPLC, ¹H NMR
Appearance Colorless LiquidColorless LiquidColorless LiquidVisual Inspection
Boiling Point 246-247°C[1]244-247°C245-247°C (with initial lower boiling fractions)Distillation
Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a synthesized this compound sample, from initial preparation to final data integration.

G cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Synthesized Sample Received Prep Sample Preparation (Dilution, Filtration) Sample->Prep GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Prep->NMR Data_GCMS Identify & Quantify Volatile Impurities GCMS->Data_GCMS Data_HPLC Quantify Isomers & Non-volatile Impurities HPLC->Data_HPLC Data_NMR Structural Confirmation & qNMR Purity NMR->Data_NMR Integration Integrate Data Data_GCMS->Integration Data_HPLC->Integration Data_NMR->Integration Report Final Purity Report Integration->Report

Caption: Workflow for purity assessment of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical experiments cited in this guide.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly effective for distinguishing between positional isomers of dialkylbenzenes and detecting residual solvents from the synthesis.[2][3]

a. Apparatus & Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[4]

  • Ion Source Temperature: 230°C.[4]

  • Mass Range: Scan from 50 to 550 amu.[5]

b. Reagents

  • Solvent: Hexane or Dichloromethane (Chromatography grade).[2]

  • Reference Standard: Certified this compound (>99.5% purity).

c. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the synthesized this compound sample by dissolving approximately 10 mg of the sample in 10 mL of hexane.

  • Further dilute this stock solution 1:10 with hexane to achieve a final concentration of approximately 100 µg/mL.[6]

  • Transfer the final solution to a 1.5 mL GC autosampler vial.[6]

  • If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transfer.[2]

d. Procedure

  • Equilibrate the GC-MS system until a stable baseline is achieved.

  • Inject a solvent blank (hexane) to ensure no system contamination.

  • Inject 1 µL of the prepared sample solution with a split ratio of 20:1.[5]

  • Acquire the data using the conditions specified above.

  • Process the resulting chromatogram to identify and integrate all peaks. The purity is calculated using area normalization, where the area of the main peak is divided by the total area of all peaks.

  • Identify impurities by comparing their mass spectra with a standard library (e.g., NIST).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify components in a mixture.[7] For this compound, a reversed-phase method is effective for separating it from its isomers and other less volatile impurities.[8][9]

a. Apparatus & Conditions

  • HPLC System: Waters Alliance HPLC System or equivalent, equipped with a photodiode array (PDA) or UV detector.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[11]

  • Injection Volume: 10 µL.

b. Reagents

  • Acetonitrile: HPLC grade.

  • Water: Deionized or HPLC grade.

  • Reference Standard: Certified this compound (>99.5% purity).

c. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.[12]

  • Transfer the filtrate to an HPLC vial for analysis.[7]

d. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is observed.

  • Inject a solvent blank (acetonitrile) to verify system cleanliness.

  • Inject the reference standard solution to determine the retention time of the main compound.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow all potential impurities to elute (e.g., 20-25 minutes).

  • Analyze the resulting chromatogram. Calculate purity by area normalization, comparing the main peak's area to the total area of all detected peaks.[12] Peak purity can also be assessed using a PDA detector by analyzing the spectral consistency across the peak.[13]

Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can be used quantitatively (qNMR) to determine purity with high accuracy against a certified internal standard.[14]

a. Apparatus & Conditions

  • NMR Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Probe: Standard 5 mm probe.

  • Experiments: ¹H NMR, ¹³C NMR.

  • Temperature: 25°C.[14]

b. Reagents

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% Tetramethylsilane (TMS) as an internal reference.[15]

  • Internal Standard (for qNMR): A certified reference material such as 1,4-Bis(trimethylsilyl)benzene, with a known purity.[16]

c. Sample Preparation

  • For ¹H NMR: Dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in a clean vial.[17][18]

  • For ¹³C NMR: A more concentrated sample is preferred; dissolve 50-100 mg of the sample in 0.7 mL of deuterated solvent.[17]

  • For qNMR: Accurately weigh about 20 mg of the sample and about 10 mg of the internal standard into a vial. Dissolve in 0.7 mL of deuterated solvent.

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]

d. Procedure

  • Insert the NMR tube into the spectrometer.

  • Optimize the magnetic field homogeneity (shimming) of the sample.[16]

  • Acquire the ¹H NMR spectrum. Check for the presence of impurity signals, such as those from other isomers or residual solvents.

  • Acquire the ¹³C NMR spectrum to confirm the carbon framework and identify any carbon-containing impurities.

  • For qNMR, integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral ratio, the number of protons for each signal, the molecular weights, and the masses of the sample and standard.[16]

  • Process all spectra (phasing, baseline correction) before analysis and integration.[14]

References

A Comparative Guide to the Inter-Laboratory Analysis of 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the generation of this guide, a formal inter-laboratory study or round-robin analysis for 1,4-di(butan-2-yl)benzene has not been publicly documented. Consequently, this guide provides a comparative overview of established analytical methodologies commonly employed for the analysis of structurally similar aromatic hydrocarbons. The quantitative data presented herein is illustrative, based on typical performance characteristics of these methods, and is intended to serve as a practical reference for researchers.

Introduction

This compound, also known as p-di-sec-butylbenzene, is an alkylated aromatic hydrocarbon. Accurate and precise quantification of this compound is crucial in various research and industrial applications, from chemical synthesis to its potential use as a building block in drug development. This guide compares three prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The objective is to provide a comprehensive resource for selecting an appropriate analytical method, complete with detailed experimental protocols and performance comparisons.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC for the analysis of alkylated aromatic hydrocarbons like this compound. These values are representative and may vary based on instrumentation, column selection, and specific laboratory conditions.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by boiling point and polarity; non-specific detection of combustible compounds.Separation by boiling point and polarity; specific detection by mass-to-charge ratio.Separation by polarity; specific detection by UV absorbance.
Selectivity ModerateHigh (provides structural information)Moderate to High
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL
Linear Range 3-4 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude
Precision (RSD%) < 2%< 5%< 3%
Accuracy (Recovery %) 95 - 105%97 - 103%95 - 105%
Cost (Instrument) LowHighMedium
Cost (Operational) LowHighMedium
Throughput HighMediumHigh
Primary Application Routine quality control, purity analysis.Identification of unknowns, trace analysis, complex matrices.Analysis of less volatile or thermally labile compounds.

Experimental Protocols

Gas Chromatography (GC-FID and GC-MS) Analysis

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Internal Standard: For enhanced precision, add an internal standard (e.g., naphthalene-d8 or another suitable non-interfering aromatic hydrocarbon) to all standards and samples at a constant concentration.

2. Instrumentation and Conditions:

ParameterGC-FID ConditionsGC-MS Conditions
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (20:1)Split (20:1)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 300 °CN/A
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
MS Mode N/AScan (m/z 40-400) or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • Quantification: Generate a calibration curve by plotting the peak area (or area ratio with internal standard) against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

  • Identification (GC-MS): Confirm the identity of the compound by comparing its mass spectrum and retention time with that of a reference standard.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a suitable alternative, particularly if the compound of interest is part of a mixture with non-volatile components.

1. Sample Preparation:

  • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Serially dilute to create calibration standards from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterHPLC-UV Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm

3. Data Analysis:

  • Quantification: Create a calibration curve by plotting the peak area at 220 nm against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound using GC/GC-MS and HPLC.

GC_Workflow A Sample/Standard Preparation B Dilution in Organic Solvent A->B Dissolve C Add Internal Standard B->C Spike D GC Injection C->D Inject E Separation on HP-5ms Column D->E Elute F_FID FID Detection E->F_FID GC-FID F_MS MS Detection (Scan/SIM) E->F_MS GC-MS G Data Analysis (Quantification) F_FID->G F_MS->G

Caption: Gas Chromatography (GC) analysis workflow.

HPLC_Workflow A Sample/Standard Preparation B Dilution in Mobile Phase A->B Dissolve C Filtration (0.45 µm) B->C Clarify D HPLC Injection C->D Inject E Separation on C18 Column D->E Elute F UV Detection (220 nm) E->F Detect G Data Analysis (Quantification) F->G

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Benchmarking the performance of 1,4-di(butan-2-yl)benzene in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1,4-di(butan-2-yl)benzene's performance in key industrial applications. Targeted at researchers, scientists, and drug development professionals, this document outlines its efficacy against common alternatives, supported by available data and standardized experimental protocols.

Core Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for evaluating its suitability in various applications. The following table summarizes its key properties alongside those of common industrial alternatives.

PropertyThis compoundsec-ButylbenzeneTolueneXylene (mixed isomers)
CAS Number 1014-41-1135-98-8108-88-31330-20-7
Molecular Formula C14H22C10H14C7H8C8H10
Molecular Weight ( g/mol ) 190.32134.2292.14106.16
Boiling Point (°C) 246.7[1]174[2]110.6~138.5
Density (g/cm³) 0.855[1]0.863[2]0.867~0.87
Flash Point (°C) 99.8[1]52.0[2]4~27-32
Vapor Pressure (mmHg @ 25°C) 0.0419~1.8 (@ 20°C)28.4~7-9

Application 1: Industrial Solvent

Alkylbenzenes are widely utilized as industrial solvents in coatings, cleaning agents, and various chemical syntheses.[3] The solvency power of a hydrocarbon is a critical performance metric.

Performance Data: Solvency Power

The Kauri-butanol (Kb) value is a standard measure of a hydrocarbon solvent's ability to dissolve a standard kauri resin solution. A higher Kb value indicates greater solvency power.[4][5][6]

SolventKauri-Butanol (Kb) Value
This compound Data not available
sec-Butylbenzene Data not available
Toluene 105[4][6]
Xylene (mixed isomers) ~95-100
Naphtha / Kerosene 34[4]
Methylene Chloride 136[4]
Experimental Protocol: Kauri-Butanol Value (ASTM D1133)

This protocol outlines the standardized method for determining the solvency power of hydrocarbon solvents.

G cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calculation Calculation prep1 Prepare a standard solution of 20g Kauri resin in n-butanol. titrate1 Place the Kauri-butanol solution in a flask over a page of 10-point type. prep1->titrate1 titrate2 Titrate the solution with the hydrocarbon solvent being tested. titrate1->titrate2 titrate3 Continuously swirl the flask during titration. titrate2->titrate3 end1 Observe the point at which the 10-point type becomes blurred and difficult to read. titrate3->end1 end2 This is the 'cloud-point' or endpoint of the titration. end1->end2 calc1 Record the volume of solvent used to reach the endpoint. end2->calc1 calc2 This volume, in milliliters, is the Kauri-Butanol (Kb) value. calc1->calc2

Caption: Workflow for Determining Kauri-Butanol Value.

Application 2: Lubricant Additive

Alkylbenzenes can be used as base stocks or additives in lubricant formulations, valued for their thermal stability and lubricity.[7]

Performance Data: Wear Prevention

The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate the anti-wear properties of lubricating fluids. The size of the wear scar on the steel balls is measured; a smaller scar indicates better wear protection.[8][9]

Lubricant Base/AdditiveAverage Wear Scar Diameter (mm)Test Conditions
This compound Data not available-
Alkyl Benzene (unspecified) 0.371800 rpm, 1 hr, 5 kg load, 70°C[7]
Mineral Oil (typical) 0.391800 rpm, 1 hr, 5 kg load, 70°C[7]

Specific wear scar data for this compound was not found. However, studies on other alkylbenzenes suggest they can offer comparable or slightly better lubricity than traditional mineral oils.[7] The larger, branched alkyl groups of this compound could potentially provide a thicker lubricating film under certain conditions.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

This protocol details the procedure for assessing the wear-preventive characteristics of a lubricating fluid.[8][10][11]

G cluster_setup Apparatus Setup cluster_test Test Execution cluster_measurement Measurement setup1 Clamp three 12.7 mm steel balls in the test cup. setup2 Cover the balls with the test lubricant. setup1->setup2 setup3 Place a fourth steel ball in the chuck, in contact with the three lower balls. setup2->setup3 test1 Apply a specified load (e.g., 40 kgf). setup3->test1 test2 Heat the lubricant to the test temperature (e.g., 75°C). test1->test2 test3 Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 min). test2->test3 meas1 After the test, clean the three lower balls. test3->meas1 meas2 Measure the diameter of the wear scars on each of the three lower balls using a microscope. meas1->meas2 meas3 Calculate the average wear scar diameter. meas2->meas3

Caption: Workflow for the Four-Ball Wear Test.

Application 3: Fuel Additive & Volatility

The volatility of a fuel component is a critical factor in gasoline blending, affecting engine performance and evaporative emissions. Reid Vapor Pressure (RVP) is a standard measure of gasoline volatility.

Performance Data: Volatility

While specific RVP data for this compound is not available, its high boiling point (246.7°C) and low vapor pressure (0.0419 mmHg @ 25°C) indicate that it is a very low-volatility compound. In contrast, common gasoline components have much higher RVPs.

ComponentReid Vapor Pressure (RVP) (psi)
This compound Expected to be very low
n-Butane ~52
Iso-pentane ~20
Toluene ~0.5
Benzene ~3.0

Due to its low volatility, this compound would likely be used as a blendstock to reduce the overall RVP of a gasoline mixture, particularly to meet regulatory limits on evaporative emissions.

Experimental Protocol: Reid Vapor Pressure (ASTM D323)

This protocol describes the standard method for determining the vapor pressure of gasoline and other volatile petroleum products.[12][13][14]

G cluster_prep Sample Preparation cluster_assembly Apparatus Assembly cluster_test Testing cluster_reading Data Acquisition prep1 Chill the gasoline sample to 0-1°C. prep2 Fill the chilled liquid chamber with the sample. prep1->prep2 assem1 Connect the liquid chamber to the vapor chamber, which has been heated to 37.8°C (100°F). prep2->assem1 test1 Immerse the assembled apparatus in a water bath at 37.8°C (100°F). assem1->test1 test2 Shake the apparatus periodically until a constant pressure reading is observed. test1->test2 read1 Record the final pressure reading from the gauge. test2->read1 read2 Correct the reading for any gauge error and atmospheric pressure. read1->read2 read3 The result is the Reid Vapor Pressure. read2->read3

Caption: Workflow for Reid Vapor Pressure Measurement.

Conclusion

This compound presents a profile of a high-boiling, low-volatility aromatic compound. While direct comparative performance data is limited in the public domain, its structural properties suggest it is best suited for applications where low vapor pressure and slow evaporation are desirable.

  • As an industrial solvent , it is likely to have lower solvency power for polar resins compared to more aromatic solvents like toluene but could be advantageous in formulations requiring a slow-drying component.

  • In lubricants , its alkylbenzene nature suggests good thermal stability and potential for effective film formation, likely performing on par with or slightly better than mineral oils in terms of wear prevention.

  • As a fuel additive , its very low volatility makes it a candidate for reducing the overall RVP of gasoline blends, helping to meet environmental regulations.

Further experimental testing following the standardized protocols outlined in this guide is necessary to generate quantitative data and enable a more direct and comprehensive comparison with its alternatives.

References

Safety Operating Guide

Proper Disposal of 1,4-di(butan-2-yl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1,4-di(butan-2-yl)benzene is a flammable liquid and must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and poses a significant safety risk due to its flammability and potential health hazards. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

1. Evacuate and Ventilate:

  • Immediately evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated to disperse flammable vapors. Use of a chemical fume hood is recommended for handling this substance.

  • Remove all sources of ignition, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.

2. Contain the Spill:

  • For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Do not use combustible materials like paper towels to absorb the spill.

  • For large spills, contain the spill using dikes or absorbents to prevent it from entering drains or waterways.

3. Collect and Package Waste:

  • Carefully collect the absorbed material and any contaminated soil or items into a suitable, labeled, and sealable container for hazardous waste.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

II. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Keep this waste stream separate from other chemical wastes to avoid potentially reactive mixtures.

Step 2: Waste Accumulation and Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.

  • The storage area should have secondary containment to prevent the spread of any potential leaks.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines on the maximum allowable volume of hazardous waste in a laboratory.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][2]

  • Provide them with an accurate description of the waste, including its composition and volume.

Step 4: Documentation

  • Maintain a detailed record of the waste generated, including the date, quantity, and how it was accumulated.

  • Ensure you receive and retain all necessary documentation, such as a waste manifest, from the disposal company for regulatory compliance.

III. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which underscores its hazardous nature and informs safe handling and disposal practices.

PropertyValueSignificance for Disposal
Flash Point 99.8°C[1]Classified as a flammable liquid, requiring storage and disposal procedures that mitigate fire and explosion risks.[3]
Environmental Hazard Harmful to aquatic life with long lasting effects.Reinforces the prohibition of drain disposal and the need for containment to prevent environmental release.
Primary Hazards Flammable liquid and vapor.Dictates the need for ignition source control and proper ventilation during handling and storage of waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Generation of Waste cluster_1 On-site Waste Management cluster_2 Disposal Process cluster_3 Final Disposition start This compound Waste Generated (e.g., unused chemical, contaminated materials) collect Collect in a Labeled, Sealable Hazardous Waste Container start->collect Immediate Action store Store in a Designated, Ventilated, and Cool Area collect->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact Institutional EHS or Licensed Disposal Company segregate->contact_ehs When Container is Full or Pickup is Scheduled documentation Complete Waste Manifest and Documentation contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 1,4-di(butan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,4-di(butan-2-yl)benzene

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment

While specific hazard classifications for this compound are not fully documented, it is prudent to treat it as a potential skin irritant and a flammable liquid, characteristic of many substituted benzene compounds.

Known Physical and Chemical Properties:

PropertyValue
Boiling Point 246.7°C at 760 mmHg[1][2]
Flash Point 99.8°C[1][2]
Vapor Pressure 0.0419 mmHg at 25°C[1][2]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Standard
Hands Chemical-resistant glovesViton™, Polyvinyl Alcohol (PVA), or multi-layered gloves like Viton/Butyl. Nitrile gloves may offer limited protection for short-duration tasks.[3][4][5]
Eyes Safety glasses with side shields or chemical splash gogglesConforming to EN166 or ANSI Z87.1 standards
Body Laboratory coatStandard cotton or flame-resistant material
Respiratory Use in a well-ventilated area or fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.NIOSH-approved respirator

Experimental Protocol for Glove Selection:

A glove breakthrough time test should be conducted to determine the specific permeation characteristics of this compound with the chosen glove material. This involves:

  • Applying a small, known quantity of the chemical to the outer surface of the glove material.

  • Periodically testing the inner surface of the glove for the presence of the chemical using a suitable analytical technique (e.g., gas chromatography).

  • The time taken for the chemical to be detected on the inner surface is the breakthrough time. Gloves should be changed well before this time is reached.

Operational Plan: Safe Handling

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible in the work area.

Work Practices:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ground and bond containers when transferring the substance to prevent static discharge, which could be an ignition source.[6]

Disposal Plan

Waste Collection:

  • Collect all waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams.

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7][8]

  • Small spills should be absorbed with an inert material (e.g., sand or vermiculite), collected in a sealed container, and disposed of as hazardous waste.[6]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Procedures Start Start: Handling this compound AssessHazards Assess Hazards: - Potential Skin Irritant - Flammable Liquid Start->AssessHazards EyeProtection Eye Protection: Safety Glasses with Side Shields or Goggles AssessHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (Viton™, PVA, or Viton/Butyl) AssessHazards->HandProtection BodyProtection Body Protection: Lab Coat AssessHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection Handling Safe Handling Procedures: - Use Fume Hood - Avoid Contact - Grounding/Bonding EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling Disposal Disposal Plan: - Segregated Hazardous Waste - Contact EHS Handling->Disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.